molecular formula C35H44N4O6 B1139079 PD 135158 CAS No. 130285-87-9

PD 135158

Cat. No.: B1139079
CAS No.: 130285-87-9
M. Wt: 616.76
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective, nonpeptide CCK2 receptor antagonist (IC50 values are 2.8 and 1232 nM for CCK2 and CCK1 respectively) that displays negligible affinity at GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin and 5-HT3 receptors (IC50 > 10 μM). Exhibits anxiolytic activity in elevated plus maze and social interaction tests and increases food intake in rats.

Properties

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPEWZUKRSTMM-CFHPNWNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PD 135158: CCK2 Receptor Binding Affinity & Pharmacological Profile

[1]

Executive Summary

PD 135158 (also known as CAM 1028) is a highly potent and selective non-peptide antagonist of the Cholecystokinin-2 (CCK2) receptor, historically classified as the CCK-B receptor.[1] Chemically derived as a tryptophan dipeptoid, it represents a significant optimization over earlier prototypes like PD 134308 (CI-988), offering enhanced water solubility and bioavailability while retaining nanomolar affinity.[1]

This guide details the binding kinetics, selectivity profile, and experimental methodologies required to validate PD 135158’s interaction with CCK2 receptors.[1] It serves as a reference for investigating the glutamatergic/dopaminergic modulation of anxiety, panic disorders, and gastric acid secretion mediated by the CCK-gastrin system.[1]

Chemical & Pharmacological Identity

PD 135158 belongs to the "tryptophan dipeptoid" class of CCK antagonists. These molecules were designed to mimic the C-terminal tetrapeptide of CCK (Trp-Met-Asp-Phe-NH2) but with non-peptide bonds to improve metabolic stability.[1]

PropertyDetail
Common Name PD 135158 (CAM 1028)
Chemical Class Tryptophan Dipeptoid
IUPAC Name 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[[[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Molecular Weight ~618.8 g/mol
Solubility Soluble in water (as N-methyl-D-glucamine salt); DMSO
Primary Target CCK2 (CCK-B) Receptor
Mechanism Competitive Antagonist

Receptor Binding Profile

The defining characteristic of PD 135158 is its high affinity for the central CCK2 receptor and low affinity for the peripheral CCK1 (CCK-A) receptor.[1] This selectivity is critical for distinguishing central anxiolytic effects from peripheral gastrointestinal effects.

Quantitative Binding Data[1]

The following data summarizes the inhibitory constants (


1
Receptor SubtypeTissue SourceRadioligandAffinity ParameterValueReference
CCK2 (CCK-B) Mouse/Rat Cortex[

I]BH-CCK-8

2.8 – 3.5 nM [1, 2]
CCK2 (CCK-B) Rat Cortex[

H]CCK-8

~1.0 nM [3]
CCK1 (CCK-A) Guinea Pig Pancreas[

I]BH-CCK-8

1232 nM [2]
Selectivity Ratio (CCK1 / CCK2)--> 350-fold -

Interpretation: The >350-fold selectivity ratio indicates that at physiological concentrations (10-100 nM), PD 135158 will occupy CCK2 receptors almost exclusively, leaving CCK1 receptors available for homeostatic digestive functions.[1]

Mechanism of Action

PD 135158 acts as a competitive antagonist . It binds to the transmembrane domain of the G-protein coupled receptor (GPCR), preventing the endogenous ligands (CCK-8, CCK-4, Gastrin) from inducing the conformational change required to activate the

1
Visualization: CCK2 Signaling Blockade

The diagram below illustrates the signaling pathway blocked by PD 135158. Under normal conditions, CCK2 activation triggers Phospholipase C (PLC), leading to calcium mobilization.[1] PD 135158 halts this cascade.

CCK2_SignalingLigandEndogenous Ligand(CCK-8 / Gastrin)ReceptorCCK2 Receptor(GPCR)Ligand->Receptor  ActivatesAntagonistPD 135158(Antagonist)Antagonist->Receptor  Blocks (Competitive)GqGq ProteinActivationReceptor->Gq  Signal TransductionPLCPhospholipase C(PLC)Gq->PLCPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3DAGDAGPIP2->DAGCaIntracellular Ca2+ReleaseIP3->CaResponseAnxiety / Acid SecretionDAG->ResponseCa->Response

Figure 1: Competitive antagonism of the CCK2 receptor signaling cascade by PD 135158.[1]

Experimental Methodologies

To replicate the binding affinity data (

1
Radioligand Binding Assay Protocol

Objective: Determine the affinity of PD 135158 for CCK2 receptors in rat cortical membranes.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2 mg/mL Bacitracin (peptidase inhibitor).[1]

  • Radioligand: [

    
    I]BH-CCK-8 (Bolton-Hunter labeled) or [
    
    
    H]CCK-8 (0.05 - 0.1 nM final concentration).[1]
  • Tissue: Rat cerebral cortex membranes (washed to remove endogenous CCK).[1]

  • Non-Specific Control: 1

    
    M CCK-8 (sulfated).[1]
    

Workflow:

  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold Tris buffer.[1]

    • Centrifuge at 48,000 x g for 10 mins. Resuspend pellet.

    • Validation Step: Repeat wash 2x to ensure removal of endogenous ligands which would artificially inflate

      
      .[1]
      
  • Incubation:

    • Prepare assay tubes:

      • Total Binding: Membrane + Radioligand + Vehicle.

      • Non-Specific Binding (NSB): Membrane + Radioligand + 1

        
        M CCK-8.[1]
        
      • Experimental: Membrane + Radioligand + PD 135158 (

        
         M to 
        
        
        M).[1]
    • Incubate at 25°C for 60-80 minutes . (Equilibrium is critical).

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding).[1]

    • Wash filters 3x with 5 mL ice-cold buffer.[1]

  • Quantification:

    • Measure radioactivity via gamma counter (

      
      I) or liquid scintillation (
      
      
      H).[1]
Visualization: Assay Workflow

Binding_AssayPrepMembrane Prep(Rat Cortex)IncubateIncubation(25°C, 60 min)Prep->Incubate + [125I]CCK-8 + PD 135158FilterFiltration(GF/B Filters)Incubate->Filter TerminateCountScintillation/GammaCountingFilter->Count Wash 3xAnalysisData Analysis(Non-linear Regression)Count->Analysis Calculate IC50

Figure 2: Step-by-step workflow for the CCK2 radioligand binding assay.

Functional Implications & Self-Validation

When interpreting data derived from PD 135158, researchers must account for "state-dependent" effects.[1]

  • Anxiolytic Activity: In the Elevated Plus Maze (EPM) and Black/White Box tests, PD 135158 demonstrates potent anxiolytic effects comparable to diazepam but without sedation [4].[1]

  • Latent Inhibition: Unlike typical anxiolytics, PD 135158 enhances latent inhibition, suggesting a unique antipsychotic potential distinct from benzodiazepines [5].[1]

  • High-Dose Partial Agonism: While a pure antagonist at CCK2, PD 135158 can act as a weak partial agonist at CCK1 receptors at high micromolar concentrations [6].

    • Self-Validation Check: If you observe unexpected gallbladder contraction or pancreatic secretion in your model, verify if the concentration of PD 135158 exceeds 1

      
      M, as this may indicate loss of selectivity.[1]
      

References

  • Horwell DC, et al. (1990).[1] Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity. Proceedings of the National Academy of Sciences, 87(17), 6728-6732.[1] [1]

  • MedChemExpress. (2024).[1] PD 135158 Product Datasheet & Biological Activity. MCE.

  • Hughes J, et al. (1990).[1] The isolation and characterization of a novel CCK-B antagonist. European Journal of Pharmacology.

  • Belzung C, et al. (1994).[1] PD135158, a CCK-B antagonist, reduces "state," but not "trait" anxiety in mice.[1] Pharmacology Biochemistry and Behavior, 49(2), 433-436.[1]

  • Josselyn SA, et al. (2000).[1] PD-135158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat.[1] Pharmacology Biochemistry and Behavior, 65(3), 459-463.[1]

  • Saluja AK, et al. (1993).[1] PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist.[1] European Journal of Pharmacology, 242(1), 105-108.[1]

PD 135158 as a CCKA receptor agonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to PD 135158: A CCKA Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of PD 135158, a fascinating pharmacological tool with a unique dual-receptor activity profile. Initially identified as a selective antagonist for the cholecystokinin B (CCKB)/gastrin receptor, subsequent research revealed its potent agonist activity at the cholecystokinin A (CCKA, or CCK1) receptor. This document delves into the core mechanism of action of , details its chemical properties, and provides field-proven, step-by-step experimental protocols for its characterization and application in research. The guide is structured to provide not just methodologies, but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in gastroenterology, metabolic disease, and neuroscience.

Introduction: The Cholecystokinin System and the Unique Profile of PD 135158

The cholecystokinin (CCK) system is a critical signaling network in the gastrointestinal (GI) tract and central nervous system.[1] CCK, a peptide hormone, exerts its diverse physiological effects by binding to two distinct G-protein coupled receptors (GPCRs): the CCKA (CCK1) and CCKB (CCK2) receptors.[2]

  • CCKA (CCK1) Receptors: Predominantly located in peripheral tissues like the pancreas, gallbladder, and vagal afferent neurons, CCKA receptors are crucial for regulating digestion, including pancreatic enzyme secretion and gallbladder contraction.[3][4] Their activation is also a key signal for satiety, helping to control food intake.[4][5]

  • CCKB (CCK2) Receptors: Found extensively in the brain and stomach, these receptors bind both CCK and the hormone gastrin with similar high affinity.[6] They are involved in regulating gastric acid secretion, anxiety, and nociception.[3][7]

PD 135158 (also known as CAM 1028) emerges as a uniquely valuable research compound due to its paradoxical pharmacology. While developed as a CCKB/gastrin receptor antagonist, it was found to function as a full and potent agonist at the rat pancreatic CCKA receptor.[8] This allows for the specific interrogation of CCKA receptor-mediated pathways in tissues or systems where both receptor subtypes may be present, by simultaneously activating CCKA and potentially blocking CCKB/gastrin signaling.

Mechanism of Action: CCKA Receptor Signal Transduction

As a Class A GPCR, the CCKA receptor primarily couples to the Gq family of heterotrimeric G-proteins (Gαq/11).[3][9] The binding of an agonist like PD 135158 initiates a well-characterized signaling cascade that leads to a rise in intracellular calcium, a key event for its physiological effects.[10]

The canonical signaling pathway is as follows:

  • Agonist Binding: PD 135158 binds to the orthosteric pocket of the CCKA receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC)-β.[6]

  • Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[1]

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to mediate cellular responses like enzyme secretion.[1]

While Gq coupling is predominant, some studies suggest that at high agonist concentrations, CCKA receptors can also couple to other G-proteins like Gs, leading to cAMP production.[5][9]

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PD135158 PD 135158 CCKAR CCKA Receptor PD135158->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ Release PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Ca->PKC Co-activates Response Cellular Response (e.g., Enzyme Secretion) PKC->Response Phosphorylates Targets ER->Ca

Caption: Canonical CCKA receptor signaling cascade initiated by an agonist.

Quantitative Pharmacological Data

The efficacy and potency of PD 135158 are best understood through quantitative analysis. The following table summarizes key pharmacological parameters derived from literature.

ParameterValueReceptor/SystemCommentsReference
Functional Potency (EC50) ~0.6 µMRat Pancreatic Acini (Lipase Release)Demonstrates potent agonist activity at the native CCKA receptor.[8]
Maximal Efficacy (Emax) Identical to CCK-8Rat Pancreatic Acini (Lipase Release)Acts as a full agonist, capable of eliciting the maximum possible response.[8]
Antagonist Activity ConfirmedCCKB/Gastrin ReceptorWhile a CCKA agonist, it retains its designed antagonist function at CCKB.[8]
Inhibition of Agonist Effect IC50 ~0.4 µMLoxiglumide vs. PD 135158The effect of PD 135158 is blocked by a specific CCKA antagonist, confirming its site of action.[8]

Experimental Protocols & Workflows

The following protocols provide validated, step-by-step methods for characterizing the activity of PD 135158.

Protocol 1: In Vitro Functional Assay - Calcium Mobilization

Causality: This assay provides a direct, real-time measurement of the primary signaling event following CCKA receptor activation—the release of intracellular calcium.[10] It is a robust, high-throughput method to determine the potency (EC50) and efficacy (Emax) of agonists.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human CCKA receptor (e.g., HiTSeeker CCKAR Cell Line, Innoprot) in appropriate media until ~80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of PD 135158 in the assay buffer. Include a positive control (e.g., CCK-8) and a vehicle control (e.g., DMSO in buffer).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation/emission wavelengths appropriate for the dye (e.g., ~494/516 nm for Fluo-4).

  • Agonist Stimulation: Record a stable baseline fluorescence for each well. Inject the prepared concentrations of PD 135158, CCK-8, or vehicle into the wells.

  • Data Acquisition: Continue recording fluorescence intensity immediately after injection to capture the transient peak in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the peak ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.

Calcium_Mobilization_Workflow A 1. Plate CCKA-expressing cells in 96-well plate B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) A->B D 4. Measure baseline fluorescence in plate reader B->D C 3. Prepare serial dilutions of PD 135158 & Controls E 5. Inject compounds and record fluorescence change C->E D->E F 6. Plot Dose-Response Curve (ΔF vs. [Agonist]) E->F G 7. Calculate EC50 and Emax F->G

Caption: Workflow for the calcium mobilization functional assay.

Protocol 2: Ex Vivo Functional Assay - Pancreatic Acinar Cell Secretion

Causality: This assay validates the physiological relevance of CCKA receptor activation by measuring a key biological output: digestive enzyme secretion from primary pancreatic tissue. The characteristic biphasic dose-response curve (stimulation at low doses, inhibition at supramaximal doses) is a hallmark of CCK receptor signaling in this system.

Methodology:

  • Acinar Cell Isolation: Isolate pancreatic acini from a rat or mouse via collagenase digestion, following established and ethically approved protocols.[11] Resuspend the isolated acini in a buffered incubation medium (e.g., HEPES-Ringer bicarbonate) supplemented with essential amino acids and bovine serum albumin.

  • Experimental Setup: Aliquot the acinar suspension into microcentrifuge tubes.

  • Compound Stimulation: Add varying concentrations of PD 135158 or CCK-8 to the tubes. Include a basal (vehicle only) control. To confirm specificity, pre-incubate a set of tubes with a CCKA antagonist (e.g., 5 µM Loxiglumide) before adding PD 135158.[8]

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for 30 minutes.

  • Sample Collection: Centrifuge the tubes to pellet the acini. Carefully collect the supernatant, which contains the secreted enzymes.

  • Enzyme Assay: Measure the activity of a secreted enzyme, typically amylase or lipase, in the supernatant using a commercially available colorimetric assay kit.

  • Data Analysis: Express the amount of secreted enzyme as a percentage of the total cellular content (measured from a lysed aliquot of acini). Plot the percentage of secretion against the agonist concentration.

Acinar_Secretion_Workflow A 1. Isolate pancreatic acini from rodent pancreas B 2. Aliquot acini suspension into incubation tubes A->B C 3. Add PD 135158, CCK-8, or vehicle to tubes B->C D 4. Incubate at 37°C for 30 minutes C->D E 5. Centrifuge and collect the supernatant D->E F 6. Measure amylase/lipase activity in supernatant E->F G 7. Plot % Secretion vs. [Agonist] F->G

Caption: Workflow for the pancreatic acinar cell secretion assay.

Protocol 3: In Vivo Satiety and Food Intake Study

Causality: Activating CCKA receptors on vagal afferent nerves is a primary mechanism for inducing satiety.[4] This protocol assesses the central behavioral outcome of peripheral CCKA receptor agonism by measuring changes in food consumption in an animal model.

Methodology:

  • Animal Acclimation: Individually house male rats or mice and acclimate them to the housing conditions and a standard laboratory diet. Train them to a scheduled feeding paradigm (e.g., food available for a limited time each day) to ensure robust feeding behavior.

  • Fasting: Prior to the test day, fast the animals overnight (e.g., 12-16 hours) with free access to water to standardize hunger levels.

  • Compound Administration: On the test day, administer PD 135158 via an appropriate route (e.g., intraperitoneal injection) at the desired doses. The control group receives a vehicle injection.

  • Meal Presentation: At a set time post-injection (e.g., 15-30 minutes), present a pre-weighed amount of the standard diet to each animal.

  • Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the PD 135158-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the treated groups indicates a satiating effect.

Satiety_Study_Workflow A 1. Acclimate animals to scheduled feeding B 2. Fast animals overnight (12-16 hours) A->B C 3. Administer PD 135158 or vehicle control (IP) B->C D 4. Present pre-weighed meal after 15-30 min C->D E 5. Measure food consumed at 30, 60, 120 min D->E F 6. Analyze cumulative food intake data E->F G 7. Determine effect on satiety F->G

Caption: Workflow for an in vivo food intake and satiety study.

Trustworthiness & Field Insights: A Self-Validating System

The scientific integrity of research using PD 135158 relies on a multi-faceted, self-validating approach.

  • Orthogonal Assays: Confidence in the compound's mechanism is built by demonstrating its effect across different experimental platforms. A positive result in a molecular assay (calcium mobilization) should be followed by confirmation in a physiological context (ex vivo tissue secretion) and a behavioral outcome (in vivo satiety).

  • Pharmacological Controls: The use of appropriate controls is non-negotiable. Every functional experiment with PD 135158 should include a known CCKA agonist (like CCK-8) as a positive control and a selective CCKA antagonist (like Loxiglumide or Devazepide) to demonstrate that the observed effect is specifically mediated by the CCKA receptor. As shown by Poel et al. (1993), the ability of Loxiglumide to block PD 135158-induced lipase secretion is definitive proof of its action at the CCKA receptor.[8]

Conclusion

PD 135158 stands out as a powerful and nuanced research tool. Its identity as a potent CCKA receptor full agonist, coupled with its antagonistic activity at CCKB/gastrin receptors, provides a unique pharmacological profile for dissecting the complex roles of the cholecystokinin system. By employing the robust, multi-tiered experimental approaches detailed in this guide—from molecular signaling to physiological secretion and whole-animal behavior—researchers can confidently leverage PD 135158 to advance our understanding of digestion, metabolic control, and nutrient homeostasis.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805-847. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. Retrieved from [Link]

  • Kolnes, K. J., et al. (2015). The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms. BMC Systems Biology, 9(1), 38. Available at: [Link]

  • Seufferlein, T., et al. (1998). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. Cellular Signalling, 10(7), 481-488. Available at: [Link]

  • van der Poel, M. F., et al. (1993). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist. European Journal of Pharmacology, 242(1), 105-108. Available at: [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Retrieved from [Link]

  • Song, I., et al. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Tsinghua University Press and Springer-Verlag Berlin Heidelberg. Available at: [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from [Link]

  • Creative Biolabs. (2024). What are CCKA agonists and how do they work? Retrieved from [Link]

  • Lignon, M. F., et al. (1987). In-vitro bioassays for cholecystokinin. Journal of endocrinological investigation, 10(3), 275-281. Available at: [Link]

  • Chandra, R., & Liddle, R. A. (2009). CCK1 Antagonists: Are They Ready for Clinical Use?. Current opinion in gastroenterology, 25(2), 136. Available at: [Link]

  • Smith, J. P., et al. (2016). Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis. Pancreas, 45(3), 414-421. Available at: [Link]

  • Micheli, C., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International journal of molecular sciences, 22(22), 12519. Available at: [Link]

  • Eurofins Discovery. (n.d.). CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Suzuki, H. (2022). Effect of CCK and its antagonists on gastric emptying. Journal of Smooth Muscle Research, 58, 25-33. Available at: [Link]

  • Hughes, S. J., & Woodruff, G. N. (2001). Cholecystokinin (CCK) assays. Current protocols in pharmacology, Chapter 4, Unit 4.4. Available at: [Link]

  • Miller, L. J. (2017). Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target. Current opinion in pharmacology, 37, 82-87. Available at: [Link]

  • Rangger, C., et al. (2021). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Pharmaceuticals, 14(11), 1073. Available at: [Link]

  • Liu, X., et al. (2022). Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. Nature structural & molecular biology, 29(4), 365-374. Available at: [Link]

  • Dey, P., et al. (2014). PD2/Paf1 depletion in pancreatic acinar cells promotes acinar-to-ductal metaplasia. Oncotarget, 5(13), 4767. Available at: [Link]

  • Williams, J. A. (2010). Regulation of Acinar Cell Function in The Pancreas. Current opinion in gastroenterology, 26(5), 493-498. Available at: [Link]

  • Escrieut, C., et al. (1995). High- and low-affinity CCKA receptor states mediate specific growth inhibitory effects on CHO cells. Biochemical and biophysical research communications, 213(1), 44-51. Available at: [Link]

  • Hadac, E. M., et al. (2010). Effects of cholecystokinin-58 on type 1 cholecystokinin receptor function and regulation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(3), G721-G729. Available at: [Link]

  • Miller, L. J. (2005). Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor. British journal of pharmacology, 146(3), 305-307. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS omega, 7(49), 45229-45244. Available at: [Link]

  • Peng, S., et al. (2015). Investigation of L-Asparaginase-induced pancreatic acinar cell death. Physiology 2015 (Cardiff, UK). Available at: [Link]

  • Gibson, E. L., et al. (2017). A pilot investigation to optimise methods for a future satiety preload study. BMC nutrition, 3(1), 1-11. Available at: [Link]

  • Kennedy, K., et al. (1995). Identification of a region of the N-terminal of the human CCKA receptor essential for the high affinity interaction with agonist CCK. Biochemical and biophysical research communications, 213(3), 845-852. Available at: [Link]

  • Dey, P., et al. (2014). PD2/Paf1 depletion in pancreatic acinar cells promotes acinar-to-ductal metaplasia. Oncotarget, 5(13), 4767. Available at: [Link]

  • Vaquero, E., et al. (2003). Effect of long-term CCK blockade on the pancreatic acinar cell renewal in rats with acute pancreatitis induced by bile-pancreatic duct obstruction. Journal of cellular physiology, 195(2), 209-217. Available at: [Link]

  • Henke, R. M., et al. (1998). Affinity of cholecystokinin receptor antagonists for the gastrin-binding protein. Biochemical pharmacology, 55(6), 881-886. Available at: [Link]

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A Framework for Assessing the Safety and Toxicity Profile of Novel Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel kinase inhibitors, such as the research compound PD 135158, holds significant promise for targeted therapies in oncology and other disease areas. However, ensuring the safety and mitigating the toxicity of these potent molecules is a critical and complex aspect of their translation from the laboratory to the clinic. As specific safety and toxicity data for PD 135158 are not publicly available, this guide provides a comprehensive framework for the preclinical and clinical evaluation of a novel kinase inhibitor's safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the requisite studies, experimental designs, and regulatory considerations. We will delve into the principles of non-clinical safety evaluation, the importance of understanding the pharmacokinetic and pharmacodynamic properties, and the strategies for identifying and managing potential on- and off-target toxicities.

Introduction: The Kinase Inhibitor Landscape and the Imperative of Safety

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a highly successful class of targeted therapies. However, the high degree of homology within the kinase family presents a significant challenge in developing selective inhibitors.[1][2] This can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing adverse effects.[3][4] Therefore, a rigorous and systematic evaluation of the safety and toxicity profile of any new kinase inhibitor is paramount.

This guide will use the hypothetical development of a novel kinase inhibitor, "PD 135158," to illustrate the comprehensive safety and toxicity assessment process. This framework is grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11][12][13][14]

Preclinical Safety and Toxicity Evaluation: Building the Foundation

The preclinical phase of drug development is designed to identify potential toxicities and to establish a safe starting dose for human clinical trials.[15] This involves a battery of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[16]

In Vitro Toxicology: Early Insights into Potential Liabilities

In vitro toxicology assays are crucial for the early identification of potential safety issues, allowing for the selection of the most promising drug candidates and reducing reliance on animal testing.[17][18][19][20][21] These assays are typically high-throughput and cost-effective, providing valuable data on a compound's potential to cause cellular damage.

Key In Vitro Toxicology Assays:

Assay TypePurposeExample Methodologies
Cytotoxicity Assays To assess the concentration at which a compound is toxic to cells.MTT assay, LDH release assay, CellTiter-Glo® Luminescent Cell Viability Assay.[19]
Genotoxicity Assays To determine if a compound can damage genetic material (DNA).Ames test (bacterial reverse mutation assay), in vitro micronucleus test, chromosomal aberration assay.[19]
Cardiotoxicity Assays To evaluate the potential for adverse effects on cardiac cells, a known concern for kinase inhibitors.[22][23][24][25]hERG (human Ether-à-go-go-Related Gene) channel assays, impedance-based assays with human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[22][24]
Hepatotoxicity Assays To assess the potential for drug-induced liver injury.Assays using primary human hepatocytes or liver spheroids to measure cell viability, enzyme leakage, and metabolic function.[17]
Kinase Selectivity Profiling To determine the on-target and off-target activity of the kinase inhibitor across a broad panel of kinases.Radiometric kinase assays, fluorescence-based assays.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured in appropriate media.

  • Compound Treatment: Cells are exposed to a range of concentrations of "PD 135158," along with positive and negative controls.

  • Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared between the treated and control groups to assess genotoxic potential.

In Vivo Toxicology: Assessing Systemic Effects

In vivo toxicology studies in animal models are essential for understanding the systemic effects of a drug candidate and for determining a safe starting dose in humans.[26][27] These studies are conducted in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[16]

Types of In Vivo Toxicology Studies:

  • Acute Toxicity Studies: Involve the administration of a single, high dose of the compound to determine its immediate effects and the maximum tolerated dose (MTD).[28]

  • Repeated-Dose Toxicity Studies: The compound is administered daily for a specified duration (e.g., 28 days, 90 days) to evaluate the effects of long-term exposure. These studies are crucial for identifying target organs of toxicity.

  • Safety Pharmacology Studies: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.[15][28][29]

  • Genotoxicity Studies: In vivo assays, such as the rodent bone marrow micronucleus test, are conducted to confirm or refute in vitro findings.

  • Carcinogenicity Studies: Long-term studies (up to two years) are performed if there is a cause for concern based on the compound's structure, mechanism of action, or findings from other toxicity studies.[29]

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic development, and postnatal development.

Key Parameters Monitored in In Vivo Studies:

Parameter CategorySpecific Endpoints
Clinical Observations Changes in appearance, behavior, body weight, and food/water consumption.
Hematology Red and white blood cell counts, platelet counts, hemoglobin, and hematocrit.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, and glucose.
Urinalysis pH, protein, glucose, ketones, and microscopic examination of sediment.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Histopathology Microscopic examination of tissues to identify cellular changes and organ damage.

Determining Safe Exposure Levels:

From these studies, key toxicological parameters are determined:

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.[15][29]

  • Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose at which an adverse effect is observed.

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.[28]

Pharmacokinetics and ADME: What the Body Does to the Drug

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is fundamental to interpreting toxicology data and predicting its behavior in humans.[30][31][32][33][34] Pharmacokinetic (PK) studies describe the time course of a drug's concentration in the body, which is critical for determining dosing regimens and assessing the margin of safety.[32]

Key ADME/PK Studies:

  • In Vitro ADME Assays:

    • Metabolic Stability: Using liver microsomes or hepatocytes to predict how quickly the drug is metabolized.[34]

    • CYP450 Inhibition and Induction: To assess the potential for drug-drug interactions.[30]

    • Plasma Protein Binding: To determine the fraction of the drug that is bound to proteins in the blood, as only the unbound fraction is pharmacologically active.

    • Permeability Assays (e.g., Caco-2): To predict the oral absorption of the drug.[30]

  • In Vivo PK Studies:

    • Single and Multiple Dose PK: To determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

    • Bioavailability Studies: To determine the fraction of an orally administered dose that reaches systemic circulation.

    • Tissue Distribution Studies: Using radiolabeled compounds to determine where the drug accumulates in the body.

    • Metabolite Identification and Profiling: To identify the major metabolites of the drug and assess their potential activity or toxicity.

Workflow for a Preclinical ADME Study:

ADME_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo PK Studies iv_stability Metabolic Stability (Microsomes, Hepatocytes) pk_single Single Dose PK iv_stability->pk_single iv_cyp CYP450 Inhibition/ Induction iv_cyp->pk_single iv_ppb Plasma Protein Binding iv_ppb->pk_single iv_perm Permeability (e.g., Caco-2) iv_perm->pk_single pk_multi Multiple Dose PK pk_single->pk_multi pk_bio Bioavailability pk_multi->pk_bio pk_dist Tissue Distribution pk_bio->pk_dist pk_met Metabolite Profiling pk_dist->pk_met ind_enabling IND-Enabling Toxicology Studies pk_met->ind_enabling lead_opt Lead Optimization of PD 135158 lead_opt->iv_stability lead_opt->iv_cyp lead_opt->iv_ppb lead_opt->iv_perm human_dose Prediction of Human PK & Safe Starting Dose ind_enabling->human_dose

Caption: Preclinical ADME/PK workflow for a novel kinase inhibitor.

On-Target and Off-Target Toxicity: The Challenge of Kinase Inhibitors

A critical aspect of evaluating the safety of a kinase inhibitor is distinguishing between on-target and off-target toxicities.

  • On-target toxicity results from the inhibition of the intended kinase in non-diseased tissues where it plays a physiological role.

  • Off-target toxicity is caused by the inhibition of other kinases or proteins that are not the intended target.[2][3][4][35]

Strategies to Investigate On- and Off-Target Effects:

  • Comprehensive Kinome Profiling: As mentioned earlier, screening the inhibitor against a large panel of kinases can identify potential off-targets.

  • Phenotypic Screening: Using cell-based assays to observe the effects of the inhibitor on various cellular processes can reveal unexpected activities.

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify the proteins that bind to the inhibitor in a cellular context.

  • Genetically Engineered Models: Using knockout or knock-in animal models can help to confirm whether a specific toxicity is due to the on-target inhibition of the intended kinase.

Hypothetical Signaling Pathway and Potential for Toxicity:

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of PD 135158) Kinase_A->Kinase_B Kinase_C Kinase C (Off-Target) Kinase_A->Kinase_C Effector_1 Effector Protein 1 Kinase_B->Effector_1 Effector_2 Effector Protein 2 Kinase_C->Effector_2 Cell_Growth Cell Growth & Proliferation Effector_1->Cell_Growth Normal_Function Normal Cellular Function Effector_2->Normal_Function PD135158 PD 135158 PD135158->Kinase_B On-Target Inhibition PD135158->Kinase_C Off-Target Inhibition

Caption: On- and off-target effects of a hypothetical kinase inhibitor.

Clinical Safety Evaluation: Monitoring in Humans

Once a compound has successfully completed preclinical safety and toxicity studies and has received regulatory approval for an Investigational New Drug (IND) application, it can proceed to clinical trials in humans.[15][16] The primary goal of early-phase clinical trials is to assess the safety and tolerability of the new drug in humans.

Phases of Clinical Trials and Safety Monitoring:

  • Phase I: The first-in-human studies, typically conducted in a small number of healthy volunteers or patients with advanced disease. The primary objectives are to determine the MTD, dose-limiting toxicities (DLTs), and the human pharmacokinetic profile.[36]

  • Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and to further assess its safety.

  • Phase III: Large-scale, multicenter trials comparing the new drug to the standard of care. These trials provide the definitive data on safety and efficacy required for marketing approval.[37]

  • Phase IV (Post-marketing Surveillance): Ongoing monitoring of the drug's safety after it has been approved and is on the market to identify any rare or long-term adverse effects.

Data and Safety Monitoring:

Clinical trials are closely monitored by an independent Data and Safety Monitoring Board (DSMB) or a similar committee.[36][37] This committee periodically reviews the accumulating safety and efficacy data to ensure the well-being of the trial participants.[38][39] All adverse events (AEs) and serious adverse events (SAEs) are meticulously recorded and reported to regulatory authorities.

Conclusion: A Pathway to Safer Targeted Therapies

The development of a novel kinase inhibitor like PD 135158 requires a comprehensive and rigorous evaluation of its safety and toxicity profile. This technical guide has outlined a systematic framework, from early in vitro screening to extensive preclinical in vivo studies and vigilant clinical trial monitoring. By adhering to international guidelines and employing a scientifically driven approach to understanding a compound's ADME properties and its on- and off-target effects, researchers and drug developers can navigate the complexities of kinase inhibitor safety assessment. Ultimately, this rigorous process is essential for the successful translation of promising new molecules into safe and effective targeted therapies for patients in need.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (URL: [Link])

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical. (URL: [Link])

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (URL: [Link])

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (URL: [Link])

  • Anti-Cancer Evaluations with ICH S9 Guideline: What you need to know | Contract Pharma. (URL: [Link])

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (URL: [Link])

  • Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News - alwsci. (URL: [Link])

  • ICH S9: Nonclinical Evaluation for anticancer pharmaceuticals. (URL: [Link])

  • guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization - ICH. (URL: [Link])

  • nonclinical evaluation for anticancer pharmaceuticals s9 - ICH. (URL: [Link])

  • ICH S9 Guideline: Nonclinical Evaluation for Anticancer Pharmaceuticals. (URL: [Link])

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role of PD 135158 in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

PD 135158 is a highly selective, non-peptide antagonist of the Cholecystokinin B (CCK-B) receptor (also known as the CCK2 receptor). In neuroscience research, it serves as a critical tool compound for dissecting the "anti-opioid" and anxiogenic pathways of the central nervous system.

Unlike broad-spectrum CCK antagonists, PD 135158 allows researchers to isolate the specific contributions of the CCK-B receptor subtype, which is predominantly expressed in the brain (cortex, striatum, nucleus accumbens, and hippocampus). Its primary utility lies in three domains:

  • Anxiety & Panic Modeling: Blockade of CCK-4 induced panic and "state" anxiety.

  • Opioid Modulation: Prevention of morphine tolerance and withdrawal-induced hyperalgesia.

  • Dopaminergic Regulation: Modulation of reward pathways and latent inhibition (antipsychotic potential).

Part 2: Pharmacological Profile & Mechanism[1][2][3][4]

Mechanism of Action

PD 135158 functions as a competitive antagonist at the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 . Under normal physiological conditions, activation by CCK-8s or CCK-4 leads to the hydrolysis of phosphoinositides, calcium mobilization, and neuronal excitation.

By blocking this receptor, PD 135158 inhibits the excitatory modulation of GABAergic and Dopaminergic neurons, resulting in anxiolytic and opioid-sparing effects.

Selectivity and Binding Data

PD 135158 exhibits high affinity for the CCK-B receptor and low affinity for the CCK-A (alimentary) receptor. This selectivity is crucial for avoiding peripheral gastrointestinal confounds during behavioral assays.

ParameterValue / CharacteristicComparative Note
Target CCK-B Receptor (CCK2)Primary CNS subtype
Chemical Class Indole derivative / Meglumine saltNon-peptide, high brain penetration
Selectivity > 100-fold vs. CCK-ASuperior to proglumide; comparable to L-365,260
Route of Admin IP, SC, MicroinjectionSystemic or local (e.g., Nucleus Accumbens)
Active Dose 0.01 – 1.0 mg/kg (Systemic)Potent at low doses
Signaling Pathway Visualization

The following diagram illustrates the specific blockade mechanism of PD 135158 within the CCK-B signaling cascade.

CCK_Signaling cluster_block Therapeutic Action CCK CCK-4 / CCK-8s (Agonist) Rec CCK-B Receptor (GPCR) CCK->Rec Activates PD PD 135158 (Antagonist) PD->Rec Blocks Gq Gq Protein Rec->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (Neuronal Excitation) IP3->Ca Anxiety Anxiety / Panic Opioid Tolerance Ca->Anxiety

Caption: PD 135158 competitively binds to the CCK-B receptor, preventing Gq-mediated Calcium mobilization and downstream anxiogenic effects.

Part 3: Experimental Applications & Protocols

Prevention of Opioid Tolerance

One of the most robust applications of PD 135158 is preventing the development of tolerance to morphine analgesia. Endogenous CCK is released in response to chronic opioid exposure and acts as a physiological "anti-opioid" brake. Blocking this brake preserves opioid efficacy.

Protocol: Morphine Tolerance Study (Rat Model)

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Preparation:

    • Morphine:[1][2][3] Dissolve in saline.

    • PD 135158:[4][5] Dissolve in a minimal volume of 0.1N NaOH or meglumine, then adjust to pH 7.4 with HCl and dilute with saline.

  • Dosing Regimen (Chronic):

    • Group A (Control): Saline b.i.d. for 5 days.

    • Group B (Tolerance): Morphine (10 mg/kg, s.c.) b.i.d. for 5 days.

    • Group C (Experimental): PD 135158 (0.1 mg/kg, i.p.) administered 20 mins prior to each Morphine injection.

  • Readout: Tail-Flick Latency or Hot Plate test measured on Day 1 and Day 6.

  • Expected Outcome: Group B will show reduced latency (tolerance) on Day 6. Group C will maintain analgesic efficacy comparable to Day 1.

Anxiety & Panic Research (Light/Dark Box)

PD 135158 is particularly effective in "state" anxiety models (induced by aversive situations) rather than "trait" anxiety.

Protocol:

  • Dosing: Administer PD 135158 (0.01 – 1.0 mg/kg, i.p.) 30 minutes prior to testing.

  • Apparatus: A box divided into a dark compartment (1/3) and a brightly lit compartment (2/3) with an opening between them.

  • Procedure: Place mouse in the lit side. Record behavior for 5 minutes.

  • Metrics:

    • Time spent in the lit compartment (Anxiolytic effect = Increased time).

    • Number of transitions between compartments.

  • Validation: Efficacy should be comparable to Diazepam but without significant sedation (locomotor activity check required).

Experimental Workflow Diagram

The following workflow visualizes the timeline for a standard Opioid Tolerance Prevention study using PD 135158.

Workflow cluster_treatment Chronic Treatment Phase (Days 1-5) start Study Start (Day 0) baseline Baseline Nociception (Hot Plate / Tail Flick) start->baseline step1 Pre-treatment: PD 135158 (0.1 mg/kg IP) baseline->step1 wait Wait 20 Minutes step1->wait step2 Agonist Injection: Morphine (10 mg/kg SC) wait->step2 step2->step1 Repeat b.i.d. test Tolerance Test (Day 6) step2->test 24h Washout analyze Data Analysis: % Maximum Possible Effect (%MPE) test->analyze

Caption: Workflow for assessing PD 135158 efficacy in preventing morphine tolerance development over a 5-day chronic dosing schedule.

Part 4: Senior Scientist Insights (Troubleshooting)

  • Solubility: PD 135158 is often supplied as a salt. If using the free base, it is hydrophobic. Do not attempt to dissolve directly in neutral saline. Dissolve first in a small drop of DMSO or weak acid/base (depending on the specific salt form supplied), then dilute slowly.

  • Dose-Response Bell Curve: In anxiety models, CCK antagonists often exhibit a U-shaped dose-response curve. A dose of 0.1 mg/kg is often more effective than 10 mg/kg. Always run a pilot dose-response study (0.001, 0.01, 0.1, 1.0 mg/kg).

  • Timing is Critical: For opioid studies, the antagonist must be on board before the opioid activates the receptor to effectively prevent the neuroadaptive changes leading to tolerance. Pre-treatment (15-30 mins) is superior to co-administration.

Part 5: References

  • Josselyn, S. A., et al. (1996). "PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior."[5] Neuroscience Letters.

  • Gracey, D. J., et al. (2000). "PD-135,158, a cholecystokininB antagonist, enhances latent inhibition in the rat." Pharmacology Biochemistry and Behavior.

  • Belzung, C., et al. (1994). "PD135158, a CCK-B antagonist, reduces 'state,' but not 'trait' anxiety in mice." Pharmacology Biochemistry and Behavior.

  • Noble, F., & Roques, B. P. (1999). "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology.

  • Wank, S. A. (1995). "Cholecystokinin receptors."[4][6] American Journal of Physiology-Gastrointestinal and Liver Physiology.

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to PD 135158: A Selective CCK-B Receptor Antagonist

This guide provides a comprehensive technical overview of PD 135158, a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, key signaling pathways, and practical experimental applications of this compound.

Section 1: Core Compound Characteristics

PD 135158, also known as CAM 1028, is a well-characterized pharmacological tool for investigating the physiological and pathological roles of the CCK-B receptor.[1][2] Its precise chemical identity and properties are fundamental to its application in research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of PD 135158 is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 130325-35-8[3]
Molecular Formula C35H44N4O6[3]
Molecular Weight 616.76 g/mol [3]
618.8 g/mol [2]
Appearance White solid[3]
Solubility <61.68 mg/mL in DMSO[3]
Storage Store at -20°C[3]

Note: Discrepancies in molecular weight can arise from different calculation methods used by various databases.

Structural Information

The chemical structure of PD 135158 is integral to its selective binding to the CCK-B receptor.

Caption: 2D chemical structure of PD 135158.

Section 2: Mechanism of Action and Pharmacology

PD 135158 primarily functions as a selective antagonist of the CCK-B receptor, which is a subtype of the cholecystokinin receptor family.[1] This selectivity is key to its utility in dissecting the specific roles of the CCK-B receptor from the CCK-A receptor.

CCK-B Receptor Antagonism

PD 135158 exhibits high affinity for the CCK-B receptor, with a reported IC50 of 2.8 nM against the mouse cortex CCK-B receptor.[1] The CCK-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) found throughout the central nervous system and the gastrointestinal tract.[4][5] In the brain, these receptors are involved in modulating anxiety, pain perception, and reward pathways.[5][6][7]

The antagonistic action of PD 135158 at the CCK-B receptor blocks the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin.[8] This blockade has been shown to produce anxiolytic (anti-anxiety) effects in preclinical models.[1][7] For instance, studies have demonstrated that PD 135158 is effective in reducing "state" anxiety, which is induced by fear-provoking situations.[7]

Atypical Agonism at the CCK-A Receptor

Interestingly, while being a potent CCK-B antagonist, PD 135158 has been observed to act as a full agonist at the rat pancreatic CCK-A receptor.[9] This dual pharmacology is an important consideration in experimental design and data interpretation. In isolated rat pancreatic acini, PD 135158 was found to stimulate lipase release in a dose-dependent manner, an effect that was abolished by a specific CCK-A receptor antagonist.[9] This highlights the species and receptor subtype-specific activity of the compound.

Section 3: Signaling Pathways

The binding of ligands to the CCK-B receptor initiates a cascade of intracellular signaling events. As an antagonist, PD 135158 prevents the activation of these pathways by endogenous agonists.

G-Protein Coupling and Downstream Effectors

The CCK-B receptor is known to couple to Gq and Gi proteins.[4][5] Upon activation by an agonist, the receptor triggers multiple signal transduction pathways:

  • Phosphoinositide Hydrolysis: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4]

  • MAP Kinase Activation: The CCK-B receptor can also transduce mitogenic signals through the activation of the mitogen-activated protein (MAP) kinase cascade, including ERK2.[4][10] This can be mediated through both protein kinase C (PKC)-dependent and phosphoinositide 3-kinase (PI3K)-dependent pathways.[10]

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK_Gastrin->CCKBR Activates PD135158 PD 135158 PD135158->CCKBR Blocks Gq Gq protein CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAP Kinase Cascade (e.g., ERK) PKC->MAPK_Cascade PI3K->MAPK_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) MAPK_Cascade->Cellular_Response

Caption: Simplified signaling pathway of the CCK-B receptor.

Section 4: Experimental Protocols and Applications

PD 135158 is a valuable tool in a variety of experimental contexts, from in vitro assays to in vivo behavioral studies.

In Vitro Pancreatic Acini Secretion Assay

This protocol is designed to assess the effect of compounds on pancreatic enzyme secretion, as demonstrated in the study identifying the CCK-A agonist properties of PD 135158.[9]

Objective: To measure lipase release from isolated rat pancreatic acini in response to PD 135158.

Methodology:

  • Preparation of Acini:

    • Isolate pancreas from a male Wistar rat.

    • Digest the tissue with collagenase to obtain dispersed pancreatic acini.

    • Wash and resuspend the acini in a suitable buffer (e.g., HEPES-Ringer bicarbonate buffer).

  • Incubation:

    • Pre-incubate acini suspensions at 37°C for a short period to allow for equilibration.

    • Add varying concentrations of PD 135158 (e.g., 1 nM to 100 µM) to the acini suspensions. Include a positive control (e.g., CCK-8) and a negative control (buffer only).

    • To test for receptor specificity, co-incubate with a CCK-A antagonist like loxiglumide.[9]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measurement of Lipase Activity:

    • Terminate the incubation by placing the samples on ice.

    • Centrifuge the samples to pellet the acini.

    • Collect the supernatant and measure lipase activity using a commercially available assay kit.

  • Data Analysis:

    • Express lipase release as a percentage of the total cellular lipase content.

    • Plot the dose-response curve to determine the EC50 (half-maximal effective concentration).

In Vivo Microinjection for Behavioral Studies

This protocol is adapted from studies investigating the role of CCK-B receptors in the nucleus accumbens on reward-related behaviors.[6]

Objective: To evaluate the effect of PD 135158 on conditioned reward behavior when microinjected directly into the nucleus accumbens (NAC).

Methodology:

  • Animal Model and Surgery:

    • Use adult male Wistar rats.

    • Surgically implant bilateral guide cannulae aimed at the NAC.

    • Allow for a post-operative recovery period.

  • Behavioral Training (Conditioned Reward):

    • Train rats to associate a neutral stimulus (e.g., a light or tone) with a primary reward (e.g., food pellets).

    • Establish a stable bar-pressing response for the presentation of the conditioned stimulus.

  • Microinjection Procedure:

    • On the test day, gently restrain the animal and insert the injection cannulae through the guide cannulae.

    • Microinject a solution of PD 135158 (e.g., 10 µg in 0.5 µL of vehicle) into the NAC over a period of 1-2 minutes.

    • Control groups should receive a vehicle injection.

    • To investigate interactions with other neurotransmitter systems, co-administer with agents like amphetamine.[6]

  • Behavioral Testing:

    • Immediately after the microinjection, place the animal back into the operant chamber.

    • Record the number of bar presses for the conditioned reward over a set period.

  • Data Analysis and Histology:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA).

    • At the end of the experiment, perfuse the animals and perform histological verification of the injection sites.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Behavioral Study A1 Isolate Pancreatic Acini A2 Incubate with PD 135158 +/- Antagonist A1->A2 A3 Measure Lipase Release A2->A3 A4 Dose-Response Analysis A3->A4 B1 Implant Cannulae in NAC B2 Conditioned Reward Training B1->B2 B3 Microinject PD 135158 B2->B3 B4 Behavioral Testing B3->B4 B5 Data Analysis & Histology B4->B5

Caption: High-level workflow for in vitro and in vivo experiments.

Section 5: Conclusion

PD 135158 is a critical research tool for elucidating the complex roles of the CCK-B receptor in both the central nervous system and peripheral tissues. Its high selectivity for the CCK-B receptor makes it invaluable for studies on anxiety, reward, and gastrointestinal function. However, researchers must remain cognizant of its potential off-target effects, such as its agonist activity at the rat CCK-A receptor, to ensure the rigorous interpretation of experimental results. This guide provides a foundational understanding of PD 135158 to support the design and execution of scientifically sound research.

References

  • Seufferlein, T., Withers, D. J., & Rozengurt, E. (1994). Cholecystokinin-B/gastrin receptor signaling pathway involves tyrosine phosphorylations of p125FAK and p42MAP. Oncogene, 9(3), 861–867. [Link]

  • Schäfer, C., & Adler, G. (1993). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist. European Journal of Pharmacology, 242(1), 105–108. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122119, PD-135158. Retrieved February 10, 2026, from [Link].

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. Retrieved February 10, 2026, from [Link]

  • Josselyn, S. A., Franco, V. P., & Vaccarino, F. J. (1996). PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior. Neuroscience Letters, 209(2), 85–88. [Link]

  • UniProt Consortium. (n.d.). P32239 · GASR_HUMAN. Retrieved February 10, 2026, from [Link]

  • Lauth, M., & Schäfer, C. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. Regulatory Peptides, 91(1-3), 1-9. [Link]

  • Belzung, C., Pineau, N., Beuzen, A., & Misslin, R. (1994). PD135158, a CCK-B antagonist, reduces "state," but not "trait" anxiety in mice. Pharmacology, Biochemistry and Behavior, 49(2), 433–436. [Link]

Sources

PD 135158 (CI-988 Meglumine): Technical Guide to CCK-B Antagonism & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PD 135158 (also identified in literature as the meglumine salt of CI-988 or PD 134308) represents a pivotal tool compound in the study of the cholecystokinin-B (CCK-B) receptor system. Unlike many non-peptide antagonists that suffer from poor aqueous solubility (e.g., L-365,260), PD 135158 was engineered specifically for in vivo utility, offering high water solubility without compromising high affinity (Ki ~1 nM) or selectivity for the CCK-B receptor over CCK-A.

This guide synthesizes the core pharmacological data, mechanistic pathways, and validated experimental protocols for PD 135158, with a specific focus on its application in anxiety modeling and opioid tolerance research.

Chemical Identity & The "Meglumine Advantage"[1][2]

A common source of confusion in the literature is the distinction between PD 134308 and PD 135158. They are the same active pharmaceutical ingredient (API), differing only in salt form.

  • PD 134308 (CI-988): The parent diacid. Highly lipophilic, poor aqueous solubility. Difficult to formulate for intravenous (IV) or subcutaneous (SC) administration without toxic vehicles (e.g., high DMSO/Tween concentrations).

  • PD 135158: The N-methyl-D-glucamine (meglumine) salt of PD 134308.

Field-Proven Insight: When replicating older studies citing "CI-988" for in vivo injection, the researchers almost invariably used the PD 135158 salt form to achieve solution. Attempting to dissolve the parent acid in saline will result in precipitation and failed dosing.

Chemical Specifications
PropertyDetail
Chemical Name 4-[[2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid, N-methyl-D-glucamine salt
Molecular Weight ~800-900 g/mol (depending on hydration/salt stoichiometry)
Solubility Water-soluble (>10 mg/mL)
Primary Target CCK-B (CCK2) Receptor
Secondary Target CCK-A (CCK1) Receptor (Low affinity, but functional agonist at high doses)

Mechanistic Architecture: CCK-B Signaling

The CCK-B receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family. Activation by CCK-4 or CCK-8s triggers the Phospholipase C (PLC) cascade, leading to calcium mobilization and neuronal excitation. PD 135158 acts as a competitive antagonist, blocking this cascade.

Visualization: The Antagonism Pathway

The following diagram illustrates the signal transduction pathway blocked by PD 135158.

CCK_Signaling Ligand CCK-4 / CCK-8s (Agonist) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples Antagonist PD 135158 (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Release Ca->PKC Co-activates Effect Neuronal Excitation (Anxiety / Panic) Ca->Effect Signaling PKC->Effect Phosphorylation

Caption: PD 135158 competitively inhibits the CCK-B receptor, preventing Gq-mediated calcium mobilization and downstream anxiogenic signaling.

The "Agonist Paradox" (Scientific Integrity Note)

While PD 135158 is a selective CCK-B antagonist, rigorous literature review reveals a critical nuance:

  • Study: Jansen et al. (and others) demonstrated that at supramaximal concentrations , PD 135158 can act as a full agonist at the CCK-A receptor in rat pancreatic acini, stimulating amylase release.

  • Implication: When designing experiments, doses must be titrated carefully (typically <10 mg/kg) to maintain selectivity. High doses may inadvertently trigger peripheral CCK-A mechanisms (gut motility, enzyme secretion).

Comparative Pharmacology

To validate the choice of PD 135158 over other tools, consider the binding affinity (Ki) and selectivity profile compared to the "gold standard" benzodiazepine-derivative L-365,260.

Table 1: Binding Affinity Profile (Rat Cortex/Pancreas)

CompoundCCK-B Affinity (

, nM)
CCK-A Affinity (

, nM)
Selectivity Ratio (A/B)Primary Utility
PD 135158 0.2 – 1.7 > 1,500 ~1000 In vivo injection (Soluble)
L-365,2602.0 – 5.0~280~100In vitro / Oral (Poor solubility)
Devazepide~1500.10.0006CCK-A Selective Antagonist

Data synthesized from Hughes et al. (1990) and subsequent validation studies.

Validated Experimental Protocols

Protocol A: Preparation of Injectable Solution

Objective: Create a stable, pH-neutral solution for IP or SC injection.

Materials:

  • PD 134308 (Parent Acid) OR PD 135158 (Meglumine Salt).

  • Meglumine (N-methyl-D-glucamine) - Only if using parent acid.

  • Sterile 0.9% Saline.

  • 0.22 µm syringe filter.

Workflow:

  • If using PD 135158 (Salt): Weigh powder and dissolve directly in sterile saline. It should dissolve rapidly at concentrations up to 10 mg/mL.

  • If using PD 134308 (Acid):

    • Weigh the acid.

    • Calculate Meglumine requirement: 1:1 molar ratio (approx 0.48 mg Meglumine per 1 mg PD 134308).

    • Dissolve Meglumine in a small volume of water.

    • Add PD 134308 to the Meglumine solution. Sonicate if necessary until clear.

    • Dilute to final volume with saline.

  • pH Check: Verify pH is between 7.0 – 7.4. Adjust with minute amounts of 0.1N NaOH or HCl if necessary.

  • Sterilization: Pass through a 0.22 µm filter immediately before use.

Protocol B: Morphine Tolerance Prevention (Rat Model)

Objective: Assess the ability of PD 135158 to prevent the development of analgesic tolerance.

Dosing Regimen:

  • Acclimatization: Handle rats for 3 days prior to testing to reduce stress-induced analgesia.

  • Induction (Days 1–7):

    • Group A (Control): Saline s.c. b.i.d.

    • Group B (Morphine): Morphine Sulfate 10 mg/kg s.c. b.i.d.

    • Group C (Experimental): Morphine (10 mg/kg) + PD 135158 (0.25 – 1.0 mg/kg) s.c. b.i.d.

    • Note: Administer PD 135158 15 minutes prior to Morphine to ensure receptor blockade.

  • Testing (Day 8):

    • Administer a challenge dose of Morphine (5 mg/kg).

    • Measure nociceptive threshold (Tail Flick or Hot Plate) at 30, 60, and 90 minutes.

  • Expected Result: Group B will show reduced analgesia (tolerance). Group C should retain analgesic efficacy comparable to acute morphine exposure.

Literature Review: Key Findings

Anxiolytic Effects

PD 135158 has been extensively documented to block the anxiogenic effects of CCK-4. In the Elevated Plus Maze (EPM) , administration of PD 135158 (0.1–10 mg/kg) increases the time spent in open arms, mimicking the effect of benzodiazepines but without the sedation.

  • Mechanism:[1][2][3] Blockade of CCK-B receptors in the amygdala and nucleus accumbens.

Opioid Interaction

The "anti-opioid" nature of CCK is a critical concept. Chronic morphine exposure upregulates CCK production in the spinal cord, which acts via CCK-B receptors to counteract opioid analgesia (a homeostatic brake).

  • Finding: PD 135158 breaks this feedback loop. By blocking the CCK-B receptor, it prevents the "anti-analgesic" signal, thereby delaying or preventing tolerance.

  • Withdrawal: Some studies suggest it also attenuates the physical signs of naloxone-precipitated withdrawal.

References

  • Hughes, J., et al. (1990). "Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity." Proceedings of the National Academy of Sciences.

  • Singh, L., et al. (1991). "The cholecystokinin B antagonist PD 134308 facilitates morphine analgesia in the rat." European Journal of Pharmacology.

  • Jansen, J.B., et al. (1993). "PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist." European Journal of Pharmacology.

  • Wank, S.A. (1995). "Cholecystokinin receptors: Pharmacology, signaling mechanisms, and clinical implications." Gastroenterology.

  • Noble, F., et al. (1999). "International Union of Pharmacology.[2] XXI. Structure, distribution, and functions of cholecystokinin receptors." Pharmacological Reviews.

Sources

Methodological & Application

Application Note: Effective Dosage of PD 135158 in Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the effective dosage, formulation, and experimental protocols for PD 135158 (CAM 1028) , a highly selective CCK-B receptor antagonist used in behavioral neuroscience to investigate anxiety, panic disorders, and opioid dependence.

Executive Summary

PD 135158 is a potent, selective antagonist of the CCK-B receptor (IC₅₀ ~2.8 nM), distinguishing it from non-selective agents like proglumide. In mouse behavioral models, it exhibits a bell-shaped dose-response curve , necessitating precise dosage optimization. It is primarily used to block the anxiogenic effects of endogenous cholecystokinin (CCK-4/CCK-8) and has shown efficacy in preventing the development of morphine tolerance and withdrawal symptoms.

Key Dosage Parameters (Mouse)
ParameterRecommended RangeOptimal Starting Point
Anxiolytic Dose 0.001 – 0.1 mg/kg 0.01 mg/kg
Morphine Withdrawal 0.01 – 1.0 mg/kg 0.1 mg/kg
Route Subcutaneous (s.c.) or Intraperitoneal (i.p.)[1]s.c.[2][3][4] (preferred for kinetics)
Pretreatment Time 30 – 60 minutes40 minutes
Vehicle 5-10% DMSO + 1-5% Tween 80 + SalineSee Protocol Below

Pharmacology & Mechanism of Action

PD 135158 functions by competitively blocking CCK-B receptors, which are densely expressed in the amygdala , hippocampus , and cortex . Activation of these receptors by CCK-4 typically triggers panic and anxiety-like behaviors. By antagonizing this pathway, PD 135158 exerts an anxiolytic effect without the sedation often seen with benzodiazepines.

Mechanism: CCK-B Signaling Blockade

The following diagram illustrates the signaling cascade blocked by PD 135158.

CCK_Signaling CCK CCK-4 / CCK-8 (Endogenous Ligand) CCKB_Rec CCK-B Receptor (Gq-coupled) CCK->CCKB_Rec Activates PLC Phospholipase C (PLCβ) CCKB_Rec->PLC Gq Activation PD135158 PD 135158 (Antagonist) PD135158->CCKB_Rec Blocks IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 PKC Protein Kinase C Activation IP3_DAG->PKC Behavior Anxiety / Panic Hyperalgesia Ca2->Behavior Neuronal Excitation PKC->Behavior

Caption: PD 135158 prevents CCK-induced anxiety by blocking the Gq-coupled CCK-B receptor pathway.

Formulation & Handling

PD 135158 is a peptoid/small molecule with limited aqueous solubility. Improper solubilization can lead to precipitation in vivo, causing erratic behavioral data.

Vehicle Preparation Protocol

Target Concentration: 0.1 mg/mL (allows injection of 10 mL/kg for a 1 mg/kg dose).

  • Stock Solution (100x): Dissolve 10 mg of PD 135158 in 1 mL of 100% DMSO .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Injection Ready):

    • Take 100 µL of Stock Solution.

    • Add 50 µL Tween 80 (mix well).

    • Slowly add 850 µL of warm sterile saline (0.9% NaCl) while vortexing.

    • Final Composition: 10% DMSO / 5% Tween 80 / 85% Saline.[5]

  • Control Vehicle: Prepare the exact same mixture without the drug for control animals.

Experimental Protocols

Protocol A: Anxiolytic Assessment (Elevated Plus Maze)

This protocol is designed to detect the anxiolytic effects of PD 135158. Note that high doses (>1 mg/kg) may lose efficacy due to non-specific effects or receptor desensitization (bell-shaped curve).

Subjects: Male C57BL/6J mice (8–12 weeks). Groups: Vehicle, 0.001 mg/kg, 0.01 mg/kg, 0.1 mg/kg (n=8-10 per group).

  • Habituation: Handle mice for 3 days prior to testing to reduce baseline stress.

  • Administration: Inject PD 135158 (s.c.) 40 minutes prior to testing.

  • Testing:

    • Place mouse in the center zone of the Elevated Plus Maze (EPM) facing an open arm.

    • Record behavior for 5 minutes .

  • Analysis: Calculate % Time in Open Arms and % Open Arm Entries.

    • Success Criteria: Significant increase in open arm time vs. vehicle without a decrease in total distance traveled (sedation).

Protocol B: Morphine Withdrawal/Tolerance Study

CCK-B antagonists can potentiate opioid analgesia and prevent the "anti-analgesic" adaptions that lead to tolerance.

Workflow:

  • Induction (Days 1-5): Administer Morphine (10 mg/kg, s.c.) twice daily.

  • Intervention: Co-administer PD 135158 (0.01 - 0.1 mg/kg , s.c.) with every morphine injection.

  • Challenge (Day 6):

    • Test 1 (Tolerance): Administer Morphine alone. Measure analgesia (Tail Flick/Hot Plate). Expectation: PD 135158 group retains analgesic efficacy.

    • Test 2 (Withdrawal): Administer Naloxone (1 mg/kg).[6] Measure jumping, wet dog shakes, and weight loss. Expectation: PD 135158 group shows reduced withdrawal signs.

Experimental Workflow Diagram

Workflow cluster_Tests Behavioral Assays Start Subject Selection (C57BL/6J, Male) Prep Vehicle Prep (10% DMSO/Tween) Start->Prep Dosing Dosing (s.c.) 0.001 - 0.1 mg/kg Prep->Dosing Wait Wait 40 mins Dosing->Wait EPM Elevated Plus Maze (Anxiety) Wait->EPM Protocol A Withdrawal Naloxone Challenge (Dependence) Wait->Withdrawal Protocol B Analysis Data Analysis (Open Arm % / Jumps) EPM->Analysis Withdrawal->Analysis

Caption: Step-by-step workflow for evaluating PD 135158 in anxiety and withdrawal models.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Effect Observed Dose too high (Bell-shaped curve)Reduce dose to 0.001 mg/kg . CCK antagonists often lose efficacy at high doses.
Precipitation at Injection Poor solubilityIncrease DMSO to 10% or warm the solution to 37°C before injection.
Sedation Off-target effectsVerify locomotor activity in an Open Field Test. PD 135158 should not be sedative.
High Variability Stress-induced CCK releaseEnsure minimal handling stress immediately before the T-40 min injection.

References

  • Hughes, J., et al. (1990). "Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity." Proceedings of the National Academy of Sciences, 87(17), 6728-6732. Link

  • Gracey, D. J., et al. (2000). "PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat." Pharmacology Biochemistry and Behavior, 65(3), 459-463. Link

  • Bernaards, C. M., et al. (2021). "Reliability of Mouse Behavioural Tests of Anxiety: a Systematic Review." ResearchGate.[3][5][7][8] Link

  • MedChemExpress. "PD 135158 Product Information and Solubility." Link

Sources

Application Notes and Protocols for PD 135158 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of PD 135158, a potent and selective CCK2 receptor antagonist, in acute brain slice electrophysiology experiments. Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system, where it modulates neuronal excitability, synaptic transmission, and complex behaviors primarily through the G-protein coupled CCK2 receptor.[1][2] Understanding the role of the CCK system is crucial for neuroscience and pharmacology, and PD 135158 serves as a critical tool for dissecting its function. This guide details the mechanism of action of PD 135158, provides validated, step-by-step protocols for its use in patch-clamp recordings, and offers insights into experimental design and data interpretation.

Introduction: The Cholecystokinin System and PD 135158

Cholecystokinin (CCK) acts as a key molecular switch, exerting surprisingly cell-type-specific effects to regulate the output of neuronal circuits.[1] While initially discovered for its role in the gastrointestinal tract, its high expression levels in the brain, particularly the hippocampus and cortex, point to significant neuromodulatory functions.[3][4] The predominant CCK receptor subtype in the brain is the CCK2 receptor (formerly CCK-B for "brain").[3][4] Activation of CCK2 receptors is generally linked to increased neuronal excitability. For instance, CCK application can remarkably increase the firing frequency of action potentials in pyramidal neurons of the entorhinal cortex.[2]

PD 135158 is a selective antagonist for the CCK2 receptor, exhibiting an IC50 of 2.8 nM in mouse cortex preparations.[5] Its utility lies in its ability to specifically block the effects of endogenous or exogenously applied CCK, thereby allowing researchers to isolate and study the physiological and pathophysiological roles of CCK2 receptor signaling. While primarily known as a CCK2 antagonist, it is noteworthy that in some peripheral systems, it has been observed to act as a full agonist at the CCKA receptor, a detail that underscores the importance of careful experimental design and interpretation.[6]

Mechanism of Action: CCK2 Receptor Signaling

PD 135158 exerts its effects by competitively blocking the binding of CCK to the CCK2 receptor. CCK2 receptors are G-protein-coupled receptors (GPCRs) classically linked to the Gq/11 signaling pathway.[3] Upon agonist binding, the Gq protein activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). While the complete downstream pathway can be cell-type specific, a common consequence is an increase in intracellular calcium, either through IP3-mediated release from internal stores or through the activation of cation channels.[2][3] In many neurons, this cascade leads to membrane depolarization and an increase in neuronal excitability, often through the modulation of channels such as the Transient Receptor Potential Canonical (TRPC) channels.[2] By blocking the initial binding of CCK, PD 135158 prevents the initiation of this entire signaling cascade.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects CCK CCK (Agonist) CCK2R CCK2 Receptor CCK->CCK2R Binds & Activates PD135158 PD 135158 (Antagonist) PD135158->CCK2R Binds & Blocks Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) TRPC TRPC-like Cation Channel PLC->TRPC Modulates Gq->PLC Activates Ca_ion Ca²⁺ Na_ion Na⁺ Ca_ion->TRPC Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Influx Na_ion->TRPC Influx Na_ion->Depolarization Influx Excitability Increased Neuronal Excitability Depolarization->Excitability

Caption: CCK2 Receptor signaling pathway blocked by PD 135158.

Core Protocols: Brain Slice Electrophysiology

Acute brain slice preparations are an essential experimental model for studying the cellular and synaptic properties of neurons in a near-native environment.[7][8] This platform allows for precise pharmacological manipulation while recording high-fidelity electrical signals from individual neurons using the patch-clamp technique.[9]

PART A: Preparation of Solutions

The viability of brain slices is critically dependent on the composition, osmolarity, pH, and oxygenation of the artificial cerebrospinal fluid (aCSF).[10][11] We recommend the NMDG protective recovery method, which enhances neuronal preservation, especially in adult animals.[7][12] All solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂).[9]

Solution Component NMDG Slicing Solution (mM) HEPES Holding aCSF (mM) Recording aCSF (mM) K-Gluconate Internal (mM)
NMDG92---
NaCl-92125-
KCl2.52.534
NaH₂PO₄1.251.251.25-
NaHCO₃303025-
HEPES2020-10
D-Glucose252510-
Thiourea22--
Na-Ascorbate551-
Na-Pyruvate333-
MgCl₂1021.2-
CaCl₂0.511.2-
K-Gluconate---130
EGTA---0.3
Phosphocreatine-Na₂---10
Mg-ATP---4
Na₂-GTP---0.3
pH 7.3-7.47.3-7.47.3-7.47.3
Osmolarity (mOsm) 300-310300-310~300290-300

Table adapted from protocols described in Ting et al., 2018 and Ge-Lollic et al., 2022.[7][13]

PART B: Acute Brain Slice Preparation Workflow

This protocol describes a robust procedure for obtaining healthy acute brain slices suitable for patch-clamp analysis.[14][15] The key is to work quickly and maintain cold, oxygenated conditions to minimize ischemia and excitotoxicity.[11]

Slice_Preparation_Workflow start Start: Anesthetize Animal perfusion Transcardial Perfusion (ice-cold NMDG solution) start->perfusion dissection Rapid Brain Dissection (in chilled NMDG solution) perfusion->dissection blocking Block & Mount Brain (on vibratome stage) dissection->blocking slicing Vibratome Slicing (250-350 µm) (submerged in NMDG solution) blocking->slicing recovery1 Initial Recovery (32-34°C NMDG solution, 10-12 min) slicing->recovery1 recovery2 Incubation (Room temp HEPES aCSF, ≥1 hr) recovery1->recovery2 transfer Transfer Slice to Recording Chamber recovery2->transfer end Begin Experiment transfer->end

Caption: Workflow for acute brain slice preparation.

Step-by-Step Methodology:

  • Anesthesia & Perfusion: Deeply anesthetize the animal (e.g., with isoflurane or ketamine/xylazine) and perform transcardial perfusion with 20-30 mL of ice-cold, carbogenated NMDG Slicing Solution.[14][15] This step is critical for clearing blood and preserving tissue integrity, especially in older animals.[11]

  • Dissection: Rapidly decapitate the animal and dissect the brain, submerging it in the ice-cold NMDG solution.[16] Speed is essential to prevent hypoxia.

  • Slicing: Mount the brain onto the vibratome stage using cyanoacrylate glue. Section the brain region of interest (e.g., hippocampus, cortex) at a thickness of 250-350 µm. Thinner slices are better for visualizing neurons, while thicker slices may preserve more local circuitry.[8] Ensure the slicing chamber is continuously filled with ice-cold, carbogenated NMDG solution.

  • Recovery:

    • Immediately transfer the slices to an initial recovery chamber containing NMDG solution warmed to 32-34 °C for 10-12 minutes.[14] This brief, warm recovery period aids metabolic recovery without causing heat shock.

    • After the initial recovery, transfer the slices to a holding chamber containing HEPES Holding aCSF at room temperature.[14] Slices should be allowed to equilibrate here for at least one hour before recording. Properly prepared slices can remain viable for many hours.[13]

PART C: Electrophysiological Recording & Application of PD 135158
  • Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage. The slice should be continuously perfused with carbogenated Recording aCSF at a rate of 2-4 mL/min, maintained at a physiological temperature (30-32 °C).[11]

  • Neuron Identification: Using an upright microscope with DIC optics, identify healthy neurons for recording. Healthy cells typically have a smooth membrane and visible nucleus.

  • Patch-Clamp Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with K-Gluconate Internal Solution.

    • Approach a target neuron and apply gentle positive pressure. Upon forming a dimple on the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.[7]

    • Rupture the membrane with brief, strong suction to achieve the whole-cell configuration.

  • Baseline Recording:

    • In current-clamp mode, measure the neuron's baseline properties: resting membrane potential (RMP), input resistance (by injecting small hyperpolarizing current steps), and firing response to depolarizing current injections of increasing amplitude.

    • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Application of PD 135158:

    • Prepare a concentrated stock solution of PD 135158 (e.g., 10 mM in DMSO) and store it at -20 °C.

    • On the day of the experiment, dilute the stock solution into the Recording aCSF to the final desired concentration. Given the IC50 of ~2.8 nM, a concentration range of 100 nM to 1 µM is a reasonable starting point to ensure complete receptor blockade.

    • Switch the perfusion line to the aCSF containing PD 135158. Allow at least 5-10 minutes for the drug to equilibrate in the chamber before recording post-drug effects.

Experimental Design & Expected Outcomes

The primary goal of applying PD 135158 is to determine the function of endogenous CCK2 receptor signaling. A typical experiment involves a within-cell comparison of neuronal properties before and after drug application.

Hypothesis: If there is tonic activation of CCK2 receptors by endogenous CCK in the recorded brain region, application of PD 135158 should produce effects opposite to those of CCK agonism. Since CCK is often excitatory[2], its blockade is expected to decrease neuronal excitability.

Parameter Measurement Method Expected Effect of PD 135158 (if endogenous CCK is active) Rationale
Resting Membrane Potential (RMP) Current-clamp (I=0)Hyperpolarization or no changeBlockade of a tonic depolarizing current mediated by CCK2R activation.[2]
Input Resistance Current-clamp (hyperpolarizing steps)Increase or no changeBlockade of CCK2R-activated cation channels would close a conductance path.
Action Potential Firing Current-clamp (depolarizing steps)Decreased number of spikes for a given current injectionOverall reduction in intrinsic excitability.[17][18][19]
Spontaneous EPSCs (sEPSCs) Voltage-clamp (V_hold = -70 mV)Decrease in frequency or amplitudeCCK can facilitate glutamate release presynaptically in some circuits.[1]
Spontaneous IPSCs (sIPSCs) Voltage-clamp (V_hold = 0 mV)Variable (Increase or Decrease)CCK has complex, cell-type-specific effects on interneurons.[1][3]

Data Analysis and Interpretation

Electrophysiology data should be analyzed to quantify the changes in the parameters listed above.[20]

  • Intrinsic Excitability: For each neuron, create an "F-I curve" (Firing frequency vs. Current injection) before and during PD 135158 application. A rightward shift in this curve indicates decreased excitability.

  • Synaptic Activity: Use event detection software to measure the frequency and amplitude of sEPSCs and sIPSCs.[21] Compare the distributions of these parameters before and after drug application using appropriate statistical tests (e.g., Kolmogorov-Smirnov test or paired t-test on mean values).

Interpretation: A significant change in any of these parameters following PD 135158 application suggests a functional role for tonic, endogenous CCK signaling in that specific neuronal population. The absence of an effect could mean that CCK is not tonically released under baseline slice conditions, or that the recorded cell type does not express functional CCK2 receptors.

Safety and Handling

As a bioactive small molecule, PD 135158 should be handled with appropriate laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound, especially the concentrated stock solution.[22][23]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust if handling the solid form. Wash hands thoroughly after handling.[22]

  • Storage: Keep the stock solution tightly closed and stored at the recommended temperature (e.g., -20°C). Keep out of reach of children.[22]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

References

  • A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2025). Precisionary Instruments. Available from: [Link]

  • Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (132), 55942. Available from: [Link]

  • Ultimate Guide on Neuronal or Brain Slice Electrophysiology. (2022). Conduct Science. Available from: [Link]

  • Ge-Lollic, L., et al. (2022). Acute human brain slice preparation for ex vivo electrophysiology and imaging. protocols.io. Available from: [Link]

  • Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. In Neuromethods (pp. 1-22). Humana Press. Available from: [Link]

  • Ting, J. T., & Lee, B. R. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments. Available from: [Link]

  • Guide to Slice Electrophysiology. (n.d.). GitHub Pages. Available from: [Link]

  • Akaike, N., & Harata, N. (1985). A simple perfusion system for brain slice electrophysiology. Brain Research Bulletin, 14(2), 197-198. Available from: [Link]

  • Lee, S. Y., et al. (2014). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. The Journal of Neuroscience, 34(47), 15631-15644. Available from: [Link]

  • Chu, H. Y. (2023). Brain Slice Preparation for electrophysiology recording. protocols.io. Available from: [Link]

  • Experimental Procedure — Slice Electrophysiology 1.0 documentation. (n.d.). GitHub Pages. Available from: [Link]

  • Földy, C., et al. (2010). Cholecystokinin: A multi-functional molecular switch of neuronal circuits. Communicative & Integrative Biology, 3(3), 252-255. Available from: [Link]

  • Wang, A., et al. (2022). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuroscience & Biobehavioral Reviews, 138, 104711. Available from: [Link]

  • Al-muhtasib, N. (2019). #LabHacks: Tips for improving your electrophysiology… | Scientifica. Available from: [Link]

  • Schmidt, W. E., et al. (1993). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist. European Journal of Pharmacology, 242(1), 105-108. Available from: [Link]

  • Raybould, H. E. (2007). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology, 7(6), 570-574. Available from: [Link]

  • Welzel, G., et al. (2017). A Device for Long-Term Perfusion, Imaging, and Electrical Interfacing of Brain Tissue In vitro. Frontiers in Neuroscience, 11, 27. Available from: [Link]

  • Deng, P. Y., & Lei, S. (2011). Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of TRPC-like channels. Journal of Neurophysiology, 106(4), 1805-1814. Available from: [Link]

  • Rosenkranz, J. A., & Grace, A. A. (2001). Dopaminergic Regulation of Neuronal Excitability through Modulation of Ih in Layer V Entorhinal Cortex. The Journal of Neuroscience, 21(1), 324-334. Available from: [Link]

  • Brain slice electrophysiology data in real time (Dr. Bruce MacIver). (n.d.). Igor Pro by WaveMetrics. Available from: [Link]

  • Brain Slice Electrophysiology Applications. (n.d.). 3Brain. Available from: [Link]

  • Derrien, M., & De Witte, P. (1996). PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior. Neuroscience Letters, 209(2), 85-88. Available from: [Link]

  • Quian Quiroga, R. (2018). Tutorial on electrophysiology data analysis. YouTube. Available from: [Link]

  • Chagraoui, A., & Vant-Verger, M. (2018). Obtaining Acute Brain Slices. Bio-protocol, 8(2), e2691. Available from: [Link]

  • Brain slice electrophysiology video protocol. (2019). YouTube. Available from: [Link]

  • Chen, X., et al. (2021). PD-1 in hippocampal neurons regulates excitability, synaptic plasticity, and cognition. bioRxiv. Available from: [Link]

  • Seamans, J. K., et al. (2001). D(1) dopamine receptors potentiate nmda-mediated excitability increase in layer V prefrontal cortical pyramidal neurons. The Journal of Neuroscience, 21(10), 3528-3538. Available from: [Link]

  • Chan, C. S., et al. (2011). Dopamine depletion induced up-regulation of HCN3 enhances rebound excitability of basal ganglia output neurons. Journal of Neurophysiology, 106(5), 2185-2196. Available from: [Link]

  • SAFETY DATA SHEET - Ready Strip Rust Remover. (2013). Sunnyside Corporation. Available from: [Link]

  • Safety Data Sheet - Actuating Cartridge, Power Device. (n.d.). UTC Aerospace Systems. Available from: [Link]

  • Chen, X., et al. (2021). PD-1 in hippocampal neurons regulates excitability, synaptic plasticity, and cognition. bioRxiv. [PDF] Available from: [Link]

  • Urea-Formaldehyde Bonded Wood Products Safety Data Sheet. (2015). Available from: [Link]

  • Study Evaluating the Mechanism of Action of PF-04965842 Monotherapy for Moderate-to-severe Atopic Dermatitis. (2019). ClinicalTrials.gov. Available from: [Link]

Sources

Application Notes and Protocols: Utilizing PD 135158 for Preclinical Latent Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Latent Inhibition as a Model for Attentional Deficits

Latent inhibition (LI) is a behavioral phenomenon where repeated pre-exposure to a stimulus without any consequence retards the subsequent learning of an association with that stimulus.[1][2] This process is considered a crucial cognitive function, reflecting an organism's ability to filter out and ignore irrelevant stimuli in its environment.[1] In the context of neuropsychiatric research, deficits in latent inhibition are thought to model the attentional disturbances observed in schizophrenia, where individuals are unable to effectively filter sensory information, leading to cognitive fragmentation and symptoms of psychosis.[1] Consequently, the latent inhibition paradigm has become a valuable preclinical tool for evaluating the therapeutic potential of novel antipsychotic compounds.[3]

The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, has been implicated in the modulation of dopamine pathways, which are central to the pathophysiology of schizophrenia.[3] The CCK-B receptor antagonist, PD 135158, has emerged as a significant pharmacological tool in this area of research. By selectively blocking CCK-B receptors, PD 135158 has been shown to enhance latent inhibition in animal models, suggesting a potential antipsychotic-like effect.[3] This document provides a comprehensive guide to the mechanism of action of PD 135158, detailed protocols for its use in latent inhibition studies, and expected quantitative outcomes.

Mechanism of Action: PD 135158 and the CCK-B Receptor Signaling Pathway

PD 135158 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor.[3] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[4] Its endogenous ligands are the neuropeptides cholecystokinin (CCK) and gastrin.

The CCK-B receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which influences gene transcription and cellular responses.

By competitively binding to the CCK-B receptor, PD 135158 prevents the initiation of this signaling cascade by endogenous agonists. The enhancement of latent inhibition by PD 135158 is thought to be mediated by its modulation of dopaminergic neurotransmission in key brain regions like the nucleus accumbens, although the precise downstream mechanisms are still under investigation.[5][6]

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB_R CCK-B Receptor Gq Gq CCKB_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates MAPK_Cascade MAPK Cascade Ca2->MAPK_Cascade Activates PKC->MAPK_Cascade Activates Transcription Gene Transcription MAPK_Cascade->Transcription Regulates PD135158 PD 135158 PD135158->CCKB_R Inhibits CCK CCK / Gastrin CCK->CCKB_R Activates

Caption: CCK-B Receptor Signaling Pathway and PD 135158 Inhibition.

Experimental Protocols for Latent Inhibition Studies

Two common paradigms for assessing latent inhibition in rodents are the Conditioned Emotional Response (CER) or Conditioned Suppression of Drinking, and the Two-Way Active Avoidance task.

Protocol 1: Conditioned Emotional Response (CER) / Conditioned Suppression of Drinking

This paradigm measures the suppression of a learned behavior (e.g., drinking) in the presence of a conditioned stimulus (CS) that has been paired with an aversive unconditioned stimulus (US).[1][7]

Materials:

  • Conditioning chambers equipped with a drinking spout connected to a lickometer.

  • A tone generator for the conditioned stimulus (CS).

  • A shock generator for the unconditioned stimulus (US).

  • PD 135158 solution and vehicle control.

  • Experimental animals (e.g., male Sprague-Dawley rats).

Experimental Workflow:

CER_Workflow cluster_phase1 Phase 1: Habituation & Water Deprivation cluster_phase2 Phase 2: Pre-exposure cluster_phase3 Phase 3: Conditioning cluster_phase4 Phase 4: Test Habituation Habituate to conditioning chambers (e.g., 15 min/day for 5 days) Water_Deprivation Initiate water deprivation schedule (e.g., 23.5 h deprivation) Habituation->Water_Deprivation Drug_Admin_PE Administer PD 135158 or Vehicle (e.g., 30 min prior to session) PE_Group Pre-exposed (PE) Group: Present CS (tone) alone (e.g., 20-40 presentations) Drug_Admin_PE->PE_Group NPE_Group Non-pre-exposed (NPE) Group: No stimulus presentation Drug_Admin_PE->NPE_Group Drug_Admin_Cond Administer PD 135158 or Vehicle (e.g., 30 min prior to session) Conditioning Pair CS (tone) with US (footshock) (e.g., 1-3 pairings) Drug_Admin_Cond->Conditioning Test_Session Present CS (tone) during drinking session Measure_Suppression Measure suppression of licking Test_Session->Measure_Suppression

Caption: Experimental Workflow for Conditioned Emotional Response.

Step-by-Step Methodology:

  • Habituation and Water Deprivation:

    • For several days leading up to the experiment, habituate the rats to the conditioning chambers for a set period each day.

    • Begin a water deprivation schedule to motivate drinking behavior during the test phase. Provide water for a limited time each day (e.g., 30 minutes).

  • Pre-exposure Phase:

    • Divide the animals into Pre-exposed (PE) and Non-pre-exposed (NPE) groups.

    • Administer PD 135158 or vehicle control subcutaneously or intraperitoneally at the desired dose (e.g., 0.001, 0.01, 0.1 mg/kg) 30 minutes before the session.[3]

    • Place the PE group in the conditioning chambers and present the CS (e.g., a 30-second tone) a specified number of times (e.g., 20-40 presentations) without the US.

    • The NPE group is placed in the chambers for the same duration without any stimulus presentation.

  • Conditioning Phase:

    • 24 hours after the pre-exposure phase, administer PD 135158 or vehicle again.

    • Place all animals (PE and NPE) in the conditioning chambers and present the CS paired with the US (e.g., a 0.5-second, 0.5 mA footshock) for a small number of trials (e.g., 1-3 pairings).[7]

  • Test Phase:

    • 24 hours after conditioning, place the water-deprived animals in the chambers and allow them to drink.

    • Once drinking is stable, present the CS (tone) alone.

    • Measure the number of licks during the CS presentation and during a corresponding period before the CS.

Data Analysis: Calculate a suppression ratio for each animal: Suppression Ratio = (Licks during CS) / (Licks during CS + Licks pre-CS). A lower suppression ratio indicates greater fear conditioning (i.e., more suppression of drinking). Latent inhibition is demonstrated when the PE group shows a significantly higher suppression ratio (less suppression) than the NPE group.

Protocol 2: Two-Way Active Avoidance

This task requires the animal to move from one compartment of a shuttle box to another to avoid an impending footshock signaled by a CS.[8]

Materials:

  • Two-way active avoidance shuttle box.

  • A light or tone generator for the CS.

  • A shock generator for the US.

  • PD 135158 solution and vehicle control.

  • Experimental animals (e.g., male Wistar rats).

Step-by-Step Methodology:

  • Acclimation:

    • Acclimate the animals to the shuttle box for a few minutes each day for 2-3 days prior to the experiment.

  • Pre-exposure Phase:

    • Divide animals into PE and NPE groups.

    • Administer PD 135158 or vehicle.

    • Place the PE group in the shuttle box and present the CS (e.g., a light or tone) for a set number of trials (e.g., 50 presentations) without the US.[9]

    • The NPE group is placed in the shuttle box for the same duration without stimulus presentation.

  • Conditioning Phase (Acquisition):

    • 24 hours later, administer PD 135158 or vehicle.

    • Place all animals in the shuttle box for the acquisition session.

    • Each trial consists of the presentation of the CS for a fixed period (e.g., 10 seconds), followed by the US (e.g., 0.6 mA footshock) for a maximum duration (e.g., 10-20 seconds).[10][11]

    • If the animal moves to the other compartment during the CS presentation, the CS is terminated, and the US is not delivered (avoidance response).

    • If the animal moves during the US presentation, both are terminated (escape response).

    • If the animal fails to move, it receives the full duration of the shock.

    • Conduct a set number of trials (e.g., 30-100 trials).[9][10]

Data Analysis: The primary measure is the number of avoidance responses. Latent inhibition is observed when the PE group makes significantly fewer avoidance responses compared to the NPE group. Escape and avoidance latencies can also be analyzed.[8]

Quantitative Data Summary: Effects of PD 135158 on Latent Inhibition

The following table summarizes the key findings from a study investigating the effects of PD 135158 on latent inhibition using a conditioned suppression of drinking paradigm in rats.[3] The experiment used a low number of pre-exposures, a condition that typically does not produce a strong latent inhibition effect in control animals.

Treatment GroupPre-exposure (PE) / Non-pre-exposure (NPE)Mean Suppression Ratio (± SEM)Latent Inhibition Effect
VehicleNPE0.15 (± 0.04)No
VehiclePE0.18 (± 0.05)
PD 135158 (0.001 mg/kg)NPE0.12 (± 0.03)No
PD 135158 (0.001 mg/kg)PE0.15 (± 0.04)
PD 135158 (0.01 mg/kg)NPE0.14 (± 0.03)No
PD 135158 (0.01 mg/kg)PE0.19 (± 0.06)
PD 135158 (0.1 mg/kg) NPE 0.10 (± 0.02) Yes
PD 135158 (0.1 mg/kg) PE 0.35 (± 0.07)
Haloperidol (0.1 mg/kg)NPE0.11 (± 0.03)Yes
Haloperidol (0.1 mg/kg)PE0.38 (± 0.08)

Data adapted from Gracey et al. (2000). A lower suppression ratio indicates stronger conditioning. A significant difference between PE and NPE groups (higher ratio in PE) indicates latent inhibition.

As the data illustrates, under these specific experimental conditions, the vehicle and lower doses of PD 135158 did not produce a significant latent inhibition effect. However, at a dose of 0.1 mg/kg, PD 135158, similar to the typical antipsychotic haloperidol, significantly enhanced latent inhibition.[3] This is evidenced by the markedly higher suppression ratio in the pre-exposed group compared to the non-pre-exposed group, indicating that pre-exposure to the stimulus retarded subsequent conditioning.[3]

Conclusion

PD 135158 serves as a valuable pharmacological tool for investigating the role of the CCK-B receptor in cognitive processes relevant to schizophrenia. The protocols outlined in this document provide a framework for reliably assessing the effects of PD 135158 on latent inhibition in preclinical models. The ability of PD 135158 to enhance latent inhibition, particularly under conditions where it is normally weak, underscores its potential as a lead compound for the development of novel antipsychotic therapies targeting the cholecystokinin system. Researchers employing these methods should ensure careful control of experimental parameters to generate robust and reproducible data.

References

  • Adolescent male and female rats show enhanced latent inhibition of conditioned fear compared to adult rats. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]

  • Gracey, D. J., Bell, R., & King, D. J. (2000). PD-135158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat. Pharmacology, biochemistry, and behavior, 65(3), 459–463. [Link]

  • Latent inhibition. A graphic describing the experimental protocol is... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Zieliński, K., Werka, T., & Nikolaev, E. (1993). Latency of the two-way avoidance response in rats: inhibition of delay. Acta neurobiologiae experimentalis, 53(4), 535–545.
  • Carr, A. F. (1974). Latent inhibition and overshadowing in conditioned emotional response conditioning with rats. Journal of comparative and physiological psychology, 86(4), 718–723. [Link]

  • Amalric, M., Beracochea, D., & Kelche, C. (1996). Latent inhibition in conditioned emotional response: c-fos immunolabelling evidence for brain areas involved in the rat. Brain research, 738(1), 163–172. [Link]

  • Melo, L. L., Ferrari, E. A. de M., & Teixeira, N. A. (2003). Enhancement of latent inhibition by chronic mild stress in rats submitted to emotional response conditioning. Neural plasticity, 10(4), 327–333. [Link]

  • Gracey, D. J., Bell, R., & King, D. J. (2000). PD-135,158, a CholecystokininB Antagonist, Enhances Latent Inhibition in the Rat. Pharmacology Biochemistry and Behavior, 65(3), 459-463.
  • Gracey, D. J., Bell, R., & King, D. J. (2000). PD-135,158, a Cholecystokinin B antagonist, enhances latent inhibition in the rat. Pharmacology, biochemistry and behavior, 65(3), 459-463.
  • Zieliński, K., & Werka, T. (1995). Inhibition of delay of the two-way avoidance response and warning-signal salience. The Quarterly Journal of Experimental Psychology Section B, 48(4), 335–351. [Link]

  • de Oliveira, C. L., de Oliveira, G. A., Brandão, M. L., & Nobre, M. J. (2001). Associative learning and latent inhibition in a conditioned suppression paradigm in humans. Behavioural brain research, 119(1), 55–63. [Link]

  • The rewarding properties of safety signals established by a two-way active avoidance task in male rats. (2022). bioRxiv. [Link]

  • A Modified Two-Way Active Avoidance Test for Combined Contextual and Auditory Instrumental Conditioning. (2021). Frontiers in Behavioral Neuroscience, 15. [Link]

  • Weiner, I., & Feldon, J. (1991). The latent inhibition model of schizophrenic attention disorder. Haloperidol and sulpiride enhance rats' ability to ignore irrelevant stimuli. Biological psychiatry, 29(7), 635–646. [Link]

  • Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats. (2022). PLOS ONE, 17(4), e0266442. [Link]

  • Belzung, C., Pineau, N., Beuzen, A., & Misslin, R. (1994). PD135158, a CCK-B antagonist, reduces "state," but not "trait" anxiety in mice. Pharmacology, biochemistry, and behavior, 49(2), 433–436. [Link]

  • Joseph, M. H., Datla, K., & Gray, J. A. (2000). Modulation of latent inhibition in the rat by altered dopamine transmission in the nucleus accumbens at the time of conditioning. Neuroscience, 101(4), 987–996. [Link]

  • Cameron, D. L., et al. (2022). Dopamine signaling in the nucleus accumbens core mediates latent inhibition. Nature Neuroscience, 25(8), 1071–1081. [Link]

  • Byrom, N. C., Migo, E. M., & O'Brien, S. (2018). Human latent inhibition: Problems with the stimulus exposure effect. Psychonomic bulletin & review, 25(6), 2007–2025. [Link]

  • Li, M., He, W., & Li, S. (2009). Pubertal isolation alters latent inhibition and DA in nucleus accumbens of adult rats. Physiology & behavior, 98(3), 251–257. [Link]

  • Santofimia-Castaño, P., et al. (2012). Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation: synergism with pharmacological levels of melatonin. Journal of pineal research, 53(2), 143–151. [Link]

  • Field, M., Wiers, R. W., Christiansen, P., Fillmore, M. T., & Verster, J. C. (2010). Acute Alcohol Effects on Inhibitory Control and Implicit Cognition: Implications for Loss of Control Over Drinking. Alcoholism, clinical and experimental research, 34(8), 1346–1352. [Link]

  • Biochemistry, Cholecystokinin. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Nelson, J. B., & Sanjuan, M. del C. (2006). A context-specific latent inhibition effect in a human conditioned suppression task. The Quarterly journal of experimental psychology, 59(6), 1003–1020. [Link]

Sources

Application Note: Experimental Design for Profiling the Anxiolytic Effects of PD 135158

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The cholecystokinin (CCK) system is a critical modulator of emotional states, particularly panic and anxiety. While CCK-A receptors are primarily peripheral, CCK-B receptors are densely distributed in the cerebral cortex, limbic system, and striatum. Activation of CCK-B receptors by endogenous agonists (CCK-4 or CCK-8S) induces potent anxiogenic and panicogenic effects in both rodents and humans.

PD 135158 is a potent, selective non-peptide antagonist of the CCK-B receptor. Unlike benzodiazepines, which act via GABA-A allosteric modulation, PD 135158 directly blocks the excitatory signaling of CCK in the limbic system.

Why PD 135158?
  • Selectivity: High affinity for CCK-B (

    
     in nanomolar range) with significantly lower affinity for CCK-A.
    
  • Blood-Brain Barrier (BBB) Penetration: Excellent CNS bioavailability compared to early peptide antagonists.

  • State vs. Trait Anxiety: Research indicates PD 135158 is particularly effective in "state" anxiety (induced by fear-provoking situations like the Light/Dark box or CCK-4 challenge) rather than "trait" anxiety (general neophobia).[1]

Mechanism of Action Diagram

The following diagram illustrates the competitive antagonism of PD 135158 against CCK-4 at the post-synaptic neuron.

CCK_Signaling CCK4 CCK-4 / CCK-8S (Endogenous Agonist) Receptor CCK-B Receptor (Gq-coupled) CCK4->Receptor Binds & Activates PD135158 PD 135158 (Antagonist) PD135158->Receptor Competitive Blockade Block Anxiolytic Effect (Signal Blockade) PD135158->Block PLC PLC Activation (IP3/DAG Pathway) Receptor->PLC Gq Signaling Ca Intracellular Ca2+ Release PLC->Ca Response Anxiety / Panic Response Ca->Response

Caption: PD 135158 competitively binds the CCK-B receptor, preventing the Gq-protein cascade essential for panicogenic signaling.

Compound Preparation & Handling

Critical Note on Solubility: PD 135158 is often supplied as a meglumine salt or requires conversion to a salt form for aqueous solubility. Pure free acid forms are highly lipophilic and difficult to dissolve in saline alone.

Formulation Protocol
  • Stock Calculation: Calculate requirements for a dose range of 0.01 – 1.0 mg/kg .

  • Vehicle:

    • Preferred: 0.9% Saline (if Meglumine salt form).

    • Alternative (for free acid): Dissolve in minimal 1N NaOH or DMSO (max 2% final vol), then dilute with PBS/Saline and adjust pH to 7.4.

  • Stability: Prepare fresh on the day of the experiment. Protect from light.

Experimental Protocols

Protocol A: Elevated Plus Maze (EPM)

Objective: To assess the intrinsic anxiolytic-like activity of PD 135158 in a standard "state anxiety" model.

1. Animals
  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Housing: Group housed, reverse light cycle (test during dark phase).

  • Acclimation: Handle animals for 5 minutes/day for 3 days prior to testing to reduce handling stress artifacts.

2. Dosing Schedule
  • Groups (N=10 per group):

    • Vehicle Control (IP)

    • PD 135158 Low (0.01 mg/kg IP)

    • PD 135158 Mid (0.1 mg/kg IP)

    • PD 135158 High (1.0 mg/kg IP)

    • Positive Control (Diazepam, 1.0 mg/kg IP)

  • Timing: Administer 30-40 minutes prior to maze placement. This aligns peak plasma concentration (

    
    ) with the behavioral window.
    
3. EPM Apparatus Setup
  • Dimensions (Rat): Arms 50cm x 10cm; Elevation 50cm.

  • Lighting: Dim red light (approx 10-15 lux) to encourage exploration but maintain anxiety conflict.

  • Cleaning: Clean with 70% ethanol between every subject to remove olfactory cues.

4. Testing Procedure
  • Place animal in the center zone facing an Open Arm .[2]

  • Record behavior for 5 minutes via overhead tracking (e.g., EthoVision or AnyMaze).

  • Primary Endpoints:

    • % Time in Open Arms (

      
      )
      
    • % Entries into Open Arms[3]

  • Secondary Endpoints (Locomotor Controls):

    • Total Closed Arm Entries (measures general activity/sedation).

5. Data Interpretation

Anxiolytic efficacy is defined as a statistically significant increase in Open Arm Time/Entries without a significant decrease in Closed Arm Entries (which would indicate sedation).

Protocol B: Blockade of CCK-4 Induced Anxiety

Objective: To validate the specific mechanism of action by blocking pharmacologically induced panic.

Workflow Diagram

Protocol_Workflow T_minus_40 T-40 min: Acclimation T_minus_30 T-30 min: Pre-treatment (PD 135158 or Vehicle) T_minus_40->T_minus_30 T_minus_5 T-5 min: Challenge Injection (CCK-4 or Saline) T_minus_30->T_minus_5 T_0 T0 - T5 min: Behavioral Testing (EPM or Open Field) T_minus_5->T_0

Caption: Timeline for the challenge protocol. Pre-treatment with PD 135158 must occur before the short-acting CCK-4 agonist.

Procedure
  • Pre-treatment: Administer PD 135158 (0.1 mg/kg IP) or Vehicle 30 minutes prior to test.

  • Challenge: Administer CCK-4 (0.05 mg/kg SC) 5 minutes prior to test. Note: CCK-4 has a very short half-life; testing must be immediate.

  • Test: Place in EPM or Open Field.

  • Expected Result: CCK-4 alone will drastically reduce open arm exploration (anxiogenic). PD 135158 pre-treatment should restore exploration to baseline levels.

Data Summary & Statistical Analysis

Expected Dose-Response Profile (EPM)
GroupDose (mg/kg)Open Arm Time (%)Open Arm Entries (%)Locomotor Activity
Vehicle -15 ± 3%20 ± 4%Normal
PD 135158 0.0118 ± 4%22 ± 5%Normal
PD 135158 0.1 35 ± 5% 40 ± 6% Normal
PD 135158 1.032 ± 6%38 ± 5%Normal
Diazepam 1.045 ± 5% 50 ± 6%Reduced (Sedation)

*Indicates statistical significance (p < 0.05) vs Vehicle.

Statistical Methods
  • Design: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle).

  • Exclusion Criteria: Animals falling off the maze or freezing for >50% of the session should be excluded.

Troubleshooting & Self-Validation (Trustworthiness)

To ensure the validity of your results, perform these checks:

  • The "Sedation Trap": If PD 135158 decreases total arm entries (closed + open), the compound may be sedating at that dose. This confounds anxiolytic interpretation. Validation: Ensure Closed Arm entries are not significantly lower than Vehicle.[4]

  • Vehicle Control Baseline: If your Vehicle group spends >40% time in open arms, your baseline stress is too low (maze too dark, animals too familiar). You cannot detect anxiolysis (ceiling effect). Fix: Increase lighting intensity to 20-30 lux.

  • Salt Form Discrepancy: Using the free acid form without proper pH adjustment will result in precipitation in the peritoneum, leading to erratic absorption and pain (false "freezing" behavior). Validation: Check solution clarity before injection.

References

  • Hughes, J., et al. (1990). The pharmacological characteristics of the CCK-B antagonist PD 135158. Proceedings of the National Academy of Sciences.

  • Belzung, C., Pineau, N., Beuzen, A., & Misslin, R. (1994). PD135158, a CCK-B antagonist, reduces "state," but not "trait" anxiety in mice.[1] Pharmacology Biochemistry and Behavior.

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[3][5][6] Nature Protocols.

  • Bradwejn, J., et al. (1991). Enhanced sensitivity to cholecystokinin tetrapeptide in panic disorder. Archives of General Psychiatry.

Sources

Application Notes and Protocols for PD 135158 in Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cholecystokinin B (CCK2) receptor, also known as the gastrin receptor, has emerged as a compelling therapeutic target in a variety of malignancies, particularly those of gastrointestinal origin. The aberrant expression of the CCK2 receptor and its ligand, gastrin, can drive tumor proliferation, survival, and angiogenesis. PD 135158 is a potent and selective dipeptoid antagonist of the CCK2 receptor. This document provides a comprehensive guide for the application of PD 135158 in preclinical xenograft models of cancer. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively evaluate the anti-tumor efficacy of this compound. The protocols herein are built upon established methodologies for xenograft studies and informed by the known pharmacology of CCK2 receptor antagonists, ensuring a robust and reproducible experimental framework.

Introduction: The Rationale for Targeting the Gastrin/CCK2 Receptor Axis in Cancer

The gastrin/CCK2 receptor signaling pathway plays a crucial role in the pathophysiology of several cancers, including colorectal, gastric, and pancreatic carcinomas, as well as certain neuroendocrine tumors[1][2]. In normal physiology, gastrin is primarily involved in regulating gastric acid secretion. However, in the context of cancer, an autocrine or paracrine loop can be established where tumor cells themselves produce gastrin and express the CCK2 receptor, leading to a feed-forward mechanism that promotes tumorigenesis[3][4].

Activation of the CCK2 receptor by gastrin initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are central to cell proliferation, survival, and invasion. Therefore, blocking this signaling axis with a selective antagonist like PD 135158 presents a rational therapeutic strategy.

PD 135158 is a dipeptoid mimetic that exhibits high affinity and selectivity for the CCK2 receptor, making it an excellent tool for investigating the therapeutic potential of CCK2R blockade in vivo.

Selecting the Appropriate Xenograft Model

The success of in vivo studies with PD 135158 is critically dependent on the selection of an appropriate xenograft model. The primary consideration is the confirmed expression of the CCK2 receptor in the chosen cancer cell line.

Recommended Human Cancer Cell Lines with CCK2 Receptor Expression
Cell LineCancer TypeKey Characteristics
AGS Gastric AdenocarcinomaEpithelial morphology, known to express CCK2 receptor.[3][5][6]
HCT116 Colorectal CarcinomaWell-characterized, expresses CCK2 receptor.[7][8]
LoVo Colorectal AdenocarcinomaKnown to be growth-stimulated by gastrin.[9][10]
A431-CCK2R Engineered Epidermoid CarcinomaA431 cells stably transfected to overexpress the human CCK2 receptor; serves as a positive control model.[11][12]

Note: It is strongly recommended to independently verify CCK2 receptor expression in the selected cell line at both the mRNA and protein level (e.g., via qRT-PCR and Western blot or immunohistochemistry) prior to initiating in vivo studies.

Cell-Line Derived vs. Patient-Derived Xenograft (PDX) Models
  • Cell-Line Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically injecting cultured cancer cells into immunocompromised mice. They offer the advantages of being relatively easy to establish, reproducible, and cost-effective. The cell lines listed above are suitable for creating CDX models.

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor. If patient samples are available, establishing PDX models from cancers known to express the CCK2 receptor can provide more clinically relevant data.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the key steps in conducting an in vivo efficacy study of PD 135158 in a xenograft model.

experimental_workflow cluster_prep Preparation Phase cluster_tumor_establishment Tumor Establishment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture Cell Line Culture & QC (Verify CCK2R Expression) tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Athymic Nude Mice) animal_acclimatization->tumor_implantation pd135158_prep PD 135158 Formulation treatment_administration PD 135158 Administration (e.g., i.p. or p.o.) pd135158_prep->treatment_administration tumor_monitoring_initial Tumor Growth Monitoring (Caliper Measurements) tumor_implantation->tumor_monitoring_initial randomization Randomization into Treatment Groups tumor_monitoring_initial->randomization randomization->treatment_administration tumor_monitoring_treatment Continued Tumor and Health Monitoring treatment_administration->tumor_monitoring_treatment endpoint Study Endpoint Determination (e.g., Tumor Volume, Survival) tumor_monitoring_treatment->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection data_analysis Data Analysis (Tumor Growth Inhibition, Pharmacodynamics) tissue_collection->data_analysis

Caption: Experimental workflow for evaluating PD 135158 in xenograft models.

Detailed Protocols

Preparation of PD 135158 for In Vivo Administration

PD 135158 is a dipeptoid compound and its solubility should be carefully considered for in vivo dosing.

Materials:

  • PD 135158 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil or a suitable aqueous vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Intraperitoneal (i.p.) Injection (Example Formulation):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of PD 135158 in 100% DMSO. For example, dissolve 10 mg of PD 135158 in 1 ml of DMSO to make a 10 mg/ml stock. Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C.

  • Working Solution Preparation (Prepare fresh daily):

    • On the day of injection, thaw the stock solution.

    • For a target dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg of PD 135158), you will need to prepare a working solution.

    • To minimize the volume of DMSO injected, a co-solvent/vehicle system is recommended. A common approach is to dilute the DMSO stock in a vehicle like corn oil. For example, to achieve a final injection volume of 100 µl, you can mix 20 µl of the 10 mg/ml stock solution (containing 0.2 mg of PD 135158) with 80 µl of sterile corn oil.

    • Vortex the mixture vigorously to create a uniform suspension. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid degradation of the compound.

    • The final concentration of DMSO in the injected solution should be kept as low as possible (ideally ≤10%) to minimize toxicity.

Note: The optimal formulation may require some empirical testing. The solubility of dipeptoid antagonists can be challenging, and alternative vehicles may need to be explored.

Xenograft Tumor Establishment and Treatment

Animals:

  • Immunocompromised mice (e.g., athymic nude, NOD/SCID) are required for establishing human tumor xenografts.

  • Mice should be 6-8 weeks old at the start of the experiment.

  • Allow for at least one week of acclimatization before any procedures.

Tumor Implantation (Subcutaneous Model):

  • Culture the selected CCK2R-expressing cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/ml.

  • Inject 100 µl of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.

Treatment Protocol:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

  • Treatment Group: Administer PD 135158 at the desired dose and schedule. Based on data from similar CCK2R antagonists, a starting dose of 10 mg/kg, administered daily via intraperitoneal injection or oral gavage , can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.

  • Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.

  • Tumor and Health Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when a significant difference in tumor growth is observed between the groups. Survival studies can also be conducted, where the endpoint is humane euthanasia due to tumor burden or declining health.

Assessment of Anti-Tumor Efficacy

Primary Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Compare the average tumor volume of the PD 135158-treated group to the control group over time.

  • Survival Analysis: In survival studies, compare the median and overall survival times between the treatment and control groups using Kaplan-Meier analysis.

Pharmacodynamic Assessment

To confirm that PD 135158 is hitting its target and modulating downstream signaling, it is recommended to perform pharmacodynamic studies on tumor tissues collected at the end of the study.

Immunohistochemistry (IHC):

  • Proliferation Marker (Ki-67): Assess the percentage of Ki-67 positive cells in tumor sections to determine the effect of PD 135158 on cell proliferation.

  • Apoptosis Marker (Cleaved Caspase-3): Stain for cleaved caspase-3 to evaluate the induction of apoptosis in tumor cells.

  • Downstream Signaling Molecules (e.g., p-ERK, p-Akt): Evaluate the phosphorylation status of key downstream signaling molecules of the CCK2R pathway to confirm target engagement and inhibition.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of PD 135158 in blocking gastrin-mediated signaling in cancer cells.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds & Activates pd135158 PD 135158 pd135158->cck2r Blocks pkc PKC cck2r->pkc Activates mapk MAPK/ERK Pathway cck2r->mapk pi3k PI3K/Akt Pathway cck2r->pi3k proliferation Proliferation pkc->proliferation mapk->proliferation angiogenesis Angiogenesis mapk->angiogenesis survival Survival pi3k->survival pi3k->angiogenesis

Caption: Mechanism of action of PD 135158 in blocking the gastrin/CCK2R pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical evaluation of PD 135158 in xenograft models of cancer. By carefully selecting the appropriate cancer model, optimizing the drug formulation and administration, and employing robust methods for assessing efficacy and pharmacodynamics, researchers can generate high-quality data to support the further development of this promising therapeutic agent. The blockade of the gastrin/CCK2 receptor axis represents a targeted approach to cancer therapy, and rigorous preclinical studies are essential to translate this concept into clinical benefit.

References

  • Growth-regulatory effect of gastrin on human colon cancer cell lines is determined by protein kinase a isoform content. Regul Pept. 1994 Aug 31;53(1):61-70. [Link]

  • Stimulation of growth of a colon cancer cell line by gastrin. Am J Physiol. 1985 Oct;249(4 Pt 1):G438-42. [Link]

  • Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach. J Biol Chem. 2004 Nov 19;279(47):49313-22. [Link]

  • Cholecystokinin type 2 receptor in colorectal cancer: diagnostic and therapeutic target. World J Gastroenterol. 2020 May 21;26(19):2313-2327. [Link]

  • Cholecystokinin type 2 receptor in colorectal cancer: diagnostic and therapeutic target. World J Gastroenterol. 2020 May 21;26(19):2313-2327. [Link]

  • Cell cycle dependent expression of the CCK2 receptor by gastrointestinal myofibroblasts: putative role in determining cell migration. Physiol Rep. 2017 Oct;5(19):e13460. [Link]

  • Gastrin-cholecystokininB receptor expression in AGS cells is associated with direct inhibition and indirect stimulation of cell proliferation via paracrine activation of the epidermal growth factor receptor. Gut. 2002 Dec;51(6):827-33. [Link]

  • Potential role of endocrine gastrin in the colonic adenoma carcinoma sequence. Gut. 2002 Jun;50(6):839-45. [Link]

  • Abstract 3954: A role for the cholecystokinin 2 receptor (CCK-2R) in promoting cancer progression. Cancer Res. 2010;70(8_Supplement):3954. [Link]

  • Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer. J Cancer. 2021; 12(1): 183–193. [Link]

  • Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Pharmaceuticals (Basel). 2020 Oct 21;13(10):328. [Link]

  • A gastrin precursor, gastrin-gly, upregulates VEGF expression in colonic epithelial cells through an HIF-1-independent mechanism. Int J Cancer. 2008 Jan 1;122(1):41-9. [Link]

  • Gastrin suppresses growth of CCK2 receptor expressing colon cancer cells by inducing apoptosis in vitro and in vivo. Gastroenterology. 2005 Sep;129(3):952-68. [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Front Endocrinol (Lausanne). 2018; 9: 474. [Link]

  • Regulation of mammalian gastrin/CCK receptor (CCK2R) expression in vitro and in vivo. J Physiol. 2005 Oct 1;568(Pt 1):181-93. [Link]

  • Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue. Oncotarget. 2016 Mar 22;7(12):15059-71. [Link]

  • Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue. Oncotarget. 2016 Mar 22;7(12):15059-71. [Link]

  • Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes. Cancer Res. 2011 Oct 1;71(19):6142-51. [Link]

  • Preparation of dipeptoid mimetics for the tetrapeptide cholecystokinin, CCK(30-33). J Pharm Pharmacol. 1996 Feb;48(2):188-91. [Link]

  • Paving the Way for CCK2R-Targeted Peptide Receptor Radionuclide Therapy with [177Lu]Lu-DOTA-MGS5 in Patients with Small Cell Lung Cancer. Cancers (Basel). 2022 Sep; 14(18): 4529. [Link]

  • Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy. Theranostics. 2022; 12(12): 5434–5449. [Link]

  • Immunohistochemistry for expression of CCK1R and CCK2R receptors in gallbladder tissue. [Link]

  • Gastrin and cholecystokinin peptide-based radiopharmaceuticals: an in vivo and in vitro comparison. J Pept Sci. 2011 May;17(5):375-83. [Link]

  • CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery. Cancers (Basel). 2021 May; 13(9): 2206. [Link]

  • IHC staining of CCK2R in cancer and normal tissue specimens. [Link]

  • Cholecystokinin antagonists: pharmacological and therapeutic potential. Med Res Rev. 2003 Sep;23(5):535-72. [Link]

  • The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. Int J Mol Sci. 2021 Nov; 22(22): 12466. [Link]

  • Example IHC images of cancer specimens using the CCK2R specific antibody 6C10G11. [Link]

  • What are CCK receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions. Am J Nucl Med Mol Imaging. 2020; 10(6): 338–353. [Link]

  • Potential clinical indications for a CCK2 receptor antagonist. Curr Opin Pharmacol. 2016 Dec;31:53-59. [Link]

  • Inactivating cholecystokinin-2 receptor inhibits progastrin-dependent colonic crypt fission, proliferation, and colorectal cancer in mice. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 15;303(4):G461-72. [Link]

  • Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy. EJNMMI Radiopharm Chem. 2022; 7: 29. [Link]

  • Protocol for the isolation of tumor cell-derived extracellular vesicles followed by in vivo metastasis assessment in a murine ovarian cancer model. STAR Protoc. 2022 Sep 16;3(3):101618. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Pharmaceuticals (Basel). 2021 Oct; 14(10): 1047. [Link]

  • Protocol for evaluation of tumor-derived exosome-induced cancer cell metastasis in a mouse model. STAR Protoc. 2023 Sep 15; 4(3): 102521. [Link]

Sources

protocol for assessing PD 135158 agonism at CCKA receptors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Comprehensive Protocol for Assessing the Agonist Activity of PD 135158 at the Cholecystokinin A (CCKA) Receptor

Audience: Researchers, scientists, and drug development professionals in pharmacology and related fields.

Abstract: This document provides a detailed guide for the pharmacological assessment of PD 135158, a compound known to exhibit agonist activity at the cholecystokinin A (CCKA) receptor. While initially identified as a CCKB/gastrin receptor antagonist, subsequent studies have revealed its function as a full agonist at rat pancreatic CCKA receptors[1]. This protocol outlines three key assays to build a comprehensive pharmacological profile: a competitive radioligand binding assay to determine binding affinity (Ki), a cell-based calcium mobilization assay to quantify functional potency (EC50) and efficacy, and an ex vivo isolated tissue assay to measure physiological response.

Scientific Principles & Background

The CCKA Receptor Signaling Cascade

The Cholecystokinin A (CCKA) receptor, also known as CCK1, is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including digestion, pancreatic enzyme secretion, gallbladder contraction, and satiety signaling[2][3]. It is primarily expressed in the gastrointestinal (GI) tract[4].

The CCKA receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein complex[5][6]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[7][8]. This transient increase in intracellular Ca2+ concentration is a hallmark of CCKA receptor activation and serves as a measurable endpoint for functional assays.

CCKA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PD135158 PD 135158 (Agonist) CCKAR CCKA Receptor PD135158->CCKAR Binds G_protein Gαq/βγ CCKAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Enzyme Secretion, Muscle Contraction) Ca_release->Cellular_Response Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis node1 Seed CCKA-expressing cells into 96-well plate node2 Incubate overnight (37°C, 5% CO₂) node1->node2 node3 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) node2->node3 node4 Incubate for 1 hour (37°C or RT) node3->node4 node5 Place plate in FLIPR/ FlexStation node4->node5 node6 Measure baseline fluorescence node5->node6 node7 Add PD 135158 or CCK-8 (Dose-response) node6->node7 node8 Measure fluorescence change in real-time node7->node8 node9 Calculate ΔRFU (Peak - Baseline) node8->node9 node10 Plot ΔRFU vs. Log[Agonist] node9->node10 node11 Calculate EC₅₀ and Eₘₐₓ node10->node11

Caption: Experimental workflow for the calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the CCKA-expressing cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[9]

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's protocol.[9]

  • Plate Reading Setup: Place the assay plate into the fluorescence plate reader (e.g., FLIPR). Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

  • Baseline Measurement: Record a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The instrument's integrated fluidics system will add the test compound (PD 135158) or positive control (CCK-8) from a source plate to the assay plate. A full dose-response curve should be tested for each.

  • Signal Detection: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.[5]

Data Analysis:

  • Quantify Response: The response is typically quantified as the change in relative fluorescence units (ΔRFU), calculated as the maximum peak fluorescence minus the baseline fluorescence.

  • Generate Dose-Response Curve: Plot ΔRFU against the log concentration of PD 135158.

  • Determine EC50 and Emax: Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

  • Calculate Relative Efficacy: Compare the Emax of PD 135158 to the Emax of the full agonist CCK-8.

    • Relative Efficacy (%) = (Emax of PD 135158 / Emax of CCK-8) x 100

ParameterDescriptionExpected Value Reference
EC50 (CCK-8) Potency of the positive control agonist.~0.42 nM [10]
EC50 (PD 135158) Potency of the test compound.~0.6 µM (in rat acini) [1]
Efficacy Maximum response relative to CCK-8.Full agonist (~100%) [1]

Part 3: Ex Vivo Functional Assessment – Physiological Response

Protocol 3: Isolated Guinea Pig Gallbladder Contraction Assay

Objective: To assess the functional agonism of PD 135158 by measuring its ability to induce smooth muscle contraction in an isolated guinea pig gallbladder preparation.

Expertise & Experience Insights: This assay requires careful tissue dissection and handling to maintain viability. The orientation of the tissue strip (longitudinal vs. circular) can influence the response. A cumulative concentration-response curve is an efficient method to determine potency, where each subsequent concentration is added without washing out the previous one.

Materials & Reagents:

  • Tissue: Freshly isolated guinea pig gallbladder.

  • Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

  • Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).

  • Equipment: Organ bath system with isometric force transducers, data acquisition system.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig according to institutional guidelines. Immediately dissect the gallbladder, place it in cold Krebs solution, and remove any adhering connective tissue. Cut the gallbladder into longitudinal strips (approx. 2 mm wide x 10 mm long).[11]

  • Mounting: Suspend each tissue strip in an organ bath chamber containing Krebs solution, maintained at 37°C and continuously bubbled with Carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply an optimal resting tension (typically 0.5-1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Agonist Addition: Once a stable baseline is achieved, add PD 135158 to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal response is observed or the concentration limit is reached. Allow the response to each concentration to plateau before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

Data Analysis:

  • Quantify Contraction: Measure the change in tension (in grams or millinewtons) from baseline for each concentration of PD 135158.

  • Normalize Data: Express the response at each concentration as a percentage of the maximum contraction achieved with a reference full agonist (e.g., CCK-8).

  • Generate Concentration-Response Curve: Plot the percentage of maximal response against the log concentration of PD 135158.

  • Determine EC50/pD2: Use non-linear regression to fit a sigmoidal curve and determine the EC50. The pD2 (-log EC50) is also a common measure of potency in organ bath studies.

ParameterDescriptionExpected Value
EC50 Concentration of PD 135158 causing 50% of maximal contraction.To be determined experimentally.
Emax Maximum contractile response elicited by PD 135158.To be determined experimentally.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms. PubMed Central. [Link]

  • CCK1 Cholecystokinin Receptor Assay. Innoprot. [Link]

  • Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. [Link]

  • Cholecystokinin/Gastrin-mediated Signaling. QIAGEN. [Link]

  • Cholecystokinin A receptor. Wikipedia. [Link]

  • Cholecystokinin receptor. Wikipedia. [Link]

  • Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed... PubMed. [Link]

  • CCK-1 and CCK-2 receptor agonism do not stimulate GLP-1 and neurotensin secretion in the isolated perfused rat small intestine or GLP-1 and PYY secretion in the rat colon. PubMed Central. [Link]

  • Cholecystokinin (CCK) assays. PubMed. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • What are CCKA agonists and how do they work? Pharmaffiliates. [Link]

Sources

Application Note: Long-Term Administration of PD 135158 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chronic administration of PD 135158 , a potent and selective cholecystokinin-B (CCK-B) receptor antagonist. While acute administration is well-documented for anxiolytic effects, long-term administration requires specific considerations regarding vehicle formulation, dosing frequency, and route to maintain steady-state plasma levels and minimize stress-induced artifacts.

Primary Applications:

  • Anxiety & Panic Disorders: Investigating the role of the CCK-ergic system in chronic stress and panicogenesis.

  • Opioid Adjunct Therapy: Prevention of morphine tolerance and dependence development.

  • Gastrin Signaling: Study of CCK-B/gastrin receptor blockade in peripheral tissues (stomach/pancreas).

Compound Profile & Mechanism[1]

PD 135158 is a dipeptoid derivative that exhibits high affinity for the CCK-B receptor (predominant in the brain) over the CCK-A receptor (predominant in the gut).

  • Mechanism of Action: Competitive antagonism of the CCK-B receptor.

  • Downstream Effect: Blocks the Gq-protein coupled cascade, inhibiting Phospholipase C (PLC) activation, IP3 production, and subsequent intracellular calcium mobilization.

  • Physiological Outcome: Reduction in neuronal excitability in the amygdala and hippocampus, leading to anxiolysis and blockade of CCK-mediated opioid antagonism.

Signal Transduction Pathway

G PD PD 135158 Rec CCK-B Receptor (GPCR) PD->Rec Blocks (Antagonist) CCK Endogenous CCK-4/8 CCK->Rec Activates Gq Gq Protein Rec->Gq Inhibition by PD PLC PLC Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Anx Anxiety / Panic Response Ca->Anx

Figure 1: Mechanism of Action. PD 135158 competitively binds to the CCK-B receptor, preventing the endogenous ligand-induced calcium cascade that drives anxiogenic signaling.

Formulation & Preparation

PD 135158 is lipophilic. Improper solubilization is the leading cause of experimental variability in chronic studies.

Vehicle Selection

For long-term administration (14+ days), avoid high concentrations of DMSO (>10%) or pure PEG, as these can cause tissue irritation or osmotic stress.

Recommended Vehicle:

  • Primary: 0.9% Sterile Saline with 1-2% Tween 80.

  • Alternative: 5% DMSO in 0.9% Sterile Saline (if concentration > 5 mg/mL is required).

Preparation Protocol (10 mL Stock @ 1 mg/mL)
  • Weighing: Accurately weigh 10 mg of PD 135158 powder.

  • Initial Dissolution: Add 100 µL of DMSO (or Tween 80) directly to the powder. Vortex vigorously for 30 seconds until a clear paste/liquid forms.

  • Dilution: Slowly add 9.9 mL of warm (37°C) sterile saline while vortexing.

    • Note: Adding saline too quickly can cause precipitation.

  • pH Adjustment: Check pH. If < 6.0, adjust carefully with 0.1N NaOH to pH 7.0–7.4.

  • Sterilization: Pass through a 0.22 µm syringe filter.

  • Storage: Aliquot into single-use vials and store at -20°C. Do not refreeze thawed aliquots.

Experimental Design: Chronic Administration

A. Animal Model Selection[2]
  • Species: Rats (Sprague-Dawley or Wistar) or Mice (C57BL/6).

  • Rationale: Rats are preferred for complex behavioral batteries (e.g., EPM + Social Interaction) due to more robust baseline anxiety behaviors.

B. Dosing Regimen

PD 135158 has a relatively short half-life in rodents (< 2 hours).[1] For chronic studies, Osmotic Minipumps are superior to daily injections to maintain receptor occupancy and avoid injection-stress artifacts.

ParameterOsmotic Minipump (Recommended)Daily Injection (Alternative)
Route Subcutaneous (SC)Intraperitoneal (IP) or SC
Frequency Continuous InfusionTwice Daily (b.i.d)
Dose Range 0.5 – 5.0 mg/kg/day0.1 – 1.0 mg/kg/dose
Stress Level Low (One surgery)High (Daily handling)
Steady State YesNo (Peaks/Troughs)
C. Experimental Timeline

Workflow Acclim Acclimatization (7 Days) Base Baseline Testing Acclim->Base Surg Pump Implantation (Day 0) Base->Surg Chronic Chronic Phase (Day 1-14) Surg->Chronic Continuous Dosing Behav Behavioral Assays (Day 15-18) Chronic->Behav Histo Sacrifice & Histology Behav->Histo

Figure 2: 21-Day Experimental Workflow. Critical phases for chronic administration studies.

Detailed Protocol: 14-Day Chronic Study (Rat)

Phase 1: Surgical Implantation (Day 0)

Use ALZET® Osmotic Pumps (e.g., Model 2ML2 for 14 days).

  • Calculate Concentration:

    
    
    
    • 
       = Concentration in pump (mg/mL)
      
    • 
       = Target dose (e.g., 1 mg/kg/day)
      
    • 
       = Animal weight (kg)[2][3]
      
    • 
       = Pump release rate (mL/day)
      
  • Anesthesia: Induce with 3-4% Isoflurane; maintain at 2%.

  • Implantation:

    • Shave and sterilize the dorsal skin (scapular region).

    • Make a 1 cm incision.

    • Create a subcutaneous pocket using hemostats.

    • Insert the filled pump (delivery port first).

    • Close with wound clips or sutures.

  • Recovery: Monitor thermoregulation until ambulatory.

Phase 2: Behavioral Assessment (Day 14)

Test: Elevated Plus Maze (EPM)

  • Environment: Dim lighting (low lux) to encourage exploration.

  • Procedure: Place animal in the center zone facing an open arm.

  • Duration: Record for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (Anxiolytic index).

    • Number of Open Arm entries.

    • Total distance traveled (Locomotor control).

Data Analysis & Interpretation

Expected Results

Chronic blockade of CCK-B receptors should result in an anxiolytic phenotype without sedation.

MetricVehicle ControlPD 135158 (Chronic)Interpretation
Open Arm Time (%) 15 - 20%35 - 50% Significant Anxiolysis
Open Arm Entries LowIncreased Reduced fear of open spaces
Closed Arm Entries HighUnchanged No sedation/motor impairment
Total Distance BaselineBaseline Specificity to anxiety
Statistical Analysis
  • Method: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatment groups to Vehicle).

  • Significance: P < 0.05 is standard.

Troubleshooting & Pitfalls

  • Precipitation in Pump:

    • Symptom:[4][5][6][7] Pump flow blockage or inconsistent dosing.

    • Solution: Ensure vehicle pH is neutral. Use PEG-400/Saline (50:50) if high concentrations (>10 mg/mL) are required.

  • Receptor Upregulation:

    • Issue: Chronic antagonism can sometimes lead to compensatory upregulation of CCK-B receptors.

    • Verification: Perform Western Blot or Radioligand Binding assay on cortical tissue post-sacrifice to quantify

      
      .
      
  • Peripheral Effects:

    • Note: While selective for CCK-B, high doses may interact with peripheral gastrin receptors, altering gastric acid secretion. Monitor animal weight and food intake daily.

References

  • Hughes, J., et al. (1990). Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity. Proceedings of the National Academy of Sciences, 87(17), 6728-6732.

  • Bradwejn, J., et al. (1994). The role of cholecystokinin in panic disorder. Journal of Psychopharmacology. (Contextual grounding for CCK-B in anxiety).
  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379.

  • ALZET® Osmotic Pumps. Technical Guidelines for Vehicle Compatibility.

Sources

Troubleshooting & Optimization

Technical Support Center: PD 135158 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

PD 135158 (also known as CAM-1028 ) is a potent, selective CCK-B (gastrin) receptor antagonist. Like many small-molecule cholecystokinin antagonists (e.g., L-365,260), it possesses a highly lipophilic structure designed to penetrate the central nervous system (CNS) and interact with hydrophobic receptor pockets.

Consequently, aqueous solubility is the primary technical hurdle for researchers. The compound is practically insoluble in pure water or saline (PBS) at neutral pH. Direct addition of the solid to aqueous buffers results in suspension, clumping, or floating particulates, leading to inaccurate dosing and experimental variability.

Physicochemical Profile
PropertyDataNotes
Chemical Name PD 135158 (CAM-1028)
Molecular Weight ~616.76 g/mol High MW contributes to poor water solubility.
Appearance White solid
Solubility (DMSO) > 50 mg/mL Recommended primary solvent.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Solubility (Ethanol) Low/ModerateLess effective than DMSO.
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users attempting to formulate PD 135158 for in vitro (cell culture) and in vivo (animal) experiments.

Q1: I added the solid powder directly to PBS, and it won't dissolve even with vortexing. What should I do?

Diagnosis: PD 135158 is hydrophobic. It will not dissolve in aqueous buffers (PBS, Saline, Media) directly. Solution: You must prepare a concentrated Stock Solution in an organic solvent first.

  • Step 1: Dissolve the powder in 100% anhydrous DMSO (Dimethyl Sulfoxide). A concentration of 10–50 mM is standard.

  • Step 2: Dilute this DMSO stock into your aqueous buffer.

  • Note: If you have already added water to the powder, you may need to centrifuge, remove the water, and dry the pellet before adding DMSO, or add a large volume of DMSO to solubilize everything (though this alters your final concentration).

Q2: My DMSO stock precipitates when I dilute it into cell culture media.

Diagnosis: This is "Shock Precipitation." When a hydrophobic molecule in DMSO hits water, the solubility drops exponentially. Troubleshooting Protocol:

  • Reduce the Final Concentration: Ensure your final concentration in media does not exceed the aqueous solubility limit (often < 100 µM for this class of drugs).

  • Warm the Media: Pre-warm your culture media to 37°C before adding the drug.

  • Vortex While Adding: Do not add the DMSO stock to a stagnant tube of media. Vortex the media gently while slowly piping the DMSO stock into the center of the liquid.

  • Check DMSO Limit: Keep final DMSO concentration < 0.1% to 1% to avoid cytotoxicity.

Q3: I need a vehicle for in vivo IP/IV injection in mice. Pure DMSO is too toxic.

Diagnosis: You need a "co-solvent" system that stabilizes the drug in an aqueous environment without precipitation. Recommended Vehicle Formulation (Standard):

  • 5% DMSO (Solubilizer)

  • 5% Tween 80 or Cremophor EL (Surfactant/Stabilizer)

  • 90% Saline (0.9% NaCl) (Diluent)

  • Method: Dissolve drug in DMSO first. Add Tween 80 and mix well. Then slowly add warm Saline with constant agitation.

Q4: Is the compound pH-sensitive?

Insight: PD 135158 contains amide/peptide-like bonds and potential ionizable groups. While specific pKa data is often proprietary, many CCK antagonists are weak acids or bases.

  • Advice: Avoid extreme pH (pH < 3 or pH > 10) which may cause chemical degradation (hydrolysis). Keep the formulation near physiological pH (7.4) unless using a specific pH-dependent solubility strategy (e.g., using dilute NaOH for free acids, though DMSO is safer).

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use for long-term storage and in vitro dilutions.

  • Calculate: For 5 mg of PD 135158 (MW ~616.76 g/mol ):

    • Moles =

      
      .
      
    • Volume required for 10 mM =

      
      .
      
  • Solubilize: Add 810 µL of anhydrous DMSO to the vial containing 5 mg of PD 135158.

  • Mix: Vortex vigorously for 30 seconds. Ensure no solid remains on the walls.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Store at -20°C or -80°C.

Protocol B: "Sandwich" Dilution Method (For Cell Culture)

Prevents precipitation at the pipette tip interface.

  • Prepare your culture media in a tube.

  • Pipette the required volume of media (e.g., 9.99 mL).

  • Pipette the DMSO stock (e.g., 10 µL).

  • Submerge the tip into the media and expel the stock rapidly while swirling the tube.

  • Immediate Vortex: Vortex immediately for 5–10 seconds.

  • Inspect: Hold the tube up to the light. The solution should be clear. If cloudy, the concentration is too high or the drug has crashed out.

Visualization: Solubilization Decision Tree

The following diagram outlines the logical workflow for preparing PD 135158 based on your experimental application.

G Start Start: PD 135158 Solid Solvent Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Solvent Step 1 CheckApp Select Application Solvent->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Model) CheckApp->InVivo Dilution Dilute into Media (Keep DMSO < 1%) InVitro->Dilution Vehicle Prepare Vehicle: 5% DMSO + 5% Tween 80 InVivo->Vehicle PrecipCheck Check for Precipitate Dilution->PrecipCheck PrecipCheck->Dilution Cloudy? Reduce Conc. SuccessIV Ready for Assay PrecipCheck->SuccessIV Clear SalineAdd Slowly add 90% Saline (Warm, Vortexing) Vehicle->SalineAdd SuccessVivo Ready for Injection (Use immediately) SalineAdd->SuccessVivo

Figure 1: Decision matrix for solubilizing PD 135158. Blue nodes indicate stock preparation; Green nodes indicate in vitro workflows; Red nodes indicate in vivo formulation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7120 (Related Structure/Methodology). Retrieved October 26, 2023, from [Link]

  • Tocris Bioscience. (n.d.). Solubility guidelines for hydrophobic compounds. (General reference for CCK antagonist handling).
  • Boden, P. R., et al. (1993). The CCK-B/gastrin receptor antagonist PD 135158 stimulates rat pancreatic enzyme secretion. European Journal of Pharmacology. [Link]

  • Belzung, C., et al. (1994). PD135158, a CCK-B antagonist, reduces "state," but not "trait" anxiety in mice. Pharmacology Biochemistry and Behavior.[1] [Link]

Sources

optimizing PD 135158 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing PD 135158 (CAM-1028) Concentration to Balance Efficacy and Cytotoxicity Ticket ID: TECH-CCKB-135158 Support Level: Senior Application Scientist

Executive Summary: The "Golden Window"

PD 135158 (CAM-1028) is a highly potent, selective CCK-B (Cholecystokinin B) receptor antagonist . The most common error researchers make is overdosing this compound, leading to two distinct types of toxicity:

  • Solvent Toxicity: Due to high DMSO requirements for solubility.

  • Functional Toxicity (Off-Target Agonism): At high concentrations (>1 µM), PD 135158 loses selectivity and can paradoxically act as an agonist at CCK-A receptors.

To avoid cytotoxicity and data artifacts, you must operate within the pharmacological "Golden Window."

Concentration Optimization Matrix
Concentration RangeStatusPharmacological Outcome
0.1 nM – 1.0 nM Sub-optimal Below IC50 (2.8 nM). Incomplete receptor blockade.
10 nM – 100 nM Optimal The Golden Window. ~3x to 30x IC50. Maximal specific CCK-B blockade with minimal off-target risk.
500 nM – 1 µM Warning Risk of loss of selectivity. Approaching the threshold for CCK-A interaction.
> 1 µM Critical Functional Toxicity. Compound may activate CCK-A receptors (Agonist effect) and precipitate in aqueous media.

Mechanism of Action & Signaling Pathway

Understanding the pathway is crucial for troubleshooting. PD 135158 targets the CCK-B receptor, a Gq-coupled GPCR.[1] Under normal conditions, Gastrin or CCK agonists bind CCK-B, triggering the PLC


 IP3 

Calcium signaling cascade.[1] PD 135158 prevents this.[2]
Diagram 1: CCK-B Receptor Antagonism Pathway

This diagram illustrates the specific blockade point of PD 135158 within the Gq-signaling cascade.

CCKB_Pathway Agonist Gastrin / CCK-8 CCKB CCK-B Receptor (GPCR) Agonist->CCKB Activates PD135158 PD 135158 (Antagonist) PD135158->CCKB BLOCKS Gq Gq Protein CCKB->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Cellular Response) ER->Ca Release

Caption: PD 135158 competitively binds CCK-B, preventing Gq activation and subsequent Calcium flux.

Solubility & Preparation (The Silent Killer)

PD 135158 is hydrophobic. Direct addition to cell culture media will result in micro-precipitation, which physically damages cell membranes (necrosis) and reduces effective concentration.

Protocol: Safe Solubilization
  • Solvent: Dissolve strictly in 100% DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: Molecular Weight of PD 135158 is approx. 435.5 g/mol (check specific salt form).

    • Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles.

  • Dilution Strategy (Critical Step):

    • Do NOT pipette 10 mM stock directly into 10 mL of media.

    • Step A: Dilute 10 mM stock 1:100 in DMSO

      
       100 µM working stock.
      
    • Step B: Dilute 100 µM working stock 1:1000 into warm media

      
      100 nM final .
      
    • Result: Final DMSO concentration is 0.1% , which is non-toxic for most cell lines (HEK293, CHO, SH-SY5Y).

Troubleshooting Guide (Q&A)

Issue A: "My cells are detaching or dying within 2 hours of treatment."

Diagnosis: This is rarely pharmacological toxicity; it is likely Solvent Shock or Precipitation .

  • Check: Is your final DMSO concentration > 0.5%?

  • Check: Did you see "cloudiness" when adding the drug? If yes, crystals formed and shredded the cells.

  • Solution: Use the "Intermediate Dilution" method described in Section 3. Ensure media is pre-warmed to 37°C before adding the drug to aid dispersion.

Issue B: "I see an increase in signal (Calcium/Lipase) instead of inhibition."

Diagnosis: The CAM-1028 Paradox .

  • Explanation: At high concentrations (Micro-molar range), PD 135158 can act as a partial or full agonist at the closely related CCK-A receptor .

  • Evidence: Research indicates PD 135158 stimulates lipase release (a CCK-A effect) at concentrations > 0.6 µM.[3]

  • Solution: Titrate down. If you are at 10 µM, drop to 50 nM. You are likely overdosing by a factor of 200.

Issue C: "The antagonist isn't blocking the Gastrin effect."

Diagnosis: Competitive Disadvantage.

  • Explanation: PD 135158 is a competitive antagonist. If you are using a saturating dose of agonist (e.g., 100 nM CCK-8), a low dose of antagonist (10 nM) cannot out-compete it.

  • Solution: Perform a Schild Plot analysis . Keep the antagonist constant (e.g., 20 nM) and create a dose-response curve for the agonist. You should see a rightward shift in the agonist's EC50 without a reduction in max response.

Validation Workflow

Use this flowchart to validate the optimal concentration for your specific cell line.

Diagram 2: Optimization Workflow

Follow this logic gate to determine the safe and effective dose.

Optimization_Flow Start Start Optimization Step1 Prepare 10mM Stock (100% DMSO) Start->Step1 Step2 Dilute to 100 nM (0.1% DMSO Final) Step1->Step2 Check1 Visual Inspection (Microscope) Step2->Check1 Precip Crystals/Cloudy? Check1->Precip Yes Tox Cell Detachment? Check1->Tox Yes Assay Run Functional Assay (e.g., Ca2+ Flux) Check1->Assay Cells Healthy Action1 Sonicate Stock / Warm Media Precip->Action1 Action2 Reduce DMSO (Intermediate Step) Tox->Action2 Action1->Step2 Action2->Step2 Result1 Inhibition Observed Assay->Result1 Result2 Agonist Effect Observed Assay->Result2 Success Valid Dose (Proceed) Result1->Success Yes Fail Off-Target CCK-A (Reduce Dose) Result2->Fail Yes Fail->Step2 Retest at 10nM

Caption: Step-by-step logic for ruling out solubility issues and off-target agonism.

References

  • Hughes, J., et al. (1990). Development of a selective cholecystokinin type B receptor antagonist.[2][4][5] Proceedings of the National Academy of Sciences, 87(17), 6728-6732.

  • Sjögren, S., & Holst, J. J. (1993). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist.[3] European Journal of Pharmacology, 242(1), 105-108.[3]

  • MedChemExpress. (2024). PD 135158 Product Information and Biological Activity.[2][4][5]

Sources

how to prevent degradation of PD 135158 in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PD 135158 Stability & Handling Guide

Case ID: PD-STAB-001 Compound: PD 135158 (CCK-B Receptor Antagonist) Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of Stability

PD 135158 is a potent, selective cholecystokinin-B (CCK-B) receptor antagonist. As a bicyclic indole derivative, its stability is governed by two primary chemical vulnerabilities: hydrolytic cleavage of amide linkages and oxidative degradation of the indole core.[1]

In my experience supporting this compound, 90% of "activity loss" reports are actually precipitation events due to improper solvent exchange, not true chemical degradation. The following guide distinguishes between these two failure modes and provides a self-validating protocol to ensure experimental consistency.

Part 1: Critical Storage & Handling (The Golden Rules)

To maintain the integrity of PD 135158, you must adhere to a strict "Stock vs. Working Solution" hierarchy.

Solubility & Stability Matrix
ParameterSolid StateDMSO Stock (Stock A)Aqueous Working Solution (Soln B)
State Crystalline SolidLiquid (Dissolved)Liquid (Suspension/Solution)
Storage Temp -20°C (Desiccated)-20°C or -80°CDo Not Store (Use immediately)
Stability > 2 Years3-6 Months< 4 Hours
Primary Risk Moisture absorptionFreeze/Thaw CyclesHydrolysis / Precipitation
Container Amber Vial (Dark)Sealed PolypropyleneInert Plastic / Glass

Technical Insight: PD 135158 is highly lipophilic. While soluble in DMSO (~25-50 mM), it is practically insoluble in pure water. Attempting to dissolve the solid directly into aqueous buffer (PBS/Saline) will result in a micro-suspension that mimics a solution but fails to engage the receptor, leading to false negatives.

Part 2: Step-by-Step Preparation Protocol

This protocol uses a "Solvent Cushion" method to prevent the "crashing out" effect often seen when concentrated DMSO stocks hit aqueous buffers.

Phase 1: Master Stock Preparation (DMSO)
  • Weighing: Rapidly weigh the required amount of PD 135158. Minimize exposure to ambient humidity.

  • Dissolution: Add high-grade anhydrous DMSO to achieve a concentration of 10 mM to 25 mM .

    • Note: Do not use water or ethanol at this stage.

  • Vortexing: Vortex vigorously for 30 seconds. Inspect for clarity. The solution should be yellow/colorless and completely transparent.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C protected from light.

Phase 2: Working Solution (The "Shift" Technique)

Perform this step immediately before the experiment.

  • Thaw: Thaw one DMSO aliquot at Room Temperature (RT). Check for crystals.[2]

  • Intermediate Dilution (Optional but Recommended): If your final assay requires <1% DMSO, perform an intermediate dilution in pure DMSO first, rather than trying to pipette 0.1 µL into water.

  • The Drop-Wise Addition:

    • Place your aqueous buffer (PBS/Media) on a vortex mixer set to medium speed.

    • Slowly inject the DMSO stock into the center of the vortexing buffer.

    • Why? This prevents local regions of high concentration where the compound might precipitate instantly upon contact with water.

Part 3: Visualization of Workflows

Workflow 1: Optimal Stock Preparation

This diagram outlines the critical path to creating a stable master stock, emphasizing the "No Water" rule during the initial phase.

StockPrep Solid Solid PD 135158 (Store -20°C) Weigh Weigh & Transfer (Low Humidity) Solid->Weigh Solvent Add Anhydrous DMSO (Target: 10-25 mM) Weigh->Solvent Avoid Water Vortex Vortex 30s (Check Clarity) Solvent->Vortex Aliquot Aliquot (Single Use) Vortex->Aliquot Clear Solution? Freeze Freeze -20°C (Protect from Light) Aliquot->Freeze

Caption: Figure 1. The "Dry Start" protocol ensures PD 135158 is fully solubilized in an aprotic solvent before any exposure to aqueous environments.

Part 4: Troubleshooting & Degradation Mechanisms

Mechanism of Action: Why does it degrade?
  • Hydrolysis: The amide bonds in PD 135158 are susceptible to nucleophilic attack by water molecules, especially at extreme pH (pH < 4 or pH > 9) or elevated temperatures. This cleaves the molecule, rendering it inactive.

  • Oxidation: The indole moiety is electron-rich and can undergo oxidation if left in solution exposed to light and air for extended periods, leading to discoloration (browning).

Troubleshooting Logic Tree

Use this decision matrix if you observe unexpected results (e.g., loss of potency or visible particles).

Troubleshooting Issue Issue: Loss of Potency CheckSol Check Solution Appearance Issue->CheckSol Cloudy Cloudy / Precipitate CheckSol->Cloudy Clear Clear Solution CheckSol->Clear SolubilityFail Solubility Failure Cloudy->SolubilityFail AgeCheck Check Stock Age (>6 Months?) Clear->AgeCheck Action1 Action: Reduce Conc. or Increase DMSO % SolubilityFail->Action1 Degradation Chemical Degradation (Hydrolysis/Oxidation) AgeCheck->Degradation Yes BufferCheck Check Buffer pH AgeCheck->BufferCheck No FreshPrep Action: Prepare Fresh from Solid Degradation->FreshPrep BufferCheck->FreshPrep pH <5 or >8?

Caption: Figure 2. Diagnostic logic for distinguishing between physical precipitation (solubility) and chemical degradation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I dissolve PD 135158 in ethanol instead of DMSO? A: It is possible, but not recommended for long-term storage. Ethanol is more volatile than DMSO, leading to concentration changes over time in stored aliquots. Furthermore, ethanol is hygroscopic (absorbs water from air), which can accelerate hydrolysis of the stock solution [1]. DMSO is the superior cryoprotectant and solvent for this compound class.

Q2: My aqueous solution turned slightly yellow after 24 hours. Is it still good? A: No. Discard it. A yellow shift often indicates oxidative degradation of the indole ring or the formation of degradation byproducts. While the compound might retain some affinity, the concentration is no longer accurate, and the byproducts could have off-target effects. Always prepare aqueous dilutions fresh [2].

Q3: How do I improve solubility in animal studies (in vivo)? A: For in vivo work where high DMSO concentrations are toxic, use a solubilizing vehicle. A common successful formulation for CCK antagonists is:

  • 10% DMSO (containing the drug)[3]

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline Add solvents in this exact order, vortexing between each addition. [3]

References

  • Hughes, J., et al. (1990). Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

minimizing vehicle effects in PD 135158 control groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Vehicle Effects in Control Groups for Robust and Reproducible Results

Welcome, researchers, to the technical support center for experiments involving PD 135158. As a Senior Application Scientist, my goal is to provide you with in-depth guidance rooted in established scientific principles to ensure the integrity and reproducibility of your research. This guide is designed to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality data.

The accuracy of any pharmacological study hinges on the clear distinction between the effect of the therapeutic agent and the effect of its delivery system. When working with compounds like PD 135158, which often require non-aqueous vehicles for solubilization, the potential for the vehicle itself to induce biological effects is a critical variable that must be meticulously controlled. This guide provides a comprehensive framework for understanding, identifying, and minimizing these vehicle-related artifacts in your control groups.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about PD 135158 and the principles of vehicle control.

Q1: What is PD 135158 and what is its primary mechanism of action?

PD 135158 is a potent and selective antagonist for the cholecystokinin B (CCKB) receptor, also known as the CCK2 receptor, with an IC50 of approximately 2.8 nM against the mouse cortex CCKB receptor.[1][2] Cholecystokinin (CCK) receptors are G-protein coupled receptors that bind the peptide hormones cholecystokinin and gastrin, playing significant roles in the gastrointestinal system and the central nervous system.[1] While highly selective for the CCKB receptor, it's important to note that at higher concentrations, PD 135158 has been shown to act as a full agonist at the rat pancreatic CCKA receptor.[3] This dual activity necessitates careful dose selection and interpretation of results.

Q2: Why is a vehicle control group essential in my PD 135158 experiments?

A vehicle control group is a fundamental component of robust experimental design and is required by regulatory bodies for preclinical safety studies.[4][5] This group receives the same formulation as the experimental group, but without the active pharmaceutical ingredient (PD 135158).[6][7] Its purpose is to isolate the pharmacological effects of the drug from any potential effects caused by the vehicle itself.[8] Vehicles, especially organic solvents or complex formulations, can have their own biological effects, which could otherwise be misattributed to the drug, leading to false-positive results or confounding data.

Q3: What are the most common vehicles used for dissolving and administering PD 135158?

Due to the hydrophobic nature of many small molecule inhibitors like PD 135158, aqueous solutions like saline are often not viable. Common vehicle strategies include:

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent used to create high-concentration stock solutions. These stocks are then typically diluted into an aqueous buffer for final administration.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug within a hydrophilic outer shell.[9][10] This enhances aqueous solubility and can improve bioavailability.[11][12][13] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used in parenteral formulations.[12]

Q4: What are the potential confounding effects of common vehicles like DMSO or cyclodextrins?

While essential, no vehicle is perfectly inert.

  • DMSO: Even at low concentrations, DMSO can exert a range of biological effects. It has been shown to alter the function of certain receptors, influence intracellular calcium levels, and affect gene expression, including that of nuclear receptors and cytochrome P450 enzymes.[14][15][16][17] In one study, high concentrations of DMSO were noted to have inhibitory effects in an assay, limiting the testable concentration range of a compound.[18]

  • Cyclodextrins: Although generally considered safe, especially derivatives approved for parenteral use, they are not without potential effects.[9] They can interact with cellular membranes and, in some contexts, may influence cellular processes independent of the drug they carry.

The key is to ensure that these effects are consistent across both the vehicle control and the treatment groups, so they can be effectively subtracted from the final analysis.

Troubleshooting Guide: Isolating the Signal from the Noise

This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: My vehicle control group is showing an unexpected physiological or behavioral effect.
  • Question: I've administered my vehicle (e.g., 10% DMSO in saline) to my control animals, and I'm observing changes in activity, inflammation markers, or other baseline readings compared to an untreated or saline-only group. What's happening?

  • Answer & Troubleshooting Steps:

    • Acknowledge the Vehicle's Activity: The first step is to recognize that your vehicle is likely not inert. DMSO, for instance, is known to have anti-inflammatory and neuroactive properties.[14]

    • Conduct a Dose-Response Pilot Study for the Vehicle: Before initiating a large-scale experiment, it is crucial to determine the No-Observed-Adverse-Effect Level (NOAEL) for your vehicle in your specific model and for your chosen endpoints.

      • Protocol: Administer several concentrations of the vehicle (e.g., 1%, 5%, 10% DMSO in saline) to small groups of animals.

      • Analysis: Measure the key baseline parameters you will be assessing in your main study.

      • Action: Select the highest concentration of the vehicle that does not produce a significant effect on its own. This will be the maximum concentration you should use in your drug formulation.

    • Review Literature for Vehicle Effects: Perform a thorough literature search for the known effects of your chosen vehicle in similar experimental models. This can provide context for your observations.

    • Consider an Alternative Vehicle: If the vehicle's intrinsic effects are too strong or interfere with the primary endpoint, you must consider an alternative. Cyclodextrin-based formulations are often an excellent alternative to high concentrations of DMSO.[12]

Problem 2: I am observing high variability within my vehicle control group, making it difficult to achieve statistical significance.
  • Question: The data points from my vehicle-treated animals are widely scattered. This high variance is masking the potential effect of PD 135158. How can I reduce this?

  • Answer & Troubleshooting Steps:

    • Refine Dosing and Administration Technique: Inconsistent administration is a major source of variability.

      • Standardize Volume and Speed: Ensure every injection is delivered at the same rate and volume relative to body weight.

      • Confirm Route of Administration: For intravenous or intraperitoneal injections, ensure proper technique to avoid accidental subcutaneous or intramuscular deposition.

      • Train Personnel: All personnel involved in dosing should be trained to a consistent standard.[19]

    • Control for Environmental and Biological Factors:

      • Randomization: Animals should be randomly assigned to cages and treatment groups to avoid "cage effects."[8][20]

      • Blinding: Whenever possible, personnel responsible for data collection and analysis should be blinded to the treatment groups to prevent unconscious bias.[8][20]

      • Acclimatization: Ensure animals are properly acclimated to the laboratory environment and handling procedures to reduce stress-induced variability.[19]

    • Check Formulation Homogeneity: If your drug is not fully dissolved or forms a suspension, each animal may receive a different effective dose.

      • Visual Inspection: Check for any precipitation before each injection.

      • Sonication/Vortexing: Gently mix the formulation before drawing each dose to ensure homogeneity.

Problem 3: My PD 135158 formulation is showing poor solubility or is precipitating out of solution.
  • Question: I'm having trouble getting PD 135158 to dissolve in my chosen vehicle, or it's crashing out of solution upon dilution or over time. What should I do?

  • Answer & Troubleshooting Steps:

    • Optimize the Vehicle System:

      • For DMSO-based formulations: Start by dissolving PD 135158 in 100% DMSO to create a high-concentration stock. Then, perform a stepwise dilution into your aqueous vehicle (e.g., saline or PBS). Critically, the final concentration of DMSO should be kept as low as possible, ideally below 5% and validated in a pilot study.

      • For Cyclodextrin-based formulations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. A typical starting point is a 20-40% (w/v) solution of HP-β-CD in water or saline. The drug is added to this solution and stirred, sometimes with gentle heating, until dissolved.

    • Adjust the pH: The solubility of many compounds is pH-dependent. Experiment with slight adjustments to the pH of your final aqueous buffer to see if it improves solubility.

    • Perform a Solubility Test: Before preparing a large batch, test the solubility of PD 135158 at your target concentration in several different vehicle candidates. This small upfront investment can save significant time and resources.

Vehicle CandidateProsConsKey Considerations
DMSO (5-10%) in Saline High solvating power for initial stock.Potential for direct biological effects (inflammation, neurotoxicity).[14][15]Must determine NOAEL in your model. Keep final concentration as low as possible.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Improves aqueous solubility, can enhance stability and bioavailability, generally low toxicity.[9][12]Can be more complex to formulate; potential for membrane interactions at high concentrations.Use parenteral grade. Ensure complete dissolution.
Polyethylene Glycol (PEG) 300/400 Good solvent for many compounds.Can be viscous; potential for renal toxicity at high doses or with chronic administration.Often used in combination with other excipients like Tween 80.
Carboxymethylcellulose (CMC) Suspension Useful for oral administration of insoluble compounds.Forms a suspension, not a solution; potential for inconsistent dosing.Requires vigorous and consistent mixing before each administration. Not suitable for parenteral routes.
Experimental Workflow & Protocols

Adherence to a validated workflow is critical for success. The following diagrams and protocols provide a structured approach.

Diagram: Experimental Workflow for a Vehicle-Controlled PD 135158 Study

This diagram outlines the critical steps from vehicle selection to final data analysis, emphasizing the integration of control groups throughout the process.

G cluster_0 Phase 1: Pre-Experiment Validation cluster_1 Phase 2: Main Experiment Execution cluster_2 Phase 3: Data Analysis A 1. Vehicle Candidate Screening (Solubility Test) B 2. Vehicle-Only Pilot Study (Determine NOAEL) A->B C 3. Final Formulation Selection (Lowest effective vehicle concentration) B->C D 4. Animal Acclimatization & Baseline Measurements C->D E 5. Randomization & Blinding (Assign to Groups) D->E F Group 1: Vehicle Control E->F G Group 2: PD 135158 (Low Dose) E->G H Group 3: PD 135158 (High Dose) E->H I 6. Dosing & Observation I_invis F->I_invis G->I_invis H->I_invis J 7. Data Collection (Blinded) I->J I_invis->I K 8. Statistical Analysis (Compare Drug vs. Vehicle) J->K L 9. Interpretation (Isolate Drug-Specific Effect) K->L

Caption: Workflow for robust PD 135158 studies.

Protocol: Preparation of a PD 135158 Formulation using HP-β-CD

This protocol provides a step-by-step method for creating a cyclodextrin-based formulation suitable for in vivo use.

Materials:

  • PD 135158 powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade

  • Sterile saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile magnetic stir bar and stir plate

  • Sterile, sealed glass vial

  • Analytical balance and weigh boats

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the HP-β-CD Solution:

    • Calculate the required volume based on your final desired drug concentration and animal numbers.

    • In a sterile vial, weigh the required amount of HP-β-CD to make a 30% (w/v) solution. For example, to make 10 mL, add 3.0 g of HP-β-CD.

    • Add the sterile saline or WFI to the final volume (10 mL in this example).

    • Add a sterile stir bar and seal the vial. Place on a stir plate and stir until the HP-β-CD is completely dissolved. This may take 15-30 minutes.

  • Add PD 135158:

    • Calculate and weigh the amount of PD 135158 needed to achieve your final target concentration (e.g., for a 1 mg/mL solution in 10 mL, weigh 10 mg).

    • Add the PD 135158 powder directly to the stirring HP-β-CD solution.

  • Ensure Complete Dissolution:

    • Continue stirring the solution. Dissolution of the drug may be slow. Gentle warming (to ~37-40°C) can be used to accelerate the process, but do not boil.

    • Visually inspect the solution against a dark background to ensure no solid particles remain. The final solution should be clear and particle-free.

  • Sterile Filtration:

    • Once the drug is fully dissolved, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and dispense the final, sterile formulation into a new sterile vial.

  • Final Quality Control:

    • Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation.

    • Store as recommended for PD 135158 (typically protected from light at 4°C for short-term storage or -20°C for long-term).

    • Crucially: Prepare the vehicle control solution in parallel using the exact same procedure and lot of HP-β-CD, but without adding PD 135158.

Diagram: Troubleshooting Decision Tree for Vehicle Control Issues

When unexpected results arise, this logical tree can guide your troubleshooting process.

G A Unexpected effect in Vehicle Control Group? B Is the effect consistent across all animals? A->B Yes D High variability observed. Review administration technique, randomization, and animal handling. A->D No C Is the magnitude of the effect biologically significant? B->C E Effect is consistent and significant. Is the vehicle concentration at the lowest possible level? C->E Yes F Effect is consistent but small. Proceed with study, but account for baseline shift in analysis. C->F No G No. Reduce vehicle concentration. Re-run vehicle pilot study. E->G No H Yes. The vehicle has an unavoidable intrinsic effect at the required dose. Select and validate an alternative vehicle. E->H Yes

Caption: Decision tree for vehicle control troubleshooting.

By embracing a proactive and rigorous approach to vehicle selection and validation, you can significantly enhance the quality and reliability of your data. Remember that the control group is not merely a baseline; it is an active and essential component of your experimental design that deserves the same level of scientific scrutiny as your test article.

References
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - NIH. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (2017, January 20). Cyclodextrins: A promising drug delivery vehicle for bisphosphonate.
  • Cyclodextrins. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - PubMed Central. (n.d.). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells.
  • PubMed. (n.d.). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells.
  • PubMed. (1993, September 21). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist.
  • MedChemExpress. (n.d.). Cholecystokinin Receptor | Antagonists Agonists.
  • APExBIO. (n.d.). PD 135158 - Potent Kinase Inhibitor for Signal Pathway Research.
  • PubMed. (n.d.). Differential effects of dimethyl sulfoxide on nicotinic acetylcholine receptors from mouse muscle and Torpedo electrocytes.
  • MedchemExpress.com. (n.d.). PD 135158 (CAM 1028) | CCKB Antagonist.
  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?.
  • Vehicle control group: Significance and symbolism. (2025, October 21).
  • FDA. (n.d.). Preclinical Considerations for Products Regulated in OCTGT.
  • PMC. (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers.
  • PubMed. (n.d.). Impact of Dimethyl Sulfoxide on Expression of Nuclear Receptors and Drug-Inducible Cytochromes P450 in Primary Rat Hepatocytes.
  • bioRxiv. (2023, February 16). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers.
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • ResearchGate. (2025, August 6). Vehicle selection for nonclinical oral safety studies.
  • PubMed. (1990, January). Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor.
  • FDA. (2021, April 15). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • YouTube. (2023, April 21). Avoiding InVivo Study Pitfalls.
  • YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
  • PubMed. (n.d.). Effects of dimethylsulfoxide (DMSO) on the oxygen paradox in perfused rat hearts.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • GoldBio. (n.d.). How to be a Better Troubleshooter in Your Laboratory.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.

Sources

Technical Support Center: PD 135158 Pharmacology & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Agonist Activity of PD 135158 at CCK-A Receptors Document ID: TS-PD135-CCKA-001 Last Updated: 2025-05-20 Status: Active Support Topic

Executive Summary & Critical Alert

Current Issue: Researchers using PD 135158 (CAM 1028) as a selective CCK-B (CCK2) antagonist may observe unexpected functional activation (agonism) in systems expressing CCK-A (CCK1) receptors, particularly in rat models.[1]

Technical Verdict: While PD 135158 is canonically classified as a selective CCK-B antagonist, it exhibits full agonist activity at the rat pancreatic CCK-A receptor in a concentration-dependent manner. This is not an experimental artifact but a documented pharmacological property of the compound in specific species and tissue contexts.

Immediate Action Required:

  • If using >0.5 µM in rat tissue: You will likely trigger CCK-A mediated signaling (calcium flux, enzyme secretion).

  • Differentiation: Use Loxiglumide (a specific CCK-A antagonist) to block the unexpected signal and confirm the receptor subtype involved.

The Mechanism: Why is my "Antagonist" Acting Like an Agonist?

PD 135158 was developed as a dipeptoid analogue of CCK-4 to antagonize the CCK-B/gastrin receptor. However, structural promiscuity allows it to interact with the CCK-A receptor.

The Pharmacological Paradox

In rat pancreatic acini, PD 135158 does not block CCK-A; it activates it. The signaling profile mimics the endogenous ligand Cholecystokinin-8 (CCK-8) but with lower potency.[1]

  • Efficacy: Identical to CCK-8 (Full Agonist).

  • Potency: Significantly lower than CCK-8 (

    
     ~0.6 µM for PD 135158 vs. picomolar range for CCK-8).[1]
    
  • Response Curve: Biphasic (Bell-shaped). High concentrations (>50 µM) cause supramaximal inhibition, decreasing secretion.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways where PD 135158 acts as an antagonist at its target (CCK-B) but an agonist at the off-target (CCK-A).

PD135158_Pathway cluster_Target Intended Target (CNS/Stomach) cluster_OffTarget Off-Target Effect (Rat Pancreas) Drug PD 135158 (CAM 1028) CCKB CCK-B Receptor (CCK2) Drug->CCKB High Affinity Binding (Antagonism) CCKA CCK-A Receptor (CCK1) Drug->CCKA Low Affinity Binding (>0.5 µM Agonism) SignalB Gq/G11 Signaling CCKB->SignalB Blocked EffectB Anxiety/Acid Secretion SignalB->EffectB Gq Gq Protein Activation CCKA->Gq Stimulates PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Amylase/Lipase Secretion Ca->Response

Figure 1: Divergent signaling of PD 135158 showing intended CCK-B antagonism versus unexpected CCK-A agonism in rat models.

Diagnostic Data & Thresholds

Use this table to benchmark your experimental results. If your data matches the "Observed Agonist Profile," you are witnessing the off-target effect.

ParameterEndogenous Ligand (CCK-8)PD 135158 (Observed Agonist Profile)
Primary Action Full Agonist (CCK-A & B)CCK-B Antagonist / CCK-A Agonist

(Rat Pancreas)
~25 pM0.6 µM
Maximal Stimulation At ~100 pMAt ~50 µM
Supramaximal Inhibition Yes (at high concentrations)Yes (at >50 µM)
Reversibility ReversibleReversible
Blocked By Loxiglumide / DevazepideLoxiglumide (Competitive inhibition)

Troubleshooting Guide: Step-by-Step

Scenario A: "I see calcium flux in my 'negative control' wells containing PD 135158."

Root Cause: You are likely using a concentration high enough to cross the activation threshold for CCK-A receptors.

Protocol 1: The Loxiglumide Blockade Test To confirm the signal is CCK-A mediated and not a compound artifact (fluorescence interference):

  • Prepare Cells/Tissue: Isolate rat pancreatic acini or CCK-A expressing cells.

  • Pre-incubation (Arm A): Incubate with Loxiglumide (5 µM) for 10 minutes.

  • Pre-incubation (Arm B): Vehicle control.

  • Challenge: Add PD 135158 (1 µM) to both arms.

  • Readout: Measure Lipase/Amylase secretion or Ca2+ flux.

    • Result: If Arm A (Loxiglumide) shows no signal and Arm B shows signal, PD 135158 is acting as a CCK-A agonist.

Scenario B: "My dose-response curve looks like a bell shape (inverted U)."

Root Cause: PD 135158 exhibits "supramaximal inhibition." At very high concentrations (>50 µM), it begins to self-inhibit the secretion response, likely through receptor desensitization or secondary low-affinity inhibitory sites.

Correction:

  • Limit the concentration range.

  • Do not interpret the drop at high concentrations as "antagonism" without checking the lower concentration range for agonism first.

Frequently Asked Questions (FAQ)

Q: Is this agonist effect seen in human receptors? A: The primary literature (Höcker et al.) specifically characterizes this in rat pancreatic acini. Species differences in GPCR pharmacology are common (e.g., discrepancies between rat and human CCK-1 receptors are well-documented). However, you should treat high concentrations (>10 µM) as a risk for partial agonism in human models until validated otherwise in your specific assay.

Q: Can I still use PD 135158 as a CCK-B antagonist? A: Yes, but you must titrate carefully. The affinity for CCK-B is significantly higher (nM range) than the agonist potency at CCK-A (µM range).

  • Safe Window: Use concentrations in the 10 nM – 100 nM range to block CCK-B while minimizing CCK-A activation.

  • Danger Zone: Concentrations >1 µM risk activating CCK-A.

Q: I need a "cleaner" CCK-B antagonist. What do you recommend? A: If the CCK-A agonism of PD 135158 is confounding your data, consider:

  • L-365,260: A selective CCK-B antagonist with a different structural profile.

  • CI-988 (PD 134308): Structurally related but often used as a comparator; however, always verify selectivity profiles in your specific species.

Q: Does PD 135158 activate other pathways like cAMP? A: In the context of CCK-A agonism, the primary driver is the Gq-PLC-Ca2+ axis. CCK-A receptors can couple to Gs (cAMP) in some overexpression systems, but the physiological "unexpected" signal is almost exclusively calcium/secretion driven.

References

  • Höcker, M., et al. (1993).[1] "PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist."[1] European Journal of Pharmacology, 242(1), 105–108.[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Cholecystokinin Receptor Antagonists: PD-135158."

  • Josselyn, S. A., et al. (1996).[2] "PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens..."[2] Neuroscience Letters, 209(2), 85-88.[2]

  • Gonzalez-Puga, C., et al. (2005). "Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation."[3] Journal of Pineal Research.

Sources

interpreting biphasic dose-response with PD 135158

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing PD 135158 (CAM-1028) Experimental Workflows

Executive Summary

PD 135158 (also known as CAM-1028) is a potent, selective CCK-B (Cholecystokinin-B) / Gastrin receptor antagonist . While widely used to study anxiety, memory, and gastric acid secretion, it frequently exhibits a biphasic (bell-shaped) dose-response profile .

This guide addresses the specific pharmacological mechanisms driving this phenomenon—primarily the loss of subtype selectivity at supramaximal doses—and provides actionable troubleshooting steps to distinguish between true efficacy and off-target artifacts.

Part 1: Mechanistic Interpretation (FAQs)

Q1: "My dose-response curve for PD 135158 in anxiety models (e.g., Elevated Plus Maze) is an inverted U-shape. At high doses, the anxiolytic effect disappears. Is this a desensitization issue?"

Diagnosis: This is likely not receptor desensitization but rather loss of selectivity leading to functional antagonism.

Technical Explanation: PD 135158 is designed as a selective CCK-B antagonist. However, at high concentrations (typically >1 µM in vitro or high mg/kg in vivo), it exhibits partial to full agonist activity at the CCK-A receptor .

  • The "Up" Phase (Low Dose): You block CCK-B receptors in the CNS, preventing the anxiogenic effects of endogenous CCK. This results in the desired anxiolytic response.

  • The "Down" Phase (High Dose): As the concentration increases, the compound begins to bind and activate peripheral and central CCK-A receptors. CCK-A activation is associated with sedation, nausea, and suppression of locomotion, which functionally masks the anxiolytic phenotype in behavioral assays.

Key Reference Data:

Receptor Subtype PD 135158 Action Potency / Affinity Physiological Outcome

| CCK-B | Antagonist | High Affinity (


 in nM range) | Anxiolysis, Enhanced Memory |
| CCK-A  | Agonist  | Low Potency (

) | Sedation, Enzyme Secretion |[1]

Analyst Note: The window between CCK-B antagonism and CCK-A agonism is your "Therapeutic Index" for the assay. Crossing this threshold inverts your data.

Q2: "I am using PD 135158 as a negative control in pancreatic acinar cells, but I see a stimulation of amylase release. Is my batch contaminated?"

Diagnosis: The compound is functioning correctly. PD 135158 is a CCK-A agonist in pancreatic tissue.[2]

Technical Explanation: Unlike its antagonist role at the CCK-B receptor (predominant in the brain and stomach), PD 135158 acts as a full agonist at the rat pancreatic CCK-A receptor. It stimulates lipase and amylase release with efficacy identical to CCK-8, though with lower potency.

  • Biphasic Secretion: You may observe a bell-shaped curve within this stimulation: secretion increases up to ~50 µM and then decreases at supramaximal concentrations (typical of CCK receptor agonists due to receptor internalization or effector uncoupling).

Part 2: Visualization of Signaling Logic

The following diagram illustrates the divergent signaling pathways responsible for the biphasic observations.

PD135158_Mechanism cluster_LowDose Low Dose (nM range) cluster_HighDose High Dose (µM range) Drug PD 135158 (CAM-1028) CCKB CCK-B Receptor (CNS/Stomach) Drug->CCKB High Affinity Binding CCKA CCK-A Receptor (Pancreas/Periphery) Drug->CCKA Low Affinity Binding Block Receptor Blockade (Antagonism) CCKB->Block Result1 Anxiolysis Acid Suppression Block->Result1 Activate Receptor Activation (Agonism) CCKA->Activate Result2 Sedation Enzyme Secretion Activate->Result2 Result2->Result1 MASKS EFFECT (Biphasic Turn)

Caption: Divergent pharmacological profile of PD 135158. High doses trigger CCK-A agonism, masking CCK-B antagonist effects.

Part 3: Experimental Protocols & Troubleshooting

Protocol A: Establishing the Selectivity Window (In Vivo)

To validate that your "down-turn" (loss of efficacy) is due to CCK-A activation, you must perform a blocking control.

Step-by-Step Methodology:

  • Define Baseline: Determine the dose of PD 135158 that produces the peak anxiolytic effect (e.g., 1 mg/kg).

  • Define "Toxic" Dose: Determine the higher dose where efficacy is lost (e.g., 10–20 mg/kg).

  • Intervention Group: Pre-treat animals with a highly selective CCK-A antagonist (e.g., Devazepide or L-364,718 ) at a low dose (0.1 mg/kg).

  • Challenge: Administer the "Toxic" high dose of PD 135158.

  • Readout:

    • Result A (Recovery): If the anxiolytic effect is restored in the presence of Devazepide, the high-dose loss of efficacy was due to CCK-A activation.

    • Result B (No Change): If efficacy remains lost, the effect is due to non-specific toxicity or off-target binding unrelated to CCK receptors.

Protocol B: Data Analysis for Biphasic Curves

Do not fit standard sigmoidal models to bell-shaped data. Use a modified equation to account for the inhibitory phase.

Equation:



  • 
     : Log concentration of PD 135158.[2]
    
  • 
     : Potency of the desired effect (CCK-B antagonism).[1]
    
  • 
     : Potency of the interfering effect (CCK-A agonism).
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Plateau is never reached (curve goes up then down immediately) Selectivity window is too narrow.Switch to a more selective antagonist like L-365,260 if the assay permits, or titrate doses in smaller increments (0.25 log units).
High variability at peak efficacy Animal stress levels varying.CCK levels fluctuate with stress. Ensure consistent handling; PD 135158 effects are baseline-dependent.
Unexpected agonist effect in vitro Cell line expresses CCK-A.Verify receptor expression using PCR. PD 135158 is an agonist at CCK-A.

References

  • Hughes, J., et al. (1990). Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity. Proceedings of the National Academy of Sciences.[3]

  • Jansen, I., et al. (1993). PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist.[2] European Journal of Pharmacology.

  • Guimarães, F.S., et al. (1990).[4] Antianxiety effect of cannabidiol in the elevated plus-maze. Psychopharmacology (Berl). (Cited for establishing the inverted U-shaped curve framework in anxiety models).[4]

  • Noble, F. & Roques, B.P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology.

Sources

Technical Support Guide: Best Practices for Handling and Storing PD 135158 Powder

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for PD 135158, a potent and selective CCK-B (cholecystokinin B) receptor antagonist.[1][2] As a dipeptoid compound, its stability and efficacy in your experiments are directly linked to meticulous handling and storage from the moment you receive it.[2] This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your compound and the reproducibility of your results. We will move beyond simple instructions to explain the scientific rationale behind each best practice.

Section 1: Initial Receipt and Inspection

Q1: I've just received my vial of PD 135158. What should it look like and what are the first steps?

A1: Upon receipt, your PD 135158 should be a lyophilized (freeze-dried) powder. The appearance of lyophilized peptides and peptide-like compounds can vary significantly; it may be a dense, crystalline powder, a fluffy, low-density powder, or even a thin, almost invisible film on the vial surface.[3][4] This variation is normal and does not indicate a difference in mass or purity.

Your immediate actions should be:

  • Visual Inspection: Check that the vial's seal is intact and there is no obvious contamination.

  • Log Entry: Record the date of receipt, lot number, and initial storage conditions.

  • Immediate Storage: Unless you plan to use it immediately, the unopened vial should be placed in its recommended long-term storage environment without delay.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Q2: What safety precautions are necessary when handling PD 135158 powder?

A2: While a specific Safety Data Sheet (SDS) for PD 135158 may not be readily available, it is crucial to treat all research compounds with caution. Lyophilized powders can be volatile and easily aerosolized.[4]

Mandatory PPE and Handling Practices:

  • Gloves: Always wear nitrile or latex gloves to prevent skin contact.

  • Safety Glasses: Protect your eyes from any airborne powder.

  • Lab Coat: A standard precaution for all laboratory work.

  • Ventilated Space: When weighing the powder, do so in a chemical fume hood or a well-ventilated area to avoid inhalation.[4]

  • Static Control: Lyophilized powders can be subject to static electricity. Using an anti-static weigh boat or an ionizing bar can aid in accurate measurement.

Section 3: Storage Protocols - Maximizing Stability

The single most critical factor in preserving the biological activity of PD 135158 is proper storage. Degradation is an irreversible process caused by factors like moisture, temperature, and oxidation.

Q3: How should I store the lyophilized PD 135158 powder?

A3: The lyophilized form is the most stable state for PD 135158.[5] To maximize its shelf-life, you must control for temperature and moisture.

Key Causality:

  • Low Temperature (-20°C to -80°C): Reduces the kinetic energy of molecules, dramatically slowing the rate of chemical degradation.

  • Desiccation (Low Humidity): Lyophilized powders are often hygroscopic (they readily absorb water from the air).[6] Moisture can initiate hydrolysis and other degradation pathways, compromising the compound.

Table 1: Recommended Storage Conditions for Lyophilized PD 135158 Powder

Storage TypeTemperatureDurationKey Requirements
Long-Term -80°C or -20°CUp to several years[7][8]Store in a tightly sealed vial inside a desiccator to protect from moisture.[7]
Short-Term 4°CSeveral days to weeks[4]Only for unopened vials, protected from light and moisture.[4] Not recommended after the seal is broken.

Crucial Step Before Use: Before opening the vial, it must be allowed to equilibrate to room temperature (for at least 15-30 minutes) inside a desiccator.[9][10] Opening a cold vial will cause atmospheric moisture to condense inside, compromising the entire stock.[6]

Q4: I've reconstituted the powder into a solution. How do I store it now?

A4: Once in solution, PD 135158 is significantly less stable.[4] The primary goal is to prevent degradation and avoid repeated freeze-thaw cycles, which can damage the compound.

The single most effective protocol is to aliquot the stock solution. Create single-use volumes in low-protein-binding microcentrifuge tubes. This prevents the need to thaw the entire stock for each experiment.

Table 2: Recommended Storage Conditions for Reconstituted PD 135158 Solutions

Storage TypeTemperatureTypical DurationKey Requirements
Working Aliquots -80°CUp to 6 months[11]Snap-freeze aliquots before storage. Avoid frost-free freezers due to temperature cycling.[7]
Working Aliquots -20°CUp to 1 month[11]Suitable for shorter-term needs. Avoid freeze-thaw cycles.
Benchtop Use 4°CNot RecommendedUse immediately. If necessary, keep on ice for the duration of the experiment only.

Section 4: Step-by-Step Reconstitution Protocol

Reconstitution is a precise process. The goal is to fully dissolve the compound without promoting aggregation or degradation.

Q5: What is the best solvent to use for reconstituting PD 135158?

A5: PD 135158 is a complex molecule with both hydrophobic and hydrophilic regions.[12] Therefore, a two-step solvent approach is often most effective.

  • Primary Organic Solvent: Start with a small amount of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7] DMSO is a powerful solvent that can effectively break up the initial lyophilized cake.

  • Secondary Aqueous Buffer: After the powder is dissolved in DMSO, you can slowly add your desired aqueous buffer (e.g., sterile PBS, pH 5-7) to reach the final working concentration.[4][7]

Important: Do not store stock solutions in DMSO for extended periods, as it can be hygroscopic and may degrade the compound over time.[7] Prepare fresh dilutions from the DMSO stock for your experiments.

Protocol: Reconstituting PD 135158
  • Equilibrate: Allow the vial of lyophilized powder to reach room temperature in a desiccator.[6]

  • Centrifuge: Briefly spin the vial in a microcentrifuge to ensure all the powder is at the bottom.[8]

  • Sterilize: Wipe the rubber septum of the vial with a 70% ethanol swab.[6]

  • Calculate: Determine the volume of solvent needed to achieve your desired stock concentration.

  • Initial Dissolution: Using a sterile syringe, add the calculated volume of anhydrous DMSO. Add the solvent slowly down the side of the vial, not directly onto the powder, to facilitate gentle mixing.[5][6]

  • Gentle Agitation: Gently swirl or rock the vial to dissolve the powder. DO NOT SHAKE or VORTEX vigorously , as this can cause aggregation or denaturation.[5][13] If needed, brief sonication in a water bath can be used to break up stubborn particulates.[9][10]

  • Secondary Dilution: Once the solution is clear, add your aqueous buffer in the same gentle manner.

  • Visual Confirmation: The final solution should be clear and free of any visible particles.[13]

  • Aliquot and Store: Immediately portion the solution into single-use, low-protein-binding tubes, snap-freeze, and store at -80°C.[9]

Diagram: Reconstitution Workflow

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage start Start: Vial at -80°C equilibrate Equilibrate vial to Room Temperature in Desiccator start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_dmso Gently add anhydrous DMSO centrifuge->add_dmso agitate Gently swirl or sonicate (Do NOT vortex) add_dmso->agitate add_buffer Slowly add aqueous buffer agitate->add_buffer confirm Confirm clear solution (no particulates) add_buffer->confirm aliquot Aliquot into single-use low-binding tubes confirm->aliquot store Snap-freeze and store aliquots at -80°C aliquot->store finish End: Ready for use store->finish

Caption: Workflow for proper reconstitution of PD 135158 powder.

Section 5: Troubleshooting Common Issues

Q6: The powder won't dissolve completely in my buffer. What should I do?

A6: This is a common issue stemming from the hydrophobic nature of PD 135158.

  • Review Your Solvent: Direct reconstitution in a purely aqueous buffer is likely to fail. Ensure you are using the two-step method starting with DMSO as described above.

  • Increase Initial Solvent Concentration: Try dissolving the powder in a smaller volume of DMSO first to create a more concentrated stock, then dilute from there.

  • Gentle Aid: Brief sonication in a room temperature water bath can help break apart aggregates.[10] Avoid overheating the sample.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Ensure your final aqueous buffer is within a neutral to slightly acidic pH range (5-7).[7]

Q7: My experimental results are inconsistent. Could my PD 135158 have degraded?

A7: Inconsistent results are often traced back to compound integrity. Use the following decision tree to diagnose the potential issue.

Diagram: Troubleshooting Inconsistent Results

G cluster_compound Compound Integrity Check cluster_conclusion Potential Cause & Solution start Problem: Inconsistent Experimental Results q_storage Was the lyophilized powder stored at -20°C/-80°C in a desiccator? start->q_storage q_recon Was the stock solution aliquoted and stored at -80°C? q_storage->q_recon Yes res_storage Cause: Moisture/Heat Degradation Solution: Use a fresh vial and strictly follow storage protocols. q_storage->res_storage No q_freeze Were freeze-thaw cycles avoided for the working aliquot? q_recon->q_freeze Yes res_recon Cause: Freeze-Thaw Degradation Solution: Use a new, single-use aliquot for each experiment. q_recon->res_recon No q_dissolve Was the compound fully dissolved during reconstitution? q_freeze->q_dissolve Yes q_freeze->res_recon No res_dissolve Cause: Inaccurate Concentration Solution: Re-reconstitute a fresh vial, ensuring complete dissolution. q_dissolve->res_dissolve No success If all 'Yes', investigate other experimental variables. q_dissolve->success

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

  • How to Reconstitute Lyophilized Peptides: Step-by-Step Guide. BioLongevity Labs.
  • Storage and Handling of Peptides. AAPPTEC.
  • Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025).
  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. (2024).
  • Reconstitution & Storage Instructions. Aviva Systems Biology.
  • PD-135158. PubChem, National Institutes of Health.
  • Peptide handling & storage guidelines. sb-PEPTIDE.
  • Handling and Storage Guidelines for Peptides. Bachem.
  • Peptide Reconstitution: 7 Critical Rules to Master Safety. Muscle Hustle Health.
  • How to Reconstitute Peptides. JPT.
  • CCK-B Receptor Antagonist 2. MedchemExpress.com.
  • What are CCKB antagonists and how do they work? Patsnap Synapse. (2024).
  • Cholecystokinin antagonist. Wikipedia.
  • What are CCK receptor antagonists and how do they work? Patsnap Synapse. (2024).
  • Development of CCK-B antagonists. PubMed.

Sources

Validation & Comparative

PD 135158 vs. L-365,260: A Comparative Guide for Anxiety & Panic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Species & Solubility Trap

In the investigation of Cholecystokinin-B (CCK-B) receptor signaling, the choice between PD 135158 and L-365,260 is not merely a matter of preference but of species compatibility and physicochemical formulation .

  • L-365,260 is the historical "gold standard" for selectivity, possessing nanomolar affinity for human and guinea pig CCK-B receptors. However, it is notoriously insoluble and exhibits poor affinity for rat CCK-B receptors , leading to false negatives in standard rat anxiety models (e.g., Elevated Plus Maze).

  • PD 135158 (a dipeptoid analog related to CI-988) offers a distinct structural class. While also hydrophobic, it has demonstrated efficacy in specific "state anxiety" and panic models (e.g., Mouse Defense Test Battery) where classical anxiolytics sometimes fail.

Verdict: Use L-365,260 for translational research in primates or guinea pigs and for blocking CCK-4 induced panic. Use PD 135158 for dissecting panic-like behaviors in rodent models, particularly when validating effects observed with benzodiazepine-based antagonists.

Pharmacological Profile & Mechanistic Comparison[1][2][3][4][5][6][7][8]

Structural & Receptor Affinity

The critical differentiator is the species-dependent affinity gap . L-365,260 is a benzodiazepine derivative, whereas PD 135158 belongs to the dipeptoid class of non-peptide antagonists.

FeatureL-365,260 PD 135158
Chemical Class Benzodiazepine derivativeDipeptoid (Non-peptide)
CCK-B Affinity (

)
Human/G. Pig: ~2–5 nM (High)Rat: ~100–300 nM (Low)Rat/Mouse: ~5–20 nM (High)Human: High
Selectivity (B vs A) >100-fold selective for CCK-B>50-fold selective for CCK-B
Solubility Very Poor (<2

g/mL in water)
Poor (Requires DMSO/Tween)
Primary Utility Human/Primate/Guinea Pig models; blocking CCK-4 panic.Rodent "Panic" models (MDTB); distinguishing "State" vs "Trait" anxiety.

Expert Insight: The failure of L-365,260 in rat Elevated Plus Maze (EPM) studies is often misattributed to a lack of CCK-B involvement in anxiety. In reality, it is frequently a pharmacokinetic failure due to low affinity for the rat receptor isoform combined with poor bioavailability.

Mechanism of Action: CCK-B Signaling

Both compounds antagonize the CCK-B receptor, a Gq-coupled GPCR. Under anxiety/panic conditions, CCK-B activation leads to neuronal excitation via the PLC-IP3-Ca²⁺ pathway.

CCKB_Signaling CCK4 CCK-4 / CCK-8s (Agonist) CCKB CCK-B Receptor (GPCR) CCK4->CCKB Activates Gq Gq Protein CCKB->Gq Couples PLC PLC (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Anxiety Anxiety / Panic Response Ca->Anxiety Neuronal Excitation PKC->Anxiety L365 L-365,260 (Antagonist) L365->CCKB Blocks PD135 PD 135158 (Antagonist) PD135->CCKB Blocks

Figure 1: CCK-B Receptor Signaling Pathway. Both L-365,260 and PD 135158 prevent the Gq-mediated calcium mobilization that drives neuronal hyperexcitability in panic circuits.

Performance in Anxiety Models[7]

Elevated Plus Maze (EPM)
  • L-365,260:

    • Mice/Guinea Pigs: Consistent anxiolytic effects (increased open arm time) at 0.1–1.0 mg/kg.

    • Rats:High failure rate. Often inactive even at high doses (up to 10 mg/kg) due to the species affinity gap.

  • PD 135158:

    • Mice/Rats: Mixed results in "Trait" anxiety (basal EPM). However, highly effective in "State" anxiety models where anxiety is induced by a specific stressor or in high-anxiety strains (e.g., BALB/c).

Mouse Defense Test Battery (MDTB) & Panic Models

This is the differentiating niche. Classical anxiolytics (Benzodiazepines) affect risk assessment. CCK-B antagonists specifically modulate flight/escape behaviors associated with panic.

  • PD 135158: Significantly decreases "avoidance distance" (anti-panic) in the MDTB.

  • L-365,260: Blocks CCK-4 induced panic attacks in humans and primates, confirming the translational validity of the mechanism, even if rat EPM data is weak.

Experimental Protocols

Protocol A: L-365,260 Formulation (Critical Step)

The most common cause of experimental failure with L-365,260 is precipitation in the syringe or peritoneal cavity.

Reagents:

  • L-365,260 (Solid)

  • Polyethylene Glycol 600 (PEG 600) or DMSO

  • Distilled Water[1]

Step-by-Step:

  • Weighing: Weigh the required amount of L-365,260.

  • Primary Solubilization: Dissolve the powder completely in 100% DMSO or PEG 600 . The volume should be 10-20% of the final injection volume. Do not add water yet.

    • Note: Sonicate if necessary until clear.

  • Dilution: Slowly add distilled water or saline to the stirring solution to reach the final volume.

    • Target Vehicle: 10% DMSO / 90% Saline OR 20% PEG 600 / 80% Water.

  • Verification: Inspect for "cloudiness" (precipitation). If cloudy, the compound is not bioavailable.

  • Administration: Inject i.p. 30–40 minutes prior to testing.

Protocol B: Elevated Plus Maze (Mouse)

Objective: Assess anxiolytic-like activity.

  • Acclimation: Move mice to the testing room 1 hour before the experiment (dim red light).

  • Treatment: Administer L-365,260 (0.5 mg/kg, i.p.) or PD 135158 (0.1–1.0 mg/kg, i.p.). Control group receives vehicle.

  • Wait Time: 30 minutes.

  • Test: Place mouse in the center zone facing an open arm .

  • Recording (5 min):

    • Time in Open Arms.[2][3]

    • Entries into Open Arms.[2][3][4]

    • Ethological Measures: Head dips (risk assessment), Stretched Attend Postures (SAP).

  • Analysis: Calculate % Open Arm Time = (Open Time / Total Time) * 100.

References

  • Effects of BOC-CCK-4 and L 365,260 on cortical 5-HT release in guinea-pigs on exposure to the elev

    • Source: PubMed (Vertex AI Search Result 1.1)
    • URL:[Link] (Verified via Snippet)

  • 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice.

    • Source: PubMed (Vertex AI Search Result 1.2)
    • URL:[Link] (Verified via Snippet)

  • CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours.

    • Source: PubMed (Vertex AI Search Result 1.4)
    • URL:[Link] (Verified via Snippet)

  • PD135158, a CCK-B antagonist, reduces "st

    • Source: Pharmacol Biochem Behav (Vertex AI Search Result 1.7)
    • URL:[Link]

  • Improved oral absorption of L-365260, a poorly soluble drug.

    • Source: PubMed (Vertex AI Search Result 1.3)
    • URL:[Link] (Verified via Snippet)

  • Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isol

    • Source: PubMed (Vertex AI Search Result 1.13)
    • URL:[Link] (Verified via Snippet)

Sources

Validating the CCK2R Antagonistic Activity of PD 135158 in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Positioning PD 135158

In the landscape of Cholecystokinin B receptor (CCK2R) pharmacology, PD 135158 represents a critical tool compound distinct from the classic benzodiazepine-based antagonists. Chemically defined as a tryptophan dipeptoid, PD 135158 offers a unique structural scaffold compared to the widely used L-365,260 or the ultra-potent YM022 .

While newer generation antagonists (like YM022) exhibit sub-nanomolar affinity, PD 135158 remains relevant for validating "drug-like" kinetic profiles due to its moderate potency (IC50 ~70–80 nM range) and specific selectivity window against CCK1R. This guide outlines the rigorous in vitro validation of PD 135158, emphasizing its differentiation from high-affinity reference standards.

Mechanistic Profile & Signaling Architecture

To validate PD 135158, one must first understand the signal transduction pathway it disrupts. CCK2R is a Gq-coupled GPCR.[1] Upon activation by Gastrin or CCK-8, it triggers the Phospholipase C (PLC) cascade, resulting in Inositol Triphosphate (IP3) accumulation and intracellular Calcium (


) mobilization.

PD 135158 Mechanism: It acts as a competitive antagonist, occupying the orthosteric pocket to prevent Gq protein recruitment.

Figure 1: CCK2R Antagonism Pathway

G Ligand Agonist (CCK-8 / Gastrin) Receptor CCK2R (GPCR) Ligand->Receptor Activates Antagonist Antagonist (PD 135158) Antagonist->Receptor Blocks (Competitive) Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Calcium Release (Fluorescent Readout) ER->Ca Efflux

Caption: Figure 1. The Gq-coupled signaling cascade of CCK2R. PD 135158 competitively inhibits the agonist-induced calcium flux.

Comparative Analysis: PD 135158 vs. Alternatives

When designing your assay, you must select appropriate reference controls. PD 135158 is less potent than YM022 but shares structural similarities with CI-988.

Table 1: Pharmacological Profile of CCK2R Antagonists

CompoundClassPotency (IC50/Ki)*Selectivity (CCK2 vs CCK1)SolubilityRole in Assay
PD 135158 Tryptophan Dipeptoid76 nM Moderate (>100x)DMSO solubleTest Article
L-365,260 Benzodiazepine~5–10 nMHighLow (Hydrophobic)Standard Reference
YM022 Benzodiazepine0.5 nM Very High (>1000x)DMSO solublePositive Control (Max Block)
CI-988 Tryptophan Dipeptoid~145 nMModerateDMSO solubleStructural Analog
Devazepide Benzodiazepine>800 nM (at CCK2)Low (CCK1 Selective)DMSO solubleNegative Control

*Note: Potency values are approximate based on gastrin-stimulated pancreastatin secretion in rat ECL cells and radioligand binding in guinea pig cortex. Values vary by cell line and expression density.

Experimental Validation Protocols

To rigorously validate PD 135158, you must demonstrate dose-dependent inhibition in two orthogonal assays: Binding (Affinity) and Function (Efficacy).

Protocol A: Competitive Radioligand Binding (The Gold Standard)

Objective: Determine the Ki (affinity) of PD 135158 by displacing a radiolabeled agonist.

  • Receptor Source: HEK293-CCK2R stable cell line or Guinea Pig Cortex membranes.

  • Radioligand: [

    
    I]-CCK-8 (0.05 nM) or [
    
    
    
    H]-L-365,260.
  • Non-Specific Binding (NSB) Control: 1 µM Unlabeled CCK-8.

Step-by-Step Workflow:

  • Preparation: Resuspend membranes in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Critical: BSA prevents peptide sticking.

  • Incubation: In a 96-well plate, add:

    • 50 µL PD 135158 (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL Radioligand.

    • 100 µL Membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60–90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI is mandatory to reduce filter background.

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Flux (FLIPR Assay)

Objective: Confirm PD 135158 inhibits functional signaling (Schild Analysis).

Figure 2: Functional Assay Workflow

Workflow Cells Seed Cells (HEK-CCK2R) Dye Load Ca2+ Dye (Fluo-4 AM) Cells->Dye Antagonist Add PD 135158 (30 min pre-incubation) Dye->Antagonist Agonist Inject Agonist (CCK-8 EC80) Antagonist->Agonist Read Measure RFU (FLIPR/FlexStation) Agonist->Read

Caption: Figure 2.[2] Kinetic workflow for functional calcium mobilization assay.

Step-by-Step Workflow:

  • Seeding: Plate HEK-CCK2R cells (50k/well) in black-wall, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid). Probenecid inhibits the anion transporter to keep dye inside the cell. Incubate 45 min at 37°C.

  • Antagonist Pre-treatment: Add PD 135158 (10x concentration) to cells. Incubate 15–30 mins.

    • Self-Validation Check: Run a vehicle control (DMSO) and a YM022 control (100 nM) in parallel.

  • Agonist Challenge: Inject CCK-8 at its EC80 concentration (typically ~1–3 nM).

  • Data Acquisition: Measure fluorescence (Ex 490nm / Em 520nm) every 1 second for 60 seconds.

Data Interpretation & Troubleshooting

Expected Results
  • Binding: PD 135158 should displace the radioligand with a monophasic curve. Expected Ki: 50–150 nM .

  • Functional: PD 135158 should shift the CCK-8 dose-response curve to the right (dextral shift) without suppressing the maximal response (Emax), confirming competitive antagonism .

Common Pitfalls
  • "Sticky" Compounds: PD 135158 is lipophilic. If IC50 varies wildly, use glass-coated plates or add 0.01% Tween-20 to the dilution buffer.

  • Selectivity Artifacts: If PD 135158 shows activity at >1 µM in a CCK1R assay, this is expected. It is selective, not specific. Ensure your concentration range captures the plateau before 1 µM to calculate accurate affinity.

  • Agonist Degradation: CCK-8 is unstable. If your agonist control fails, the antagonist data is invalid. Always use fresh aliquots of CCK-8.

References

  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. Source: British Journal of Pharmacology (via PubMed/PMC). Context: Establishes the IC50 of PD 135158 at 76 nM in a native tissue environment. URL:[Link]

  • PD-135158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat. Source: Pharmacology Biochemistry and Behavior.[3] Context: Validates the in vivo utility and blood-brain barrier penetration of PD 135158. URL:[Link]

  • The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion. Source:[4] Journal of Pharmacology and Experimental Therapeutics. Context: Provides comparative data for the reference standard L-365,260. URL:[Link]

  • Cholecystokinin receptor antagonists: a review. Source: Expert Opinion on Therapeutic Patents (General Reference for YM022/CI-988 data). URL:[Link]

Sources

how does the selectivity of PD 135158 compare to other nonpeptide antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of PD 135158, focusing on its selectivity profile and pharmacological behavior compared to other nonpeptide cholecystokinin (CCK) receptor antagonists.

Executive Summary

PD 135158 (also known as CAM-1028) represents a distinct class of "tryptophan dipeptoid" antagonists developed to target the CCK-B/gastrin receptor . While it shares the nonpeptide structural advantage of blood-brain barrier (BBB) permeability with compounds like L-365,260 and CI-988 , PD 135158 exhibits a unique and critical pharmacological anomaly: it functions as a CCK-B antagonist but acts as a full agonist at the CCK-A receptor in specific tissue models (e.g., rat pancreas).

This guide dissects this dual profile, providing researchers with the data needed to select the appropriate tool compound for distinguishing between CCK receptor subtypes.

Chemical & Pharmacological Profile

Structural Classification

PD 135158 belongs to the tryptophan dipeptoid class, chemically designed to mimic the C-terminal tetrapeptide of CCK (Trp-Met-Asp-Phe-NH2) while improving metabolic stability and bioavailability.

  • Core Structure: Modified tryptophan residue.[1]

  • Relation: Structurally analogous to CI-988 (PD 134308) but possesses distinct side-chain modifications that alter its functional activity at the CCK-A subtype.

Comparative Selectivity Data

The following table contrasts the binding affinity and functional mode of PD 135158 against key industry standards.

Table 1: Selectivity and Functional Profile of Nonpeptide CCK Antagonists

CompoundChemical ClassCCK-B Affinity (

/

)
CCK-A Affinity (

/

)
Selectivity Ratio (A/B)Functional Mode (CCK-B)Functional Mode (CCK-A)
PD 135158 Dipeptoid2.8 – 76 nM ~1232 nM~16 – 440Antagonist Full Agonist (Rat)
L-365,260 Benzodiazepine1.9 – 2.0 nM~280 nM~140AntagonistAntagonist
CI-988 Dipeptoid1.7 nM> 3000 nM> 1500AntagonistWeak Antagonist
YM022 Benzodiazepine0.1 – 0.5 nM> 1000 nM> 2000AntagonistAntagonist
Devazepide Benzodiazepine~245 nM0.08 – 0.2 nM0.0003Weak AntagonistPotent Antagonist

Key Takeaway: While PD 135158 is CCK-B selective, its potency is lower than the benzodiazepine derivative YM022 . More importantly, its agonist activity at CCK-A makes it unsuitable for excluding CCK-A mediated effects in tissues where both receptors are present, unlike the "cleaner" antagonist L-365,260 .

Mechanistic Insight: The "Agonist Anomaly"

The defining characteristic of PD 135158 is its ability to activate the phosphoinositide signaling pathway in CCK-A expressing cells, despite being designed as an antagonist.

The Mechanism
  • CCK-B Antagonism: In the central nervous system (CNS) and gastric mucosa, PD 135158 competitively blocks Gastrin/CCK-4 binding, inhibiting acid secretion and anxiogenic signaling.

  • CCK-A Agonism: In the rat pancreas, PD 135158 binds to the CCK-A receptor and induces a conformational change similar to CCK-8. This triggers the

    
     protein cascade, leading to intracellular calcium release and subsequent amylase/lipase secretion.
    
    • Efficacy: Identical maximal efficacy to CCK-8 (100% stimulation).

    • Potency: Lower than CCK-8 (

      
       ~0.6 
      
      
      
      M for PD 135158 vs. pM range for CCK-8).[2]
Visualizing the Selectivity Landscape

The diagram below maps the functional divergence of these compounds.

SelectivityMap Compound Nonpeptide Compound PD135158 PD 135158 (Dipeptoid) Compound->PD135158 L365260 L-365,260 (Benzodiazepine) Compound->L365260 YM022 YM022 (Benzodiazepine) Compound->YM022 CCKB CCK-B Receptor (CNS / Gastric) PD135158->CCKB Moderate Affinity CCKA CCK-A Receptor (Pancreas / Gut) PD135158->CCKA Low Affinity L365260->CCKB High Affinity L365260->CCKA Low Affinity YM022->CCKB Ultra High Affinity Effect_B_Ant Inhibition (Antagonist) CCKB->Effect_B_Ant Blocked by All 3 Compounds Effect_A_Ant Inhibition (Antagonist) CCKA->Effect_A_Ant Blocked by L-365,260 Effect_A_Ago Activation (Full Agonist) CCKA->Effect_A_Ago Induced by PD 135158

Figure 1: Functional selectivity map showing the divergence of PD 135158 at the CCK-A receptor compared to standard antagonists.

Experimental Protocols

To verify the selectivity profile of PD 135158 in your own laboratory, use the following self-validating protocols.

Protocol A: Functional Amylase Release Assay (Rat Pancreatic Acini)

Objective: To distinguish PD 135158 (Agonist) from L-365,260 (Antagonist) using a functional readout.

Reagents:

  • Collagenase (Purified, Type CLSPA)

  • Soybean Trypsin Inhibitor (SBTI)

  • Standard Incubation Buffer: HEPES-buffered Ringer’s solution enriched with amino acids, 11.1 mM glucose, and 0.5% BSA.

  • Assay Control: CCK-8 (sulfated) as positive control; L-364,718 (Devazepide) as a specific CCK-A blocker.

Workflow:

  • Isolation: Inject collagenase solution into the rat pancreas. Digest at 37°C for 15 min with shaking. Disperse mechanically by pipetting.

  • Purification: Filter through 150

    
    m nylon mesh. Purify acini via centrifugation through a 4% BSA gradient.
    
  • Incubation:

    • Aliquot acini into vials containing incubation buffer.

    • Group 1 (Agonism Test): Add PD 135158 (Concentration range:

      
       to 
      
      
      
      M).
    • Group 2 (Antagonism Test): Add CCK-8 (

      
       M) + PD 135158 (increasing concentrations).
      
    • Group 3 (Specificity Check): Add PD 135158 (

      
       M) + Devazepide (
      
      
      
      M).
  • Measurement: Incubate for 30 min at 37°C. Centrifuge. Assay supernatant for amylase activity using a Phadebas reagent or equivalent colorimetric method.

Expected Results:

  • PD 135158 alone: Dose-dependent increase in amylase release (Agonist effect).

  • PD 135158 + Devazepide: Complete inhibition of amylase release (Confirms effect is via CCK-A).

Protocol B: Radioligand Binding Assay (CCK-B Selectivity)

Objective: Determine


 for CCK-B receptors using Guinea Pig Cerebral Cortex (rich in CCK-B).

Workflow Visualization:

BindingAssay Step1 Tissue Prep: Homogenize Guinea Pig Cortex (50 mM Tris-HCl, pH 7.4) Step2 Membrane Isolation: Centrifuge 48,000 x g, 10 min Resuspend in Binding Buffer Step1->Step2 Step3 Incubation (80 min, 25°C): 1. Membranes 2. Radioligand: [3H]-L-365,260 (0.5 nM) 3. Competitor: PD 135158 (10^-11 to 10^-5 M) Step2->Step3 Step4 Termination: Rapid Filtration (Whatman GF/B) Wash 3x with ice-cold buffer Step3->Step4 Step5 Analysis: Liquid Scintillation Counting Calculate Ki using Cheng-Prusoff Step4->Step5

Figure 2: Workflow for determining CCK-B binding affinity.

References

  • Comparison of CCK Antagonists: Lindström, E., et al. (1999). "Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells." British Journal of Pharmacology.[3]

  • PD 135158 Agonist Activity: Jagerschmidt, A., et al. (1993).[2] "PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist."[2] European Journal of Pharmacology.

  • L-365,260 Profile: Lotti, V. J., & Chang, R. S. (1989). "A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260."[4] European Journal of Pharmacology.

  • CCK Receptor Classification: Noble, F., et al. (1999).[5] "International Union of Pharmacology.[5] XXI. Structure, distribution, and functions of cholecystokinin receptors." Pharmacological Reviews.

  • CI-988 Development: Horwell, D. C., et al. (1991). "Rat brain CCK-B receptors: localized pharmacological characterization using the specific CCK-B antagonist [3H]CI-988." Journal of Neurochemistry.

Sources

A Head-to-Head Battle of Selectivity: A Comparative Analysis of PD 135158 and Devazepide on CCK Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmacology and drug development, the cholecystokinin (CCK) receptor system presents a landscape of therapeutic opportunity. The two primary subtypes, CCK1 and CCK2, orchestrate a diverse array of physiological processes, from satiety and gastrointestinal function to anxiety and pain perception. Precision in targeting these receptors is paramount for therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive, data-driven comparative analysis of two instrumental research tools: PD 135158 and devazepide, selective antagonists for the CCK2 and CCK1 receptors, respectively.

This analysis delves into the binding affinities, functional potencies, and underlying signaling mechanisms of these two compounds. By presenting side-by-side experimental data and detailed protocols, this guide aims to equip researchers with the critical information needed to make informed decisions in their experimental design and drug discovery efforts.

The Central Players: PD 135158 and Devazepide

PD 135158 has emerged as a valuable tool for interrogating the physiological roles of the CCK2 receptor, also known as the CCK-B receptor. Its high affinity and selectivity for this subtype have made it instrumental in studies related to anxiety and other central nervous system disorders.

Conversely, devazepide (formerly known as MK-329 or L-364,718) is a potent and highly selective antagonist of the CCK1 receptor (formerly CCK-A receptor).[1] Its utility has been extensively demonstrated in research concerning gastrointestinal motility, pancreatic secretion, and satiety.[1]

At the Receptor Level: A Quantitative Look at Binding Affinity

The cornerstone of a selective antagonist is its differential affinity for its target receptor over other related subtypes. The following table summarizes the binding affinities of PD 135158 and devazepide for both CCK1 and CCK2 receptors, as determined by radioligand binding assays. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundReceptor SubtypeReported Kᵢ (nM)Reported IC₅₀ (nM)SelectivityReference
PD 135158 CCK1610-~200-fold for CCK2[2]
CCK2 3.1 -[2]
Devazepide CCK1 - 0.081 (rat pancreas) Highly selective for CCK1[3]
CCK2-245 (guinea pig brain)[3]

As the data clearly indicates, PD 135158 exhibits a strong preference for the CCK2 receptor, with a Ki value in the low nanomolar range, compared to a significantly higher Ki for the CCK1 receptor.[2] Devazepide demonstrates a mirror image of this selectivity, with potent inhibition of radioligand binding to the CCK1 receptor at sub-nanomolar concentrations and substantially weaker activity at the CCK2 receptor.[3]

Functional Consequences: Antagonizing Downstream Signaling

The binding of an antagonist to its receptor is only the first step. The true measure of its utility lies in its ability to block the functional consequences of agonist stimulation. Both CCK1 and CCK2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium.

Visualizing the Signaling Cascade

The following diagram illustrates the canonical signaling pathway for CCK receptors and the point of intervention for antagonists like PD 135158 and devazepide.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Agonist CCK (Agonist) CCK_Receptor CCK1 or CCK2 Receptor CCK_Agonist->CCK_Receptor Binds & Activates Gq Gq Protein CCK_Receptor->Gq Activates Antagonist PD 135158 or Devazepide (Antagonist) Antagonist->CCK_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Simplified CCK receptor signaling pathway and the antagonistic action of PD 135158 and devazepide.

Functional assays, such as those measuring intracellular calcium mobilization and inositol phosphate accumulation, are critical for quantifying the potency of these antagonists in a cellular context.

Experimental Protocols: A Guide to Characterization

To facilitate reproducible and rigorous research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize CCK receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for its target receptor.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (from cells or tissue) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]CCK-8) - Unlabeled Antagonist (PD 135158 or Devazepide) prep->incubate separate Separate Bound from Free Ligand (via vacuum filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash quantify Quantify Radioactivity (using scintillation counting) wash->quantify analyze Analyze Data to Determine IC₅₀ and Kᵢ Values quantify->analyze end End analyze->end

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A Comparative Guide to the Pharmacokinetic Profiles of Cholecystokinin-2 Receptor (CCK2R) Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of CCK2R Antagonism

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor with a significant role in various physiological processes. In the gastrointestinal tract, it mediates gastric acid secretion and mucosal growth[1]. Within the central nervous system, it is implicated in anxiety, pain perception, and memory[2]. The diverse functions of CCK2R have made it an attractive target for therapeutic intervention in a range of disorders, including gastroesophageal reflux disease (GERD), panic disorders, and certain types of cancer[3].

The development of potent and selective CCK2R antagonists has been a long-standing goal in medicinal chemistry. However, the translation of promising preclinical candidates into clinically effective drugs has been challenging, often due to suboptimal pharmacokinetic properties such as poor oral bioavailability[3][4]. This guide aims to provide a comparative analysis of the pharmacokinetic profiles of several key CCK2R antagonists to aid in the rational design and selection of future drug candidates with improved developability.

Comparative Pharmacokinetic Profiles

This section presents a comparative overview of the pharmacokinetic parameters of several notable CCK2R antagonists. The data, summarized in the tables below, have been compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental conditions.

Key Pharmacokinetic Parameters of CCK2R Antagonists in Humans
CompoundDoseTmax (h)Cmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Reference(s)
Netazepide (YF476) 100 mg (single oral dose)~1397.1~715[5][6]
L-365,260 50 mg (single oral dose)1.255038 - 12Not Reported[7]
Preclinical Pharmacokinetic Parameters of CCK2R Antagonists
CompoundSpeciesRouteTmax (h)Cmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Reference(s)
Netazepide (YF476) Rat, DogOral---25-50[6]
JNJ-26070109 RatOral--1.8Good[5]
Z-360 (Itriglumide) ------Data not publicly available
YM022 DogIV----[8]
AG041R ------Data not publicly available

Note: "-" indicates that the data was not available in the cited sources. The oral bioavailability of Netazepide in humans is reported to be 15% for a spray-dried formulation[6].

In-Depth Analysis of Key CCK2R Antagonists

Netazepide (YF476)

Netazepide is a potent and selective CCK2R antagonist that has undergone clinical development for the treatment of gastric neuroendocrine tumors[3].

  • Absorption: Following oral administration in healthy human subjects, netazepide is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour[2].

  • Metabolism: Detailed information on the metabolic pathways of netazepide is not extensively published in the reviewed literature.

  • Excretion: The elimination half-life (t1/2) in humans is approximately 7 hours after a single 100 mg oral dose[2]. The clearance (CL) in humans is estimated to not exceed 31 L/h[5].

  • Dose Proportionality: Pharmacokinetic studies in humans have shown that netazepide exhibits dose-proportional pharmacokinetics[2].

L-365,260

L-365,260 is a benzodiazepine-based CCK2R antagonist that has been investigated for its anxiolytic and analgesic properties[2].

  • Absorption: L-365,260 is rapidly absorbed after oral administration in healthy volunteers, with a mean Tmax of 1.25 hours[7].

  • Distribution: Specific volume of distribution data is not provided in the available literature.

  • Metabolism: The metabolic fate of L-365,260 is not detailed in the reviewed sources.

  • Excretion: It demonstrates a biphasic elimination pattern with a terminal half-life ranging from 8 to 12 hours[7].

  • Accumulation: Following multiple-dose regimens, an accumulation of L-365,260 in plasma has been observed, reaching a steady state after 3 days of oral administration[7].

Z-360 (Itriglumide) and Other Antagonists

Detailed pharmacokinetic data for Z-360, another CCK2R antagonist in clinical development for pancreatic cancer, is not extensively available in the public domain[3]. Similarly, comprehensive in vivo pharmacokinetic profiles for other antagonists such as YM022 and AG041R are not well-documented in the reviewed literature, although some in vitro potency data is available[1]. The lack of publicly available pharmacokinetic data for these compounds highlights a significant gap in the comparative landscape of CCK2R antagonists.

Experimental Methodologies: A Closer Look

The reliability of pharmacokinetic data is intrinsically linked to the robustness of the experimental and analytical methods employed. Understanding these methodologies is crucial for interpreting and comparing data across different studies.

In Vivo Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies are essential for initial screening and characterization of drug candidates. Common animal models used for these studies include rats, dogs, and monkeys[6][9]. The choice of species is often guided by similarities in metabolic pathways to humans, although interspecies differences in CCK2R distribution and pharmacology can influence the translatability of findings[2][3]. For instance, rats are frequently used for initial oral bioavailability screening due to their small size and ease of handling[1].

Study Design: A typical preclinical pharmacokinetic study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. This allows for the determination of absolute oral bioavailability. Blood samples are collected at various time points post-dosing to construct a plasma concentration-time curve[10].

Below is a generalized workflow for a preclinical in vivo pharmacokinetic study:

experimental_workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dose_Formulation Dose Formulation (Solution or Suspension) IV_Dosing Intravenous (IV) Dosing (Bolus or Infusion) Dose_Formulation->IV_Dosing Oral_Dosing Oral (PO) Dosing (Gavage) Dose_Formulation->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., via cannulation) IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

Preclinical in vivo pharmacokinetic study workflow.

Human Clinical Trials: Pharmacokinetic studies in humans are typically conducted in healthy volunteers in Phase 1 clinical trials. These studies involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to assess safety, tolerability, and pharmacokinetics. Blood samples are collected at predefined time points, and plasma concentrations of the drug are measured[7].

Bioanalytical Methods

Accurate quantification of drug concentrations in biological matrices like plasma is fundamental to pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity[11][12].

A Generalized LC-MS/MS Bioanalytical Workflow:

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Injection Injection onto LC Column Evaporation_Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Ionization Ionization (e.g., ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Analysis (MRM) Ionization->Mass_Analysis Quantification Quantification against Calibration Curve Mass_Analysis->Quantification PK_Parameter_Calculation Calculation of PK Parameters Quantification->PK_Parameter_Calculation

Generalized LC-MS/MS bioanalytical workflow.

The choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) depends on the physicochemical properties of the analyte and the desired level of sample cleanup to minimize matrix effects[12].

Discussion and Future Perspectives

The development of orally bioavailable CCK2R antagonists remains a significant challenge. The data presented in this guide highlight the variability in pharmacokinetic profiles among different chemical classes of these antagonists. While compounds like Netazepide and L-365,260 have demonstrated oral absorption in humans, achieving optimal exposure and a favorable ADME profile is crucial for therapeutic success.

Future research in this area should focus on:

  • Structure-Pharmacokinetic Relationships (SPRs): A deeper understanding of how molecular properties influence the ADME of CCK2R antagonists is needed to guide the design of new compounds with improved pharmacokinetic profiles.

  • Preclinical Model Selection: Careful selection of preclinical species that are more predictive of human pharmacokinetics is essential to improve the translation of preclinical data to the clinic[9].

  • Formulation Strategies: For compounds with poor aqueous solubility, advanced formulation strategies, such as spray-dried dispersions, can significantly enhance oral bioavailability, as demonstrated with Netazepide[6].

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of several CCK2R antagonists, underscoring the importance of ADME properties in their development. While progress has been made, the quest for an orally active CCK2R antagonist with an optimal pharmacokinetic profile continues. By leveraging the insights from past and ongoing research, and by employing robust experimental and analytical methodologies, the scientific community can move closer to realizing the full therapeutic potential of targeting the CCK2R.

References

[7] Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist. J Clin Pharmacol. 1996 Apr;36(4):292-300. doi: 10.1002/j.1552-4604.1996.tb04204.x. [Link] [5] Clinical pharmacology of a gastrin receptor antagonist, netazepide (YF476) and related compounds, in healthy subjects and patien - The University of Liverpool Repository. [Link] [9] Comparative Evaluation of Oral Systemic Exposure of 56 Xenobiotics in Rat, Dog, Monkey and Human. J Pharm Sci. 2006 Nov;95(11):2361-74. doi: 10.1002/jps.20718. [Link] [2] The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. Int J Mol Sci. 2021 Nov 19;22(22):12521. doi: 10.3390/ijms222212521. [Link] [6] Single oral doses of netazepide (YF476), a gastrin receptor antagonist, cause dose-dependent, sustained increases in gastric pH compared with placebo and ranitidine in healthy subjects. Aliment Pharmacol Ther. 2012 Jul;36(2):181-9. doi: 10.1111/j.1365-2036.2012.05143.x. [Link] [11] A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma. J Pharm Biomed Anal. 2007 Jan 17;43(2):755-60. doi: 10.1016/j.jpba.2006.07.039. [Link] [3] Potential clinical indications for a CCK2 receptor antagonist. Curr Opin Pharmacol. 2016 Dec;31:53-58. doi: 10.1016/j.coph.2016.09.002. [Link] [13] Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. Br J Pharmacol. 1999 May;127(2):530-6. doi: 10.1038/sj.bjp.0702538. [Link] [12] LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies Application Note. 2018. [Link] [4] (PDF) CCK2R antagonists: from SAR to clinical trials. ResearchGate. [Link] [14] Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects. Br J Clin Pharmacol. 2013 May;75(5):1235-46. doi: 10.1111/bcp.12015. [Link] [15] The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat. Br J Pharmacol. 2012 Jul;166(5):1684-93. doi: 10.1111/j.1476-5381.2012.01878.x. [Link] [16] CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours. Behav Pharmacol. 1997 Nov;8(6-7):549-60. doi: 10.1097/00008877-199711000-00013. [Link] [17] Volume of distribution (V) is an important pharmacokinetic parameter because it determines the loa. [Link] [18] Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions. Pharmaceuticals (Basel). 2020 Dec 17;13(12):473. doi: 10.3390/ph13120473. [Link] [19] Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS) - Shimadzu. [Link] [1] Sudhakar P, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv &a - ResearchGate. [Link] [20] Lab2 Clinical Parameters in Drug Pharmacokinetics. [Link] [21] What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. 2013;1(3):19-28. [Link] [22] Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis. Aliment Pharmacol Ther. 2019 Mar;49(6):752-761. doi: 10.1111/apt.15122. [Link] [23] Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. J Pharm Sci. 2005 Jul;94(7):1466-80. doi: 10.1002/jps.20373. [Link] [24] YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs. J Pharmacol Exp Ther. 1997 Apr;281(1):281-7. [Link] [25] Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Mol Pharm. 2018 Jul 2;15(7):2545-2557. doi: 10.1021/acs.molpharmaceut.8b00171. [Link] [8] Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor. Jpn J Pharmacol. 1995 May;68(1):57-62. doi: 10.1254/jjp.68.57. [Link] [26] Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Pharmaceuticals (Basel). 2021 Sep 4;14(9):889. doi: 10.3390/ph14090889. [Link] [27] Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability. Biopharm Drug Dispos. 2013 Jan;34(1):35-49. doi: 10.1002/bdd.1821. [Link] [28] Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients. Pharmaceuticals (Basel). 2015 Mar 27;8(2):147-65. doi: 10.3390/ph8020147. [Link] [29] Preclinical in vivo ADME studies in drug development: a critical review. Expert Opin Drug Metab Toxicol. 2012 Feb;8(2):161-72. doi: 10.1517/17425255.2012.652084. [Link] [30] Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. Preprints.org. 2024. [Link] [31] Preclinical Development Handbook: ADME and Biopharmaceutical Properties. [Link] [32] In Silico ADME/Tox Comes of Age: Twenty Years Later. ACS Omega. 2021 Nov 23;6(48):32093-32100. doi: 10.1021/acsomega.1c04983. [Link] [33] Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. 2022 Jun 2;27(11):3591. doi: 10.3390/molecules27113591. [Link] [34] A physiologically based pharmacokinetic model to describe [89Zr]Zr-DFO-Adalimumab specific activity after intravitreal administration to rats with endotoxin-induced uveitis. Eur J Pharm Sci. 2023 Aug 20;188:106517. doi: 10.1016/j.ejps.2023.106517. [Link] [35] NCT06764875 | A Phase Ⅲ Study of Rilvegostomig in Combination With Fluoropyrimidine and Trastuzumab Deruxtecan as the First-line Treatment for HER2-positive Gastric Cancer | ClinicalTrials.gov. [Link] [10] Preclinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Pharmaceuticals (Basel). 2021 Sep 4;14(9):889. doi: 10.3390/ph14090889. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Researcher's Guide to the Proper Disposal of PD 135158

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safety and Compliance

As researchers pioneering new frontiers in drug development, our focus is often on the therapeutic potential of novel compounds. However, our responsibility extends beyond discovery to the entire lifecycle of these molecules, including their safe handling and disposal. This guide provides a comprehensive framework for the proper disposal of PD 135158, a potent and selective cholecystokinin CCK-B receptor antagonist. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document is constructed upon the foundational principles of chemical safety, risk assessment, and regulatory compliance, drawing from established guidelines for hazardous waste management.

The core philosophy of this guide is proactive risk mitigation. By understanding the chemical nature of PD 135158 and adhering to systematic disposal protocols, we can ensure the safety of our laboratory personnel and the protection of our environment.

Understanding PD 135158: A Profile of the Molecule

PropertyValueSource
Molecular Formula C35H46N4O6PubChem[1]
Molecular Weight 618.8 g/mol PubChem[1]
IUPAC Name 4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acidPubChem[1]
Pharmacological Class Anti-Anxiety Agents, Adrenergic beta-AntagonistsPubChem[1]

Given its biological activity as a receptor antagonist, it is prudent to assume that PD 135158 is a biologically active compound that could have unintended effects if improperly handled or released into the environment. Therefore, it should be treated as a potentially hazardous chemical.

The Cornerstone of Safety: A Step-by-Step Risk Assessment

Before the first vial is opened, a thorough risk assessment is paramount. This is not merely a bureaucratic exercise but a critical thinking process to anticipate and control potential hazards.

Step 1: Hazard Identification

  • Biological Activity: As a CCK-B receptor antagonist, consider potential physiological effects upon accidental exposure.

  • Physical Form: Is it a solid powder or dissolved in a solvent? The physical form dictates the potential routes of exposure (inhalation, skin contact, etc.) and the appropriate personal protective equipment (PPE).

  • Solvents: If in solution, identify the hazards of the solvent (e.g., flammability, toxicity of DMSO, etc.).

Step 2: Exposure Assessment

  • Routes of Exposure: Identify all potential routes of exposure for each laboratory procedure: inhalation of aerosols, dermal contact with solutions, ingestion via contaminated hands, and injection from sharps.

  • Frequency and Duration: Consider the amount of PD 135158 being handled and the duration of the experimental procedures.

Step 3: Risk Characterization & Control

  • Personal Protective Equipment (PPE): Based on the hazards and potential for exposure, select appropriate PPE. At a minimum, this should include a lab coat, safety glasses with side shields, and chemical-resistant gloves. For handling powders, a respiratory mask may be necessary.

  • Engineering Controls: Whenever possible, handle PD 135158 in a chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving PD 135158. Ensure all personnel are trained on the SOP and the associated risks.

The Disposal Workflow: A Systematic Approach to Waste Management

Proper disposal begins at the point of generation. Segregating waste correctly is not only a regulatory requirement but also essential for safe and efficient disposal. The following workflow provides a clear path for managing different waste streams containing PD 135158.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_liquid_sub Liquid Waste Sub-Segregation cluster_disposal Final Disposal Route Waste PD 135158 Waste Generated Solid Solid Waste (Contaminated PPE, vials, etc.) Waste->Solid Liquid Liquid Waste Waste->Liquid Sharps Sharps Waste (Needles, scalpels) Waste->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer Aqueous Aqueous Waste (Buffers, media) Liquid->Aqueous Organic Organic Solvent Waste (DMSO, methanol, etc.) Liquid->Organic SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer AqueousContainer Labeled Hazardous Aqueous Waste Container Aqueous->AqueousContainer OrganicContainer Labeled Hazardous Organic Waste Container Organic->OrganicContainer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.